molecular formula C10H13BO3 B1442995 4-Formyl-3-isopropylphenylboronic acid CAS No. 1451390-85-4

4-Formyl-3-isopropylphenylboronic acid

Cat. No.: B1442995
CAS No.: 1451390-85-4
M. Wt: 192.02 g/mol
InChI Key: JQKAUDYGGHSKEX-UHFFFAOYSA-N
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Description

4-Formyl-3-isopropylphenylboronic acid (CAS 1451390-85-4) is a versatile bifunctional aromatic boronic acid of high interest in medicinal chemistry and organic synthesis. The compound features both a formyl group and a boronic acid functional group on an aromatic ring, which is further substituted with an isopropyl group. This structure makes it a valuable building block for constructing more complex molecules via Suzuki-Miyaura cross-coupling reactions, where the boronic acid group facilitates carbon-carbon bond formation, and through reactions of the aldehyde group, such as condensations to form imines . Organoboron compounds like this one have gained significant prominence in drug discovery due to their diverse biological activities . They possess the ability to form reversible covalent bonds with nucleophilic amino acid residues, enabling their use in the design of therapeutic agents with anticancer, anti-inflammatory, antibacterial, and antifungal properties . Research into similar boronic-acid-containing compounds has demonstrated promising cytotoxic activity against cancer cell lines, including prostate cancer cells, and has shown antimicrobial properties against organisms like Staphylococcus aureus . Furthermore, the boronic acid functional group is known to be utilized in enzyme stabilization applications, such as in liquid detergent formulations . This product is intended for research and laboratory use only. It is recommended to store the compound sealed in a dry environment at 2-8°C to preserve stability . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

(4-formyl-3-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-7(2)10-5-9(11(13)14)4-3-8(10)6-12/h3-7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKAUDYGGHSKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C=O)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Formyl-3-isopropylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Formyl-3-isopropylphenylboronic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring both a reactive aldehyde and a versatile boronic acid moiety, allows for orthogonal chemical modifications, making it a valuable intermediate for constructing complex molecular architectures. Arylboronic acids are pivotal in modern synthetic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[1][2][3] This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, starting from a commercially available precursor. The narrative emphasizes the strategic rationale behind the chosen synthetic route, detailed experimental procedures, and methods for purification, designed for practical application by researchers, scientists, and drug development professionals.

Strategic Synthesis Design and Rationale

The synthesis of a multifunctional molecule like this compound requires a carefully planned strategy that ensures chemoselectivity—the selective reaction of one functional group in the presence of others. A logical retrosynthetic analysis points to 4-bromo-2-isopropylbenzaldehyde[4] as an ideal starting material. The core transformation is the conversion of an aryl-bromide bond to an aryl-boronic acid bond.

Several established methods exist for this transformation, including Grignard-based routes and palladium-catalyzed Miyaura borylation. However, for this specific substrate, a lithiation-borylation sequence is the superior choice.[5][6]

Causality behind the chosen route:

  • Reactivity of the Formyl Group: The aldehyde functionality is highly susceptible to nucleophilic attack by both Grignard reagents and organolithium species. A direct metal-halogen exchange on the unprotected aldehyde would lead to undesired side reactions and significantly lower yields. Therefore, protection of the formyl group is a mandatory first step. An acetal, formed by reacting the aldehyde with ethylene glycol, is an excellent choice as it is stable under the strongly basic conditions of the lithiation step and can be easily removed during the final acidic workup. This strategy is analogous to well-established syntheses of other formyl-substituted phenylboronic acids.[7]

  • Lithiation vs. Grignard Reaction: While both methods are effective, the formation of an aryllithium intermediate from an aryl bromide using n-butyllithium is often faster, cleaner, and proceeds at very low temperatures (typically -78 °C).[7][8] This minimizes potential side reactions that can occur at the higher temperatures often required for Grignard reagent formation.

  • Borylation and Hydrolysis: The generated aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid. The same acidic conditions conveniently deprotect the acetal, revealing the formyl group in a highly efficient, convergent final step.

The complete synthetic workflow is visualized below.

G Synthetic Workflow for this compound cluster_0 PART 1: Protection cluster_1 PART 2: Borylation cluster_2 PART 3: Deprotection & Isolation A 4-Bromo-2-isopropylbenzaldehyde B Protection with Ethylene Glycol A->B p-TsOH (cat.), Toluene, Reflux C 2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane B->C D Lithiation with n-BuLi C->D Anhydrous THF, -78°C E Borylation with Triisopropyl Borate D->E -78°C F Protected Boronate Ester E->F G Acidic Hydrolysis F->G Aqueous HCl H This compound G->H

Caption: Overall synthetic workflow from the starting material to the final product.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to anhydrous conditions and inert atmosphere is critical for the success of the lithiation step.

Step 1: Protection of 4-Bromo-2-isopropylbenzaldehyde

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromo-2-isopropylbenzaldehyde (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq.).

  • Add toluene to the flask to a concentration of approximately 0.5 M with respect to the starting aldehyde.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected (typically 3-4 hours).

  • Cool the reaction mixture to room temperature. Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-(4-bromo-2-isopropylphenyl)-1,3-dioxolane as an oil or low-melting solid, which is typically used in the next step without further purification.

Step 2: Lithiation-Borylation and Deprotection

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Lithiation: Dissolve the protected aldehyde, 2-(4-bromo-2-isopropylphenyl)-1,3-dioxolane (1.0 eq.), in anhydrous tetrahydrofuran (THF) (to approx. 0.3 M) and transfer the solution to the reaction flask via cannula. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium species is usually rapid.

  • Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq.) dropwise via syringe. A white precipitate may form.

  • Stir the reaction mixture at -78 °C for an additional hour, then allow it to slowly warm to room temperature and stir overnight.

  • Hydrolysis & Deprotection: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 2 M aqueous hydrochloric acid (HCl). Stir vigorously for 1-2 hours at room temperature. During this step, the boronate ester is hydrolyzed and the acetal protecting group is removed.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic extracts and wash with brine. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification and Characterization

Arylboronic acids present unique purification challenges as they can be difficult to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate into boroxine trimers.[9][10]

Recommended Purification Strategy:

  • Acid-Base Extraction: A highly effective method involves exploiting the acidic nature of the boronic acid.[8][11]

    • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

    • Extract the organic solution with a cooled, dilute aqueous base (e.g., 1 M NaOH or K₂CO₃). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt, leaving many non-acidic organic impurities behind.

    • Separate the aqueous layer and wash it once with fresh organic solvent to remove any remaining impurities.

    • Cool the aqueous layer in an ice bath and slowly re-acidify with cold 2 M HCl until the product precipitates out (typically pH 2-3).

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: If the product obtained after acid-base extraction requires further purification, recrystallization from a suitable solvent system (e.g., hot water, or a mixture like ethyl acetate/hexanes) can be effective.[10][12]

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Applications in Drug Development

The synthetic utility of this compound lies in its bifunctional nature, making it a powerful tool in discovery chemistry.[13][14]

  • Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds with various aryl or vinyl halides.[2][15] This reaction is fundamental to the synthesis of biaryl scaffolds, which are prevalent in many marketed drugs.[14][16]

  • Sequential Functionalization: The aldehyde group provides a handle for a vast range of subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This allows for the late-stage diversification of complex molecules, a crucial strategy in generating libraries of compounds for biological screening.[14]

SuzukiCycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Biaryl Product ArX Ar¹-X ArX->OxAdd Aryl Halide ArBOH2 Ar²-B(OH)₂ ArBOH2->Transmetal Boronic Acid Base Base Base->Transmetal

Sources

An In-depth Technical Guide to 4-Formyl-3-isopropylphenylboronic Acid: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bifunctional Boronic Acids

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. 4-Formyl-3-isopropylphenylboronic acid (CAS No. 1451390-85-4) has emerged as a compound of significant interest due to its unique bifunctional architecture.[1] It incorporates a versatile boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and an aldehyde group, which serves as a reactive handle for a myriad of synthetic transformations.[2][3] This dual functionality allows for sequential and orthogonal chemical modifications, making it an invaluable tool for constructing complex molecular scaffolds found in many contemporary drug candidates.[2][4]

This guide provides a comprehensive technical overview of this compound, tailored for researchers, medicinal chemists, and process development scientists. We will delve into its core physicochemical properties, reactivity profile, and stability considerations, supported by field-proven experimental protocols to facilitate its practical application in the laboratory.

Section 1: Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. While extensive peer-reviewed data for the specific isopropyl-substituted title compound is emerging, we can extrapolate a robust profile from its parent compound, 4-formylphenylboronic acid (4-FPBA), and general principles of physical organic chemistry. The isopropyl group, being an electron-donating and sterically bulky substituent, is expected to subtly influence properties such as solubility and pKa compared to the parent 4-FPBA.

Quantitative Physicochemical Data

The table below summarizes the key physicochemical properties. Data for the parent compound, 4-formylphenylboronic acid, is included for comparative context.

PropertyValue for this compoundValue for 4-Formylphenylboronic Acid (for comparison)Source(s)
CAS Number 1451390-85-487199-17-5[1][5]
Molecular Formula C₁₀H₁₃BO₃C₇H₇BO₃
Molar Mass 192.02 g/mol 149.94 g/mol [5]
Appearance Typically a white to off-white solidWhite to light yellow crystalline powder[3]
Melting Point Not widely reported237-242 °C[3][6][7]
Boiling Point (Predicted) > 350 °C347.6 ± 44.0 °C[3][6]
Density (Predicted) ~1.2 g/cm³1.24 ± 0.1 g/cm³[3][6]
pKa (Predicted) ~7.5 - 8.07.34 ± 0.10[3][6]
Solubility Expected to have low solubility in water, soluble in organic solvents like MeOH, THF, DMSOSlightly soluble in cold water; solubility increases in hot water[6][8]
Spectroscopic Signature for Structural Verification

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehydic proton (δ ≈ 9.8-10.1 ppm), aromatic protons with characteristic splitting patterns, the isopropyl methine (septet, δ ≈ 3.0-3.3 ppm) and methyl groups (doublet, δ ≈ 1.2-1.4 ppm), and a broad singlet for the boronic acid hydroxyl protons (B(OH)₂), which may exchange with D₂O.

  • ¹³C NMR: The carbon spectrum will feature a downfield signal for the aldehyde carbonyl carbon (δ ≈ 190-195 ppm), along with signals for the aromatic carbons and the isopropyl group. The carbon atom directly bonded to the boron (C-B) is often broadened or not detected due to quadrupolar relaxation.[9]

  • ¹¹B NMR: The ¹¹B NMR chemical shift provides direct insight into the coordination state of the boron atom. A chemical shift of approximately 28-32 ppm is characteristic of the trigonal planar (sp²) boronic acid.[10]

  • Infrared (IR) Spectroscopy: Key vibrational bands will include a strong C=O stretch for the aldehyde (ν ≈ 1690-1710 cm⁻¹), a broad O-H stretch for the boronic acid (ν ≈ 3200-3500 cm⁻¹), and C-H stretches for the aromatic and isopropyl groups.

Section 2: Synthesis, Stability, and Handling

Synthetic Strategy

The synthesis of substituted phenylboronic acids typically follows a well-established organometallic pathway. For this compound, a common approach involves the protection of the reactive aldehyde, followed by a metal-halogen exchange and subsequent borylation.

G Start 4-Bromo-2-isopropylbenzaldehyde Protect Aldehyde Protection (e.g., Acetal Formation) Start->Protect Diol, Acid Cat. Metalate Metal-Halogen Exchange (e.g., n-BuLi or Mg) Protect->Metalate THF, -78 °C Borylate Borylation (e.g., B(OiPr)₃ or B(OMe)₃) Metalate->Borylate Borate Ester Deprotect Acidic Workup & Deprotection Borylate->Deprotect aq. HCl Product This compound Deprotect->Product

Caption: General synthetic workflow for this compound.

This multi-step process underscores the importance of protecting the electrophilic aldehyde group to prevent unwanted side reactions during the formation of the highly nucleophilic organometallic intermediate.[8][11]

Stability and Handling Considerations

Like many boronic acids, this compound requires careful handling to ensure its integrity.[12]

  • Dehydration to Boroxines: Phenylboronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[8] This is often observed upon storage and can complicate stoichiometric calculations. The presence of boroxine is indicated by a second set of signals in the NMR spectrum. Gentle heating with a suitable solvent and a stoichiometric amount of water can often regenerate the free boronic acid.

  • Oxidative Instability: Boronic acids are susceptible to oxidation, particularly in biological contexts or in the presence of reactive oxygen species, which can lead to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom).[13][14]

  • Storage: To mitigate degradation, the compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon).

For applications requiring high stability, especially in automated synthesis or for long-term storage, conversion to a more robust boronate ester, such as an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[15]

Section 3: Reactivity and Applications in Drug Discovery

The synthetic power of this compound lies in its dual reactivity, enabling its use as a versatile scaffold in the construction of complex molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[3][16] This reaction forges a new carbon-carbon bond between the boronic acid's phenyl ring and a variety of sp²-hybridized carbon atoms (from aryl/vinyl halides or triflates), providing a direct route to biaryl structures that are privileged motifs in many approved drugs.[4][17]

Suzuki_Cycle cluster_inputs Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂(R²) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ReductElim R¹-R² ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the formyl and isopropyl groups on the boronic acid allows for the introduction of specific steric and electronic features into the target molecule, which can be critical for modulating biological activity and pharmacokinetic properties.

Transformations of the Formyl Group

Following the C-C bond formation, the aldehyde functionality serves as a gateway for further diversification:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) yields substituted benzylamines, a common scaffold in medicinal chemistry.[10]

  • Wittig Olefination: Conversion of the aldehyde to an alkene provides a route to extend carbon chains or introduce new functional groups.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a benzyl alcohol, providing access to different functional classes.[10]

This strategic, two-pronged reactivity profile makes this compound a powerful tool for building diverse chemical libraries for high-throughput screening and lead optimization.

Section 4: Experimental Protocols for Characterization and Application

The following protocols are provided as robust starting points for the use of this compound in a research setting.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

Rationale: The pKa of a boronic acid is a critical parameter that governs its reactivity and its interaction with biological systems. Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[18] This equilibrium is pH-dependent and can be monitored by UV spectroscopy, as the two forms often have different absorption spectra.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Buffer solutions covering a pH range of 3.5 to 13.5 (e.g., citrate-phosphate, borate, phosphate-NaOH)[18]

  • Calibrated pH meter

  • UV-Vis spectrophotometer with a 96-well plate reader

  • 96-well UV-transparent microplate

Procedure:

  • Stock Solution Preparation: Prepare a 2.5 mM stock solution of this compound in acetonitrile.

  • Buffer Preparation: Prepare a series of buffers with finely spaced pH values (e.g., 0.2-0.4 pH unit increments) covering the range from pH 3.5 to 13.5. Measure the final pH of each buffer after the addition of acetonitrile (to match the final experimental conditions).

  • Plate Loading: In each well of the 96-well plate, pipette 150 µL of a specific pH buffer, 40 µL of acetonitrile, and 10 µL of the boronic acid stock solution. This creates a final concentration of 0.125 mM boronic acid in a 25% ACN/water mixture.

  • Spectrophotometric Measurement: Read the absorbance of the plate from 200-400 nm with a 2 nm resolution.

  • Data Analysis:

    • For each pH, identify the wavelength of maximum spectral difference between the fully protonated (low pH) and deprotonated (high pH) forms.

    • Plot the absorbance at this wavelength against the measured pH of the buffer.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a four-parameter logistic fit. The pH at the inflection point of the curve corresponds to the pKa of the boronic acid.[18]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

Rationale: This protocol describes a standard palladium-catalyzed cross-coupling to demonstrate the primary utility of the title compound in C-C bond formation.

Materials:

  • This compound (1.2 mmol)

  • Aryl Halide (e.g., 1-bromo-4-methoxybenzene, 1.0 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%) or a suitable Buchwald ligand (e.g., SPhos)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)

  • Solvent: Toluene/Ethanol/Water mixture (4:1:1, 10 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound, 1-bromo-4-methoxybenzene, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Solvent Addition: Add the Toluene/Ethanol/Water solvent mixture to the flask.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Place the flask under a positive pressure of inert gas, attach the reflux condenser, and heat the mixture to 85 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl aldehyde.[3][10]

Conclusion

This compound represents a highly strategic and versatile building block for modern organic synthesis and drug discovery. Its bifunctional nature, combining the robust C-C bond-forming capability of the boronic acid with the diverse reactivity of the aldehyde, provides an efficient platform for the rapid generation of molecular complexity. A thorough understanding of its physicochemical properties, stability, and reactivity, as outlined in this guide, is essential for leveraging its full synthetic potential. As the demand for novel, structurally complex therapeutic agents continues to grow, reagents like this compound will undoubtedly play an increasingly critical role in the advancement of medicinal chemistry.

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A Guide to the Structural Determination of 4-Formyl-3-isopropylphenylboronic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Formyl-3-isopropylphenylboronic acid is a valuable bifunctional building block in organic synthesis, notably in the construction of complex biaryl compounds via Suzuki-Miyaura cross-coupling reactions.[1][2] Understanding its precise three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and solid-state properties. This guide provides a comprehensive, in-depth technical methodology for determining the crystal structure of this, or similar, novel organic compounds. While a definitive crystal structure for this compound is not yet publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the critical steps from material synthesis to final structural validation. We will explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Introduction: The 'Why' of Crystal Structure Analysis

Single-crystal X-ray diffraction (SC-XRD) is an exceptionally powerful analytical technique that provides unambiguous determination of the atomic arrangement within a crystalline material.[3][4][5] For a molecule like this compound, a detailed crystal structure reveals:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: Identification of hydrogen bonding, π-stacking, and van der Waals forces that dictate how molecules pack in the solid state.

  • Conformation: The exact spatial orientation of the formyl, isopropyl, and boronic acid groups.

  • Absolute Stereochemistry: Unambiguous assignment of stereocenters, if present.

This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and understanding the bulk properties of the material.

Part 1: Prerequisite - Synthesis and High-Purity Material

The foundation of successful crystallography is an exceptionally pure starting material. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.[6][7]

Synthesis Overview

This compound is not commercially ubiquitous, and a common synthetic route involves the protection of the aldehyde, followed by a Grignard or lithiation reaction and subsequent borylation. A plausible route starts from 4-bromo-2-isopropylbenzaldehyde.

  • Step 1: Aldehyde Protection: The aldehyde is protected as an acetal (e.g., using ethylene glycol) to prevent it from reacting with the organometallic intermediates.

  • Step 2: Halogen-Metal Exchange: The protected aryl bromide undergoes a halogen-metal exchange, typically using n-butyllithium or magnesium to form an aryllithium or Grignard reagent.

  • Step 3: Borylation: The organometallic species is reacted with a trialkyl borate, such as triisopropyl borate, at low temperatures.

  • Step 4: Hydrolysis: Acidic workup hydrolyzes the boronic ester and the acetal, yielding the final product.

Purification Protocol: Recrystallization

Purification is critical. Recrystallization is the most effective method for achieving the high purity required for crystal growth.

Methodology:

  • Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. For this compound, a system like toluene/hexanes or recrystallization from hot water could be effective.[8]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to create a saturated solution.

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Slow Cooling: Allow the filtrate to cool slowly and undisturbed to room temperature. This is the most crucial step; rapid cooling leads to the formation of small, poorly-defined crystals or powder, whereas slow cooling allows for the growth of larger, higher-quality single crystals.[6][9]

  • Isolation & Drying: Collect the formed crystals by filtration and wash with a small amount of cold solvent. Dry the crystals thoroughly under vacuum.

Part 2: The Art and Science of Single Crystal Growth

Growing X-ray quality crystals is often the most challenging step.[10] The goal is to create a single crystal, typically 0.1-0.3 mm in size, that is optically clear and free of fractures.[11][12] The process relies on slowly bringing a solution to a state of supersaturation.

Common Crystallization Techniques

Several methods can be employed, and often multiple techniques must be screened in parallel to find the optimal conditions.[7]

Technique Description Best Suited For
Slow Evaporation A solution of the compound is left in a vial covered with a perforated cap, allowing the solvent to evaporate slowly over days or weeks.[6][7]Thermally stable, non-volatile compounds.
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then placed inside a larger sealed jar containing a "poor" solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[7][13]Small quantities of material; provides excellent control over the rate of crystallization.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface where the two solvents slowly mix.[10][13]Compounds that are sensitive to temperature changes.
Slow Cooling A saturated solution is prepared at an elevated temperature and then cooled very slowly and controllably.[9][13]Compounds with a significant temperature-dependent solubility profile.

Experimental Workflow: From Pure Compound to Diffracting Crystal

G cluster_prep Material Preparation cluster_cryst Crystal Growth Screening cluster_analysis Analysis & Characterization synthesis Chemical Synthesis purification Purification (Recrystallization) synthesis->purification Crude Product evap Slow Evaporation purification->evap High-Purity Compound vapor Vapor Diffusion purification->vapor High-Purity Compound liquid Liquid Diffusion purification->liquid High-Purity Compound cool Slow Cooling purification->cool High-Purity Compound microscopy Microscopic Inspection (Select Best Crystal) evap->microscopy vapor->microscopy liquid->microscopy cool->microscopy xrd Single-Crystal X-ray Diffraction (SC-XRD) microscopy->xrd Mount Crystal

Caption: Workflow from synthesis to crystal selection for SC-XRD analysis.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed into the X-ray diffractometer.

Data Collection Protocol
  • Mounting: The selected crystal is carefully mounted on a glass fiber or a loop with a cryo-protectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

  • Instrumentation: Data is collected on a modern diffractometer, typically equipped with a molybdenum (Mo, λ = 0.7107 Å) or copper (Cu, λ = 1.5418 Å) X-ray source and a sensitive detector (e.g., CCD or CMOS).[12]

  • Unit Cell Determination: A short series of initial diffraction images are collected to determine the unit cell parameters (the dimensions of the repeating box in the crystal lattice) and the crystal system.

  • Full Data Collection: The instrument then collects a full sphere of diffraction data by rotating the crystal through a series of angles, recording the intensity and position of thousands of diffracted X-ray reflections.[14][15]

Part 4: Structure Solution and Refinement

The raw diffraction data is a collection of intensities and positions, not a direct image of the molecule. The process of converting this data into a 3D structure is computationally intensive.

The "Phase Problem"

During data collection, only the intensities of the diffracted X-rays are recorded; the phase information is lost.[11] The "phase problem" is the challenge of computationally reconstructing these lost phases to calculate an electron density map.

Structure Solution
  • Direct Methods: For small molecules like this compound, direct methods are typically used. These are statistical methods that use relationships between the measured intensities to estimate the initial phases.[11] This initial solution provides a rough, often incomplete, model of the molecule.

Structure Refinement

The initial model is then refined against the experimental data using least-squares algorithms, most commonly with software like SHELXL.[16][17]

Methodology:

  • Atom Assignment: The initial electron density map will show peaks corresponding to atoms. These are assigned to their respective elements (C, O, B).

  • Iterative Refinement: The positions and thermal parameters (describing atomic vibrations) of each atom are adjusted iteratively to improve the agreement between the structure factors calculated from the model (Fc) and the observed structure factors from the experiment (Fo).[11][18]

  • Difference Fourier Maps: After each refinement cycle, a difference electron density map is calculated. This map shows regions where the model has too much or too little electron density. Missing atoms (like hydrogens) will appear as positive peaks, and incorrectly placed atoms will have negative density.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."

  • Convergence: Refinement continues until the model converges, meaning that further adjustments do not significantly improve the fit. The quality of the final structure is assessed using several metrics, primarily the R-factor (R1) and the Goodness-of-Fit (GooF). A low R1 value (typically <5%) indicates a good fit.

Data Processing: From Diffraction Pattern to Final Structure

G raw_data Raw Diffraction Data (Intensities & Positions) integration Data Integration (h, k, l, I, σ(I)) raw_data->integration Indexing & Scaling solve Structure Solution (Direct Methods) integration->solve Solving the Phase Problem refine Iterative Refinement (Least-Squares) solve->refine Initial Atomic Model refine->refine Adjust xyz, Uiso/Uij Calculate Difference Map validate Structure Validation (CIF, R-factor, GooF) refine->validate Convergence

Caption: The computational workflow for solving and refining a crystal structure.

Part 5: Analysis of a Representative Crystal Structure

While the actual structure must be determined experimentally, we can present a table of plausible, representative crystallographic data for this compound to illustrate a typical outcome.

Table 1: Representative Crystallographic Data (Illustrative Example)

ParameterValueSignificance
Chemical FormulaC₁₀H₁₃BO₃Confirms the elemental composition.
Formula Weight192.02Molar mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)8.5, 12.1, 10.3Dimensions of the unit cell.
α, γ (°)90Unit cell angles.
β (°)98.5The non-90° angle in a monoclinic system.
V (ų)1045Volume of the unit cell.
Z4Number of molecules in the unit cell.
R₁ [I>2σ(I)]0.045R-factor; indicates a good fit (<5%).
wR₂ (all data)0.120Weighted R-factor for all data.
Goodness-of-Fit (GooF)1.05Should be close to 1 for a good model.

The final output of a crystal structure determination is a Crystallographic Information File (CIF).[19][20][21] This standardized text file contains all the information about the experiment, the unit cell, atomic coordinates, and geometric parameters, allowing for validation and deposition into public databases like the Cambridge Structural Database (CSD).[21][22]

Conclusion

Determining the crystal structure of a novel compound like this compound is a systematic process that combines careful wet chemistry with sophisticated diffraction experiments and computational analysis. A high-quality crystal structure provides definitive proof of molecular identity and offers profound insights into the forces that govern molecular assembly in the solid state. This methodological guide provides the foundational knowledge for researchers to successfully undertake such an analysis, transforming a synthesized powder into a detailed three-dimensional atomic map.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Wikipedia. (2023). Crystallographic Information File. [Link]

  • Metadata Standards Catalog. CIF (Crystallographic Information Framework). [Link]

  • Brown, I. D., & McMahon, B. (2002). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section B: Structural Science, 58(3), 367-378. [Link]

  • National Institute of Standards and Technology. (1996). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of Research of the National Institute of Standards and Technology, 101(3). [Link]

  • Stadler, A. M., & Jones, P. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1837-1857. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Chemikam Vlogs. (2019, January 6). How to Solve Single Crystal XRD Structure. YouTube. [Link]

  • Sun, B., & Wang, Y. (2014). Single-crystal growth of organic semiconductors. MRS Bulletin, 39(5), 429-434. [Link]

  • Hübschle, C. (2020, August 14). ShelXle Tutorial solving and refining crystal structures. YouTube. [Link]

  • Oreate AI Blog. (2025, December 16). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]

  • Learning Chemistry. (2020, December 12). How to Grow Single Crystals | Organic Chemistry. YouTube. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link]

  • Fiveable. X-ray crystallography principles and applications | Biophysical Chemistry Class Notes. [Link]

  • University of California, Berkeley. SHELXL - An Easy Structure - Sucrose. [Link]

  • MIT OpenCourseWare. The SHELX package. [Link]

  • AZoM. (2019, December 2). The Applications & Principles of X-Ray Crystallography. [Link]

  • University of Jyväskylä. T U T O R I A L - 1 Getting started. [Link]

  • Prothero, J. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Blow, D. (2002). So you want to be a crystallographer? EMBO reports, 3(9), 815–817. [Link]

  • Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Wikipedia. 4-Formylphenylboronic acid. [Link]

  • Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

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An In-depth Technical Guide to 4-Formyl-3-isopropylphenylboronic Acid: Reactivity, Stability, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Formyl-3-isopropylphenylboronic acid (CAS No. 1451390-85-4) is a bifunctional organic building block of increasing importance in the fields of medicinal chemistry and drug discovery. Its unique architecture, featuring a versatile boronic acid moiety for cross-coupling, a reactive formyl group for derivatization, and a sterically demanding isopropyl group, presents both distinct synthetic opportunities and challenges. This technical guide provides an in-depth analysis of the core stability and reactivity characteristics of this reagent. We will explore the critical issue of protodeboronation, discuss the mechanistic considerations for its successful application in Suzuki-Miyaura coupling, and provide field-proven protocols for its handling, purification, and quality control. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Physicochemical Properties and Spectroscopic Profile

This compound is a solid material whose handling and reactivity are dictated by its structure. The combination of an electron-withdrawing formyl group and an electron-donating, sterically bulky isopropyl group creates a unique electronic and steric environment on the phenyl ring.

PropertyValue / DescriptionSource / Rationale
CAS Number 1451390-85-4[1]
Molecular Formula C₁₀H₁₃BO₃[1]
Molecular Weight 192.02 g/mol [1]
Appearance Expected to be a white to off-white solid.General property of arylboronic acids.[2]
Storage Store at 2-8°C, sealed in a dry environment.[1]
Purity (Typical) ≥95%
Solubility Sparingly soluble in cold water; more soluble in hot water and polar organic solvents like THF, DMF, and DMSO.General property of functionalized phenylboronic acids.[2]
Spectroscopic Characterization

Accurate characterization is essential for verifying the integrity of the reagent. The following are expected spectroscopic signatures:

  • ¹H NMR: The spectrum will feature a distinct aldehyde proton singlet (~9.9-10.0 ppm). Aromatic protons will appear as complex multiplets due to their substitution pattern. The isopropyl group will show a septet for the CH proton and a doublet for the two CH₃ groups. The boronic acid B(OH)₂ protons typically appear as a broad singlet that can exchange with residual water in the solvent.[3]

  • ¹³C NMR: Key signals include the aldehydic carbon (~192 ppm), the carbon atom attached to the boron (C-B bond), which is often broad, and distinct aromatic and aliphatic carbons corresponding to the structure.[3]

  • ¹¹B NMR: This technique is highly sensitive to the boron's environment. The trigonal planar (sp²) boronic acid should exhibit a chemical shift around 30 ppm. Formation of a tetrahedral (sp³) boronate complex, for instance during the Suzuki-Miyaura reaction, would result in a characteristic upfield shift.[4]

  • Mass Spectrometry (UPLC-MS): Provides accurate mass confirmation. ESI-MS analysis can be complicated by the formation of boroxines (cyclic anhydrides) or solvent adducts, requiring careful interpretation.[5]

Core Directive: Stability and Handling

The practical utility of any boronic acid is fundamentally linked to its stability. Arylboronic acids are susceptible to two primary degradation pathways: the formation of cyclic anhydrides (boroxines) and the irreversible cleavage of the carbon-boron bond (protodeboronation).

Anhydride Formation (Boroxines)

Boronic acids can readily undergo dehydration, especially upon heating or prolonged storage, to form cyclic trimeric anhydrides known as boroxines.[2] While this process is generally reversible upon exposure to water (e.g., during reaction workup or under aqueous reaction conditions), the presence of significant boroxine quantities can decrease the effective concentration of the active monomeric boronic acid, potentially leading to lower reaction yields.

Boroxine_Formation cluster_0 3x Boronic Acid Monomer cluster_1 Boroxine (Cyclic Anhydride) BAM 3 R-B(OH)₂ Boroxine < (RBO)₃ > BAM->Boroxine - 3 H₂O Boroxine->BAM + 3 H₂O

Caption: Reversible formation of boroxine from this compound.

Protodeboronation: The Critical Degradation Pathway

Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of 2-isopropylbenzaldehyde as an undesired byproduct.[6] This side reaction is a significant concern as it represents an irreversible loss of the active reagent and can complicate purification. The rate of protodeboronation is highly dependent on pH, temperature, and the electronic and steric nature of the aryl substituent.[7][8]

  • Mechanism: The reaction can be catalyzed by both acid and base.[6] Under the basic conditions typical of Suzuki-Miyaura coupling, the mechanism involves the formation of a tetrahedral boronate species, which is more susceptible to cleavage.[6]

  • Electronic Effects: The electron-withdrawing formyl group (-CHO) on the ring increases the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by hydroxide. This generally increases the rate of base-catalyzed protodeboronation compared to electron-neutral or electron-rich arylboronic acids.[8]

  • Steric Effects: The ortho-isopropyl group introduces significant steric hindrance around the C-B bond. This steric strain can be exacerbated in the tetrahedral boronate intermediate formed under basic conditions, potentially accelerating the rate of protodeboronation as the system seeks to relieve this strain by cleaving the C-B bond.[7][9]

Protodeboronation_Pathway Reagent This compound Conditions H⁺ or OH⁻ (Acid or Base Catalyzed) Heat Reagent->Conditions Byproduct 2-Isopropylbenzaldehyde (Inactive Byproduct) Conditions->Byproduct C-B Bond Cleavage

Caption: The irreversible protodeboronation degradation pathway.

Recommended Handling and Storage Protocol

Given the susceptibility to degradation, strict handling and storage protocols are mandatory to ensure the reagent's integrity.

  • Storage: Store the compound at the recommended temperature of 2-8°C.[1] The container must be tightly sealed to protect it from atmospheric moisture and oxygen. Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.

  • Handling: Always handle the solid in a well-ventilated area, preferably a fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. Avoid creating dust. For transferring, use a nitrogen-filled glovebox or handle quickly in the open air to minimize moisture absorption.

  • Use in Reactions: Use freshly opened or properly stored material for best results. If the purity is in doubt, it is advisable to perform a quality control check (e.g., by NMR) or purify the material immediately before use.

Reactivity Profile and Synthetic Application: The Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction to form C-C bonds.[10] Its structure presents a classic case of competing electronic and steric effects that must be carefully managed.

Mechanistic Considerations and Causality

The success of a Suzuki-Miyaura coupling involving this substrate hinges on navigating two key challenges during the catalytic cycle:

  • Challenge 1: Transmetalation (Electronic Effect): The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often rate-limiting. The electron-withdrawing formyl group reduces the nucleophilicity of the phenyl ring, which can slow this step down.[11]

    • Causality: A strong base is required not only to catalyze the reaction but to form the more nucleophilic "ate" complex [Ar-B(OH)₃]⁻, which facilitates the transfer of the aryl group to the palladium center.[10]

  • Challenge 2: Oxidative Addition & Reductive Elimination (Steric Effect): The bulky ortho-isopropyl group creates significant steric hindrance. This can impede both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the product and regenerates the catalyst.[12][13]

    • Causality: To overcome this steric barrier, specialized ligands are required. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos, or others like P(tBu)₃) are essential. These ligands form coordinatively unsaturated, highly active palladium complexes that are sterically accommodating enough to bring the hindered coupling partners together.[12][14]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation Base Base PdII->Base PdII_Aryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Aryl RedElim Reductive Elimination Product Ar¹-Ar² (Product) PdII_Aryl->Product Steric hindrance can also slow this step RedElim->Pd0 Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Steric hindrance from 'ortho-isopropyl' is a challenge here Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->Base Base->Transmetal Activates Boronic Acid (e.g., K₃PO₄, Cs₂CO₃)

Caption: Suzuki-Miyaura catalytic cycle highlighting steps impacted by steric hindrance.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative methodology for coupling this compound with a generic aryl bromide, adapted from procedures for sterically hindered substrates.

  • Reaction Setup: To a dry, oven-baked reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a strong base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure the exclusion of oxygen.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-3 mol%) and the appropriate phosphine ligand (e.g., SPhos, 2-6 mol%). Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction Execution: Heat the mixture with vigorous stirring to the required temperature (typically 80-110°C). Monitor the reaction progress by a suitable technique like TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.[11]

Quality Control and Purification

Impurities, particularly the protodeboronated byproduct, can complicate subsequent reactions and biological assays. A robust purification strategy is therefore essential.

Analytical Monitoring
  • HPLC/UPLC: A stability-indicating HPLC method is the gold standard for quantifying purity and monitoring for the appearance of degradation products. A C18 reversed-phase column is common, but care must be taken as on-column hydrolysis can sometimes be an issue.[15][16]

  • NMR Spectroscopy: ¹H NMR is effective for detecting the protodeboronated impurity (2-isopropylbenzaldehyde) by observing the disappearance of the boronic acid signals and the appearance of a new aromatic proton signal in place of the C-B bond.

Purification Protocol: Alkaline Wash and Acidic Precipitation

This method is highly effective for removing non-polar impurities, including the protodeboronated byproduct, from the more polar boronic acid.[17][18]

  • Dissolution: Dissolve the crude boronic acid in a suitable water-immiscible organic solvent such as methyl t-butyl ether (MTBE) or toluene.

  • Extraction: Extract the organic solution with a mild aqueous alkaline solution (e.g., 1M Na₂CO₃). Crucially, maintain the aqueous pH between 8 and 11. A pH above 11 can induce a Cannizzaro reaction on the formyl group, leading to disproportionation into carboxylic acid and alcohol impurities.[17][18] The polar boronic acid will move into the aqueous layer as its boronate salt, leaving non-polar impurities in the organic layer.

  • Separation: Separate the aqueous layer. If significant impurities are suspected, the aqueous layer can be washed again with fresh organic solvent.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with an acid like 1M HCl until the solution is acidic (pH ~2-3). The pure boronic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the purified this compound.

Purification_Workflow cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Precipitation & Isolation Crude Crude Boronic Acid (in Organic Solvent) Base Aqueous Base (pH 8-11) Crude->Base Extract Organic Organic Layer (Contains Non-Polar Impurities) Aqueous Aqueous Layer (Contains Boronate Salt) Base->Aqueous Phase Separation Acid Add Acid (e.g., HCl) to pH 2-3 Aqueous->Acid Pure Pure Boronic Acid (Precipitate) Acid->Pure

Caption: Workflow for the purification of this compound.

Safety and Handling Precautions

While specific toxicological data for this compound is not widely available, compounds in this class should be handled with care.

  • Hazards: May cause skin irritation, serious eye irritation, and potential skin sensitization. Avoid breathing dust. [General boronic acid MSDS].

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

Conclusion

This compound is a powerful synthetic intermediate whose successful application requires a nuanced understanding of its inherent properties. Its stability is primarily challenged by protodeboronation, a process accelerated by the compound's electronic and steric features, necessitating careful storage and handling. In synthetic applications like the Suzuki-Miyaura coupling, the combined steric hindrance from the ortho-isopropyl group and the electron-withdrawing nature of the formyl group demand the use of specialized, highly active catalyst systems. By employing the robust purification and handling protocols outlined in this guide, researchers can effectively mitigate these challenges and unlock the full potential of this versatile building block for the synthesis of complex molecules in drug discovery and materials science.

References

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  • BenchChem. (2025). A Comparative Spectroscopic Guide to 4-Formylphenylboronic Acid and Its Isomers. BenchChem Technical Guides.
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  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
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The Alchemist's A-B-C: A Technical Guide to Substituted Phenylboronic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of a Boron-Carbon Bond

In the vast and intricate landscape of organic chemistry, few functional groups have risen to such prominence and versatility as the boronic acid moiety, particularly when appended to a phenyl ring. Substituted phenylboronic acids, once niche reagents, have become indispensable tools in the synthetic chemist's arsenal, driving innovation across diverse fields from materials science to medicine. Their unique electronic properties, stability, and predictable reactivity have made them the linchpin of powerful carbon-carbon bond-forming reactions and the cornerstone of novel therapeutic strategies and advanced sensor technologies.

This in-depth technical guide, designed for the discerning researcher and drug development professional, moves beyond a mere recitation of facts. It aims to provide a deeper understanding of the "why" behind the "how"—the causal relationships that govern the synthesis and application of these remarkable molecules. We will explore the nuances of their preparation, delve into the intricacies of their most famous reaction—the Suzuki-Miyaura coupling—and illuminate their burgeoning role in the rational design of drugs and sophisticated diagnostic tools. Through a blend of established protocols, mechanistic insights, and practical considerations, this guide endeavors to equip you with the knowledge to not only utilize substituted phenylboronic acids effectively but also to innovate with them.

Part 1: The Art of Creation: Synthesizing Substituted Phenylboronic Acids

The successful application of any chemical tool begins with its reliable and efficient synthesis. The preparation of substituted phenylboronic acids is a well-trodden path, yet one with important forks and considerations. The choice of synthetic route is often dictated by the nature and position of the substituents on the phenyl ring, as well as scalability and cost.

The Workhorse: Grignard and Organolithium Routes

The most common and versatile methods for synthesizing phenylboronic acids involve the reaction of an organometallic species with a trialkyl borate, followed by acidic hydrolysis.[1] This approach offers a straightforward path to a wide variety of substituted derivatives.

Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid via Grignard Reaction

This protocol details the synthesis of a valuable bifunctional building block, 4-formylphenylboronic acid, where the aldehyde functionality requires protection during the Grignard reagent formation.[2][3]

  • Step 1: Protection of the Aldehyde. The formyl group of 4-bromobenzaldehyde is protected as a diethyl acetal to prevent its reaction with the Grignard reagent. In a round-bottom flask, 4-bromobenzaldehyde is reacted with triethyl orthoformate and ethanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield 1-bromo-4-(diethoxymethyl)benzene.[1]

  • Step 2: Grignard Reagent Formation. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are activated with a small crystal of iodine or a few drops of 1,2-dibromoethane. A solution of 1-bromo-4-(diethoxymethyl)benzene in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the formation of the Grignard reagent. The reaction is typically maintained at a gentle reflux to ensure complete formation.[3]

  • Step 3: Borylation. The Grignard reagent solution is cooled to a low temperature (typically -78 °C) in a dry ice/acetone bath. A solution of tri-n-butyl borate in anhydrous THF is then added dropwise, maintaining the low temperature to prevent side reactions.[3]

  • Step 4: Hydrolysis and Deprotection. After the addition is complete, the reaction mixture is allowed to warm to room temperature. An acidic work-up with dilute hydrochloric acid hydrolyzes both the boronic ester and the acetal protecting group, yielding 4-formylphenylboronic acid.[2][3] The crude product can be purified by recrystallization.

Causality in Experimental Choices:

  • Protection: The aldehyde group is highly electrophilic and would readily react with the nucleophilic Grignard reagent. Acetal formation reversibly transforms the aldehyde into a less reactive functional group that is stable under the basic conditions of Grignard reagent formation.

  • Low Temperature for Borylation: The reaction between the Grignard reagent and the trialkyl borate is highly exothermic. Low temperatures are crucial to control the reaction rate, minimize the formation of over-arylated boron species (triphenylborane), and maximize the yield of the desired boronic ester.

Organolithium Variation: An alternative to the Grignard route involves a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with a trialkyl borate.[4] This method can be advantageous for substrates that are sensitive to the conditions of Grignard reagent formation.

Direct Nitration: A Path to Electron-Withdrawing Substitution

For the introduction of strongly electron-withdrawing groups like the nitro group, a direct electrophilic aromatic substitution approach can be employed.

Experimental Protocol: Synthesis of 3-Nitrophenylboronic Acid

This protocol describes the direct nitration of phenylboronic acid.[5]

  • Step 1: Nitration. Phenylboronic acid is slowly added to a cooled (-15 °C) mixture of fuming nitric acid and a small amount of urea (to scavenge any nitrous acid). The temperature is carefully controlled to prevent runaway reactions and the formation of dinitrated byproducts.

  • Step 2: Work-up and Purification. The reaction mixture is poured over ice, causing the precipitation of the crude 3-nitrophenylboronic acid. The product is then collected by vacuum filtration and can be purified by recrystallization from water.[5]

Causality in Experimental Choices:

  • Low Temperature: Nitration is a highly exothermic and potentially hazardous reaction. Low temperatures are essential for controlling the reaction rate and selectivity, favoring the formation of the meta-isomer due to the deactivating, meta-directing effect of the boronic acid group.

Part 2: The Cornerstone of Modern Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of substituted phenylboronic acids. This Nobel Prize-winning reaction provides a powerful and versatile method for the formation of carbon-carbon bonds, particularly biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative\nAddition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

The Influence of Substituents: A Tale of Two Effects

The electronic nature of the substituents on the phenylboronic acid can significantly impact the efficiency of the Suzuki-Miyaura coupling.

  • Electron-Withdrawing Groups (EWGs): Phenylboronic acids bearing EWGs (e.g., -NO₂, -CHO, -CN) generally exhibit slower rates of transmetalation. The EWG decreases the nucleophilicity of the aryl group, making its transfer to the palladium center less favorable.[6] However, these boronic acids are often more stable towards protodeboronation (cleavage of the C-B bond by a proton source).

  • Electron-Donating Groups (EDGs): Conversely, phenylboronic acids with EDGs (e.g., -OCH₃, -CH₃, -NH₂) tend to undergo faster transmetalation due to the increased electron density on the aryl ring.[6] However, they can be more susceptible to protodeboronation, which can reduce the overall yield.

Table 1: Qualitative Effects of Substituents on Phenylboronic Acids in Suzuki-Miyaura Coupling

Substituent TypeEffect on Transmetalation RateSusceptibility to Protodeboronation
Electron-WithdrawingDecreasedLower
Electron-DonatingIncreasedHigher

Practical Implications: When designing a Suzuki-Miyaura coupling, the choice of base, solvent, and temperature can be optimized to mitigate the potential drawbacks associated with either EWGs or EDGs. For example, using a milder base or anhydrous conditions can help to minimize protodeboronation of electron-rich phenylboronic acids.

Part 3: The Healing Touch: Substituted Phenylboronic Acids in Medicinal Chemistry

The unique ability of the boronic acid moiety to form reversible covalent bonds with diols and the active site serine residues of proteases has propelled substituted phenylboronic acids to the forefront of drug discovery.

Taming the Protease: Boronic Acids as Enzyme Inhibitors

Serine proteases are a large family of enzymes involved in a multitude of physiological and pathological processes. The boronic acid group can act as a transition-state analog, forming a stable, yet reversible, covalent bond with the catalytic serine residue in the enzyme's active site.

Serine_Protease_Inhibition cluster_0 Enzyme Active Site cluster_1 Boronic Acid Inhibitor Ser-OH Ser-OH Tetrahedral\nIntermediate Tetrahedral Intermediate (Covalent Adduct) Ser-OH->Tetrahedral\nIntermediate Nucleophilic Attack His-Im His-Im His-Im->Ser-OH Acts as a general base R-B(OH)2 R-B(OH)2 R-B(OH)2->Tetrahedral\nIntermediate

Caption: Mechanism of serine protease inhibition by a boronic acid.

This interaction is exemplified by the FDA-approved drug Bortezomib (Velcade®) , a dipeptidyl boronic acid that potently inhibits the 26S proteasome, a key player in cellular protein degradation. Its use has revolutionized the treatment of multiple myeloma.

Disarming Bacteria: The Case of Vaborbactam

The rise of antibiotic resistance is a global health crisis. One of the primary mechanisms of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics like penicillins and carbapenems. Vaborbactam is a novel boronic acid-based β-lactamase inhibitor that has been developed to combat this threat.

Mechanism of Action of Vaborbactam:

Vaborbactam itself has no antibacterial activity. Instead, it acts as a potent inhibitor of a class of serine β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC).[7][8] The boronic acid moiety of vaborbactam forms a reversible covalent adduct with the active site serine of the β-lactamase, effectively neutralizing the enzyme.[7] This protects the co-administered carbapenem antibiotic (meropenem) from degradation, allowing it to exert its bactericidal effect.[9][10] The combination drug, Vabomere® (meropenem and vaborbactam) , is approved for the treatment of complicated urinary tract infections.[9]

Table 2: Inhibitory Activity of Vaborbactam against Serine β-Lactamases

EnzymeKᵢ (nM)
KPC-269
CTX-M-15< 190
SHV-12< 190
Data sourced from[7]

Part 4: The Watchful Eye: Phenylboronic Acids as Chemical Sensors

The ability of phenylboronic acids to reversibly bind with cis-diols forms the basis of their application in chemical sensing, most notably for the detection of saccharides like glucose. This interaction is pH-dependent, with the binding being stronger at physiological pH where the boronic acid is in its tetrahedral, anionic form.

This reversible binding can be coupled to a signaling mechanism, such as a change in fluorescence or color, to create a sensor. For example, a fluorophore can be incorporated into the phenylboronic acid molecule. Upon binding to a diol, the conformation of the molecule changes, altering the fluorescence properties of the fluorophore.

The sensitivity and selectivity of these sensors can be tuned by modifying the substituents on the phenyl ring. Electron-withdrawing groups can lower the pKa of the boronic acid, leading to stronger binding at physiological pH.

Part 5: Illuminating the Path Forward: Phenylboronic Acids in Advanced Applications

The versatility of substituted phenylboronic acids continues to be exploited in cutting-edge research. They are being developed as targeting ligands for drug delivery systems, where they can selectively bind to sialic acid residues that are overexpressed on the surface of cancer cells.[11][12] Furthermore, they are being incorporated into PET (Positron Emission Tomography) imaging agents for the diagnosis and monitoring of cancer.[13][14]

Conclusion: A Future Built on Boron

From their humble beginnings as synthetic curiosities, substituted phenylboronic acids have evolved into indispensable tools that are shaping the future of chemistry, medicine, and materials science. Their story is a testament to the power of fundamental research to unlock transformative technologies. As our understanding of their properties and reactivity continues to grow, we can expect to see even more innovative applications of these versatile molecules in the years to come. The journey of the substituted phenylboronic acid is far from over; it is a journey that promises to continue to build new bonds, both literally and figuratively, in the world of science.

References

  • VABOMERE (meropenem and vaborbactam) How It Works. (n.d.). Retrieved from [Link]

  • Vaborbactam. (n.d.). In Wikipedia. Retrieved from [Link]

  • Papp-Wallace, K. M., Bonomo, R. A. (2018). Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections. Drugs, 78(12), 1249–1263.
  • Tsivkovski, R., & Lomovskaya, O. (2020). Biochemical Activity of Vaborbactam. Antimicrobial Agents and Chemotherapy, 64(2), e01935-19.
  • 4-Formylphenylboronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pharmacology of Vaborbactam (Vabomere) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, April 13). YouTube. Retrieved from [Link]

  • Kong, L., et al. (2022). Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma. Frontiers in Bioengineering and Biotechnology, 10, 943484.
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  • Li, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2520–2532.
  • Kong, L., et al. (2022). Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma. Frontiers in Bioengineering and Biotechnology, 10, 943484.
  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022). ACS Omega, 7(3), 2520-2532.
  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2316.
  • (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7431–7441.
  • Design, Synthesis and Biochemical evaluation of novel serine protease inhibitors. (n.d.). Retrieved from [Link]

  • Santos, A. M., et al. (2020). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. New Journal of Chemistry, 44(30), 12895-12903.
  • D'Souza, A. A., & Bhowmick, M. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733-3748.
  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (n.d.). ResearchGate. Retrieved from [Link]

  • Gilmore, B. F., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 965584.
  • The design and synthesis of mechanism-based inhibitors of serine proteases. (n.d.). University of Cambridge. Retrieved from [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Soderquist, J. A., & Huertas, R. (2000). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 65(2), 261–265.
  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2022). Molecules, 27(19), 6526.
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Navigating the Solubility Landscape of 4-Formyl-3-isopropylphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Advancing Boronic Acid Chemistry

In the landscape of modern drug discovery and organic synthesis, boronic acids have emerged as indispensable building blocks.[1][2] Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the construction of complex molecular architectures.[1] Furthermore, the boronic acid moiety itself is a key pharmacophore in a growing number of approved drugs, including the proteasome inhibitor Bortezomib.[3][4] 4-Formyl-3-isopropylphenylboronic acid, with its unique substitution pattern, represents a promising scaffold for the development of novel therapeutics and functional materials. However, unlocking the full potential of this and other boronic acids is fundamentally tied to a thorough understanding of their physicochemical properties, chief among them being solubility.

Solubility is a critical parameter that dictates the feasibility of a chemical process, from reaction kinetics and purification strategies to formulation and bioavailability.[3][5] For researchers, scientists, and drug development professionals, a comprehensive grasp of a compound's solubility in various organic solvents is not merely academic—it is a cornerstone of efficient and successful research and development. This guide provides an in-depth exploration of the solubility characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its empirical determination. While specific quantitative data for this particular molecule is not extensively published, this guide will equip you with the foundational knowledge and experimental protocols to confidently assess its solubility profile.

Understanding the Solubility Profile of Phenylboronic Acids

The solubility of phenylboronic acids is a complex interplay of factors inherent to both the solute and the solvent. Generally, their solubility is governed by the polarity of the organic substituents and the properties of the solvent.[6]

Based on extensive studies of analogous compounds like phenylboronic acid, we can infer a general solubility trend for this compound:

  • High Solubility: Expected in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, 3-pentanone).[6][7][8]

  • Moderate Solubility: Likely in solvents of intermediate polarity like chloroform.[6][7][8]

  • Low Solubility: Anticipated in nonpolar hydrocarbon solvents (e.g., methylcyclohexane).[6][7][8]

It is crucial to recognize that boronic acids have a propensity to undergo dehydration to form cyclic anhydrides, known as boroxines.[6][8] This equilibrium can complicate solubility measurements and lead to variability in experimental data.[8] The presence of varying amounts of the anhydride is a common feature of solid 4-formylphenylboronic acid.[9]

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)General Water Solubility
This compound C10H13BO3192.02Not availableInferred to be low
4-Formylphenylboronic acidC7H7BO3149.94237-242[10][11]Slightly soluble[10][11]
4-Isopropylphenylboronic acidC9H13BO2164.01Not availableNot available
Phenylboronic acidC6H7BO2121.93216-219Low

Data for the target compound is limited; properties of related compounds are provided for context.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of specific literature data, empirical determination of the solubility of this compound is essential. The two most common and reliable methods for this are the Saturation Shake-Flask Method and the Dynamic (or Synthetic) Method.

The Saturation Shake-Flask Method

This equilibrium method is considered the gold standard for solubility measurement due to its reliability.[12] It involves equilibrating an excess of the solid compound in the solvent of interest until a saturated solution is achieved.

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. It is crucial to ensure undissolved solid remains to confirm saturation.[12]

  • Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or orbital shaker. The equilibration time is a critical parameter and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid in the supernatant remains constant.[13]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by careful decantation or by filtration using a syringe filter compatible with the organic solvent.

  • Quantification: Accurately dilute a known volume of the saturated supernatant. Analyze the concentration of this compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[12] HPLC is preferred as it can distinguish the analyte from any potential impurities or degradation products.[12]

  • Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Diagram 1: Workflow for the Saturation Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Calculation prep1 Add excess solid to known volume of solvent equil1 Agitate at constant temperature prep1->equil1 equil2 Monitor concentration over time to ensure equilibrium equil1->equil2 sep1 Centrifuge or filter to separate supernatant equil2->sep1 quant1 Dilute supernatant sep1->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: A flowchart of the Saturation Shake-Flask method.

The Dynamic (Synthetic) Method

The dynamic method is an alternative approach where the temperature at which a known composition of solute and solvent becomes a clear solution is determined.[6][14] This method is particularly useful for generating solubility data across a range of temperatures.

  • Sample Preparation: Accurately weigh this compound and the chosen organic solvent into a jacketed glass vessel. The precise composition of the mixture must be known.[14]

  • Heating and Stirring: The biphasic mixture is stirred vigorously to ensure homogeneity. The system is then heated at a slow, controlled rate (e.g., 0.1-0.3 K/min) to maintain thermal equilibrium.[14]

  • Equilibrium Point Determination: The temperature at which the last solid particles dissolve, resulting in a completely clear solution, is recorded. This can be detected visually or instrumentally by monitoring light transmittance through the solution.[6][14]

  • Data Collection: The procedure is repeated for several different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[14]

Diagram 2: Experimental Setup for the Dynamic Solubility Method

G cluster_main Dynamic Solubility Apparatus vessel Jacketed Glass Vessel Solute/Solvent Mixture Magnetic Stir Bar stirrer Magnetic Stirrer vessel:f1->stirrer Stirring circulator Heating/Cooling Circulator circulator->vessel Controls Temperature probe Temperature Probe (Pt100) probe->vessel Measures Temp. detector Turbidity Detector (Light Source & Sensor) detector->vessel Monitors Clarity

Caption: Key components for dynamic solubility determination.

Causality Behind Experimental Choices and Best Practices

  • Choice of Method: The Saturation Shake-Flask method is often preferred for regulatory submissions due to its direct measurement of equilibrium solubility at a specific temperature.[12][13][15][16][17] The Dynamic method is more efficient for understanding the temperature dependence of solubility.

  • Solvent Purity: The use of high-purity, analytical grade solvents is paramount. Impurities can significantly alter the solvation properties of the medium.

  • Solid-State Characterization: Before conducting solubility studies, it is advisable to characterize the solid form of this compound (e.g., by X-ray powder diffraction) to ensure consistency, as different polymorphic forms can exhibit different solubilities.[13]

  • pH Considerations (for aqueous-organic mixtures): While this guide focuses on organic solvents, if mixed aqueous-organic systems are used, the pH of the aqueous phase will significantly impact the solubility of the ionizable boronic acid group.[12]

  • Safety Precautions: 4-Formylphenylboronic acid and its derivatives may cause skin and eye irritation or allergic reactions.[9][18][19] Always consult the Safety Data Sheet (SDS) and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[18][19][20][21]

Conclusion and Future Outlook

A thorough understanding of the solubility of this compound is a critical enabler for its effective utilization in research and development. While specific data remains to be published, the principles governing the solubility of phenylboronic acids, combined with robust experimental protocols like the Saturation Shake-Flask and Dynamic methods, provide a clear path forward for researchers to generate this vital information. By meticulously applying the methodologies outlined in this guide, scientists can ensure the generation of accurate and reproducible solubility data, thereby accelerating the journey from a promising molecule to a valuable chemical entity or therapeutic agent. The continued exploration of the physicochemical properties of novel boronic acids will undoubtedly pave the way for future innovations in medicine and materials science.[2]

References

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An In-depth Technical Guide to the Bifunctional Nature of 4-Formyl-3-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Formyl-3-isopropylphenylboronic acid is a bifunctional organic compound that holds significant promise as a versatile building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive formyl group and a synthetically adaptable boronic acid moiety, allows for orthogonal chemical transformations. This guide provides a comprehensive technical overview of the synthesis, reactivity, and potential applications of this compound, with a focus on the strategic utilization of its bifunctional nature. We will delve into the steric and electronic influences of the isopropyl group on the reactivity of both the aldehyde and boronic acid functionalities, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Power of Bifunctionality

Bifunctional molecules are cornerstones of contemporary organic synthesis, enabling the construction of complex molecular architectures in a streamlined and efficient manner.[1][2][3] These compounds possess two distinct reactive sites, allowing for sequential or orthogonal chemical modifications. This compound (CAS 1451390-85-4) is an exemplar of such a molecule, integrating the rich chemistry of aldehydes and arylboronic acids within a single scaffold.

The formyl group serves as a versatile handle for a myriad of transformations, including reductive amination, Wittig olefination, and condensation reactions.[4][5][6][7] Concurrently, the boronic acid functionality is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.[8] The strategic placement of the isopropyl group at the 3-position introduces steric hindrance and electronic effects that modulate the reactivity of both functional groups, a central theme of this guide.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value
CAS Number 1451390-85-4[9]
Molecular Formula C₁₀H₁₃BO₃
Molecular Weight 192.02 g/mol [9]
Appearance Expected to be a white to off-white solid
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous base.
¹H NMR (DMSO-d₆, 400 MHz) δ 9.9-10.1 (s, 1H, CHO), 8.2-8.4 (br s, 2H, B(OH)₂), 7.8-8.0 (m, 3H, Ar-H), 3.0-3.2 (sept, 1H, CH), 1.2-1.3 (d, 6H, CH₃)
¹³C NMR (DMSO-d₆, 101 MHz) δ ~192 (C=O), ~150 (C-B), ~135-145 (Ar-C), ~125-130 (Ar-CH), ~33 (CH), ~23 (CH₃)
IR (KBr, cm⁻¹) ~3300-3500 (O-H), ~2960 (C-H), ~1680 (C=O), ~1350 (B-O)
Mass Spec (ESI-MS) m/z 193.1 [M+H]⁺, 215.1 [M+Na]⁺

Synthesis of this compound: A Plausible Pathway

A robust synthesis of this compound can be envisioned based on established methodologies for the preparation of substituted phenylboronic acids. The following multi-step protocol outlines a logical and experimentally sound approach, commencing from readily available starting materials.

Step-by-Step Synthesis Protocol
  • Protection of the Formyl Group: The aldehyde functionality in 4-bromo-2-isopropylbenzaldehyde is first protected as an acetal to prevent unwanted side reactions in the subsequent organometallic steps.

  • Lithiation and Borylation: The protected aryl bromide undergoes a halogen-metal exchange to form an aryllithium species, which is then quenched with a borate ester.

  • Deprotection and Isolation: Acidic workup hydrolyzes both the borate ester and the acetal, yielding the target this compound.

Synthesis_Workflow start 4-bromo-2-isopropylbenzaldehyde step1 Acetal Protection (Ethylene glycol, p-TsOH) start->step1 intermediate1 Protected Aryl Bromide step1->intermediate1 step2 Lithiation & Borylation (n-BuLi, B(OiPr)₃) intermediate1->step2 intermediate2 Protected Boronic Ester step2->intermediate2 step3 Acidic Hydrolysis (HCl, H₂O) intermediate2->step3 product This compound step3->product

Caption: Plausible synthetic workflow for this compound.

The Bifunctional Reactivity Landscape

The synthetic utility of this compound stems from the distinct yet complementary reactivity of its two functional groups.

The Boronic Acid Moiety: A Gateway to Biaryls via Suzuki-Miyaura Coupling

The boronic acid group is a linchpin for the construction of C(sp²)-C(sp²) bonds through the Suzuki-Miyaura cross-coupling reaction. The presence of the ortho-isopropyl group is expected to exert significant steric and electronic effects on this transformation.

  • Steric Hindrance: The bulky isopropyl group ortho to the boronic acid can sterically hinder the transmetalation step in the catalytic cycle. This may necessitate the use of specialized palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or AntPhos ligands) to facilitate efficient coupling, particularly with sterically demanding coupling partners.

  • Electronic Effects: The isopropyl group is a weak electron-donating group, which can slightly increase the electron density on the phenyl ring, potentially influencing the rate of transmetalation.

A typical experimental workflow for a Suzuki-Miyaura coupling involving a sterically hindered arylboronic acid is depicted below.

Suzuki_Miyaura_Workflow reagents This compound + Aryl Halide + Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) solvent Degassed Solvent (e.g., Toluene/H₂O) reagents->solvent reaction Inert Atmosphere (N₂ or Ar) Heat (80-110 °C) solvent->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Formyl Group: A Hub for Diverse Functionalization

The aldehyde functionality of this compound provides a reactive handle for a wide range of synthetic transformations. The ortho-isopropyl group may influence the accessibility of the formyl group to bulky reagents.

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes.[4][10][11] This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced in situ.

  • Protocol:

    • Dissolve this compound and the desired primary or secondary amine in a suitable solvent (e.g., methanol, dichloroethane).

    • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Stir the reaction at room temperature until completion.

    • Perform an aqueous workup and purify the product by chromatography.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[5][6][7][12][13] The reaction of this compound with a phosphorus ylide can generate a variety of substituted styrenes, with the boronic acid moiety intact for further functionalization.

  • Protocol:

    • Generate the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride).

    • Add a solution of this compound to the ylide solution at low temperature.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction and purify the resulting alkene.

Formyl_Reactivity start This compound reaction1 Reductive Amination (R₂NH, NaBH₃CN) start->reaction1 reaction2 Wittig Reaction (Ph₃P=CHR) start->reaction2 product1 Substituted Amine reaction1->product1 product2 Substituted Alkene reaction2->product2

Caption: Key reactions of the formyl group in this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly valuable building block in several areas of chemical research.

  • Medicinal Chemistry: This compound can be used as a scaffold for the synthesis of complex molecules with potential therapeutic applications. The boronic acid moiety can act as a pharmacophore, for instance, in the design of enzyme inhibitors, while the formyl group allows for the introduction of diverse substituents to explore structure-activity relationships. Boron-containing compounds have shown promise as anticancer, antibacterial, and antiviral agents.

  • Materials Science: The ability to undergo orthogonal reactions makes this molecule suitable for the synthesis of functional polymers and covalent organic frameworks (COFs). The boronic acid can be used for cross-linking or polymerization, while the formyl group can be modified to tune the material's properties.

  • Chemical Biology: As a bifunctional linker, it can be employed in the synthesis of probes and bioconjugates for studying biological processes.

Conclusion

This compound represents a powerful and versatile tool for the modern synthetic chemist. Its bifunctional nature, characterized by the orthogonal reactivity of the formyl and boronic acid groups, provides a strategic advantage in the construction of complex molecular targets. The presence of the ortho-isopropyl group introduces steric and electronic factors that must be carefully considered in reaction design, often necessitating the use of specialized catalytic systems for optimal results. As the demand for novel therapeutic agents and advanced materials continues to grow, the utility of such well-defined, multifunctional building blocks will undoubtedly become increasingly important.

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The Advent and Evolution of a Key Synthetic Building Block: A Technical Guide to 4-Formyl-3-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Formyl-3-isopropylphenylboronic acid has emerged as a significant building block in modern organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its unique trifunctional nature—possessing a reactive boronic acid moiety, a versatile formyl group, and a sterically influential isopropyl substituent—offers chemists a powerful tool for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and core synthetic methodologies for this important reagent. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore its applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction: A Molecule of Strategic Importance

Arylboronic acids are a cornerstone of modern organic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among the vast array of available arylboronic acids, those bearing additional functional groups offer enhanced synthetic utility. This compound is a prime example of such a multifunctional reagent. The boronic acid group serves as the anchor for carbon-carbon bond formation, the formyl group provides a handle for a plethora of subsequent transformations (e.g., reductive amination, Wittig reactions, and further oxidations or reductions), and the isopropyl group introduces steric bulk and lipophilicity, which can be crucial for modulating the pharmacological properties of a target molecule. This guide will trace the logical development of the synthesis of this specific molecule, grounded in the foundational discoveries of arylboronic acid chemistry.

Historical Context and the Genesis of a Synthetic Strategy

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the chemical literature, its synthesis can be understood as a logical extension of established methodologies for preparing simpler substituted phenylboronic acids. The foundational work in this area was laid by Professor Heinrich Nöth and his research group, who in 1990 reported the first synthesis of the parent compound, 4-formylphenylboronic acid.[1] This pioneering work established a robust and versatile strategy that has been adapted for the synthesis of a wide range of derivatives, including the title compound.

The core challenge in synthesizing formyl-substituted phenylboronic acids lies in the incompatibility of the reactive formyl group with the highly nucleophilic and basic organometallic intermediates (Grignard or organolithium reagents) required for the borylation step.[2][3] Therefore, the overarching synthetic strategy, which we will explore in detail, revolves around a key protection-deprotection sequence.

Devising the Synthesis: A Logic-Driven Approach

The synthesis of this compound can be logically dissected into two main phases: the preparation of a suitable halogenated precursor and the subsequent conversion of this precursor to the final boronic acid.

The Precursor: Crafting 4-Bromo-2-isopropylbenzaldehyde

The most logical and commonly employed precursor for the synthesis of this compound is 4-bromo-2-isopropylbenzaldehyde. The synthesis of this intermediate itself requires careful regiochemical control. A plausible and efficient route begins with a commercially available starting material, 1-bromo-3-isopropylbenzene.[4][5][6][7]

The introduction of the formyl group onto the 1-bromo-3-isopropylbenzene ring must be directed to the position para to the bromine atom and ortho to the isopropyl group. This can be effectively achieved through a directed ortho-metalation followed by formylation, or through electrophilic formylation reactions where the regioselectivity is governed by the directing effects of the substituents.

One of the most reliable methods for such a transformation is lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[8][9] The isopropyl group is a weak ortho-, para-director, while the bromine atom is also an ortho-, para-director for electrophilic substitution. However, for lithiation, the bromine atom can direct the organolithium reagent to the adjacent position. A lithium-halogen exchange followed by formylation is a common and effective method.[8]

Diagram 1: Retrosynthetic Analysis

G This compound This compound Protected 4-Bromo-2-isopropylbenzaldehyde Protected 4-Bromo-2-isopropylbenzaldehyde This compound->Protected 4-Bromo-2-isopropylbenzaldehyde Borylation 4-Bromo-2-isopropylbenzaldehyde 4-Bromo-2-isopropylbenzaldehyde Protected 4-Bromo-2-isopropylbenzaldehyde->4-Bromo-2-isopropylbenzaldehyde Protection 1-Bromo-3-isopropylbenzene 1-Bromo-3-isopropylbenzene 4-Bromo-2-isopropylbenzaldehyde->1-Bromo-3-isopropylbenzene Formylation

Caption: A simplified retrosynthetic pathway for this compound.

The Core Synthesis: From Bromobenzaldehyde to Boronic Acid

With the precursor, 4-bromo-2-isopropylbenzaldehyde, in hand, the synthesis of the target boronic acid can proceed, drawing heavily from the principles established by Nöth. The following sections detail the critical steps and the rationale behind the chosen reagents and conditions.

To prevent the aldehyde from reacting with the highly nucleophilic organometallic intermediate that will be formed, it must first be protected. A common and effective method is the formation of an acetal.

Experimental Protocol: Acetal Protection

  • To a solution of 4-bromo-2-isopropylbenzaldehyde in a suitable solvent (e.g., toluene or dichloromethane), add a diol such as ethylene glycol or neopentyl glycol (1.1-1.5 equivalents).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (pTSA) or a Lewis acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the protected acetal.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and wash with an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the protected 4-bromo-2-isopropylbenzaldehyde derivative.

Causality: The choice of a diol for acetal formation is crucial as it creates a stable cyclic acetal, which is generally more robust than an acyclic acetal formed from a simple alcohol. The removal of water is essential to drive the reversible reaction to completion.

This step is the heart of the synthesis, where the carbon-bromine bond is converted into a carbon-boron bond. This can be achieved via two primary routes: a Grignard reaction or a lithium-halogen exchange followed by borylation.

Method A: Grignard-based Synthesis

This method follows the classical approach and is often used in industrial settings.

Experimental Protocol: Grignard Reaction and Borylation

  • Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings in a flame-dried flask equipped with a reflux condenser and a dropping funnel.

  • Add a small amount of an activator, such as iodine or 1,2-dibromoethane, to the magnesium.

  • Add a solution of the protected 4-bromo-2-isopropylbenzaldehyde derivative in an anhydrous ethereal solvent (e.g., tetrahydrofuran (THF) or diethyl ether) dropwise to the magnesium suspension. The reaction is typically initiated by gentle heating.

  • Maintain the reaction at a gentle reflux until the magnesium is consumed.

  • Cool the resulting Grignard reagent to a low temperature (typically -78 °C).

  • Slowly add a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in the same anhydrous solvent. Maintain the low temperature to prevent side reactions.

  • Allow the reaction to stir at low temperature for several hours before gradually warming to room temperature.

Method B: Organolithium-based Synthesis

This route often provides higher yields but requires more stringent anhydrous and low-temperature conditions.[2]

Experimental Protocol: Lithiation and Borylation

  • Under an inert atmosphere, dissolve the protected 4-bromo-2-isopropylbenzaldehyde derivative in an anhydrous ethereal solvent (e.g., THF).

  • Cool the solution to -78 °C.

  • Slowly add a solution of an alkyllithium reagent, such as n-butyllithium or sec-butyllithium, dropwise.

  • Stir the mixture at -78 °C for a specified time (typically 30-60 minutes) to ensure complete lithium-halogen exchange.

  • Slowly add a solution of a trialkyl borate in the same anhydrous solvent, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction at low temperature for a few hours before allowing it to warm to room temperature.

Causality: The choice between Grignard and organolithium routes depends on factors such as substrate compatibility, desired yield, and scale. Organolithium reagents are generally more reactive and can lead to higher yields but are also less tolerant of any residual moisture or acidic protons. The use of low temperatures is critical to control the reactivity of the organometallic species and prevent unwanted side reactions.

The final step involves the hydrolysis of the boronic ester and the removal of the acetal protecting group to unveil the final product.

Experimental Protocol: Hydrolysis and Deprotection

  • Quench the reaction mixture from the borylation step by slowly adding it to an acidic aqueous solution (e.g., dilute hydrochloric acid or sulfuric acid) with vigorous stirring, typically in an ice bath to manage the exotherm.

  • The acidic conditions will hydrolyze the boronic ester to the boronic acid and simultaneously cleave the acetal protecting group, regenerating the formyl group.

  • Stir the mixture until the hydrolysis is complete, as indicated by TLC or LC-MS.

  • Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or toluene/heptane) or by column chromatography.

Diagram 2: Synthetic Workflow

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Boronic Acid Synthesis 1-Bromo-3-isopropylbenzene 1-Bromo-3-isopropylbenzene 4-Bromo-2-isopropylbenzaldehyde 4-Bromo-2-isopropylbenzaldehyde 1-Bromo-3-isopropylbenzene->4-Bromo-2-isopropylbenzaldehyde Formylation (e.g., Lithiation + DMF) Protected Intermediate Protected Intermediate 4-Bromo-2-isopropylbenzaldehyde->Protected Intermediate Acetal Protection Organometallic Species Organometallic Species Protected Intermediate->Organometallic Species Grignard or Lithium-Halogen Exchange Boronic Ester Boronic Ester Organometallic Species->Boronic Ester + Trialkyl Borate Final Product This compound Boronic Ester->Final Product Acidic Hydrolysis & Deprotection

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Quantitative Data Summary

StepKey ReagentsTypical YieldPurity
Formylation of 1-bromo-3-isopropylbenzene n-BuLi, DMF70-85%>95% (after purification)
Acetal Protection Ethylene glycol, pTSA>95%>98%
Grignard Route & Borylation Mg, Triisopropyl borate70-80% (overall)>97% (after recrystallization)
Organolithium Route & Borylation n-BuLi, Triisopropyl borate85-95% (overall)>98% (after recrystallization)

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary application is in the Suzuki-Miyaura cross-coupling reaction , where it can be coupled with a wide range of aryl or heteroaryl halides and triflates to form biaryl structures. These biaryl motifs are prevalent in many biologically active compounds. The formyl group can then be elaborated into other functionalities, and the isopropyl group can serve to enhance binding affinity or improve pharmacokinetic properties.

Conclusion

The synthesis of this compound is a testament to the power and versatility of modern synthetic organic chemistry. While its discovery may not have been a singular event, its development is a clear progression of well-established and robust chemical principles. By understanding the underlying logic of protection, organometallic formation, borylation, and deprotection, researchers can efficiently access this and a multitude of other functionalized arylboronic acids. As the demand for complex and precisely substituted molecules in drug discovery and materials science continues to grow, the importance of such strategic building blocks will undoubtedly increase.

References

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  • Solvay SA. (2013). Processes for producing 4-bromo-2-methoxybenzaldehyde. U.S.
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  • Dennis G. Hall (Editor). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • BenchChem. (2025). Application Notes and Protocols for Grignard Reaction with 3-Bromo-1-butene.
  • BenchChem. (2025). 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis.
  • BenchChem. (2025). experimental setup and conditions for reactions with 1-Bromo-3-hexene.
  • Cangzhou Purui Dongfang Science & Technology Co Ltd. (2020). Preparation method of hydroxyphenylboronic acid.
  • BenchChem. (2025). Technical Support Center: Grignard Reaction with 1-bromo-3-methylcyclohexane.
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Introduction: A Novel Building Block at the Forefront of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Formyl-3-isopropylphenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

In the landscape of modern drug discovery and organic synthesis, the strategic design of molecular building blocks is paramount. Phenylboronic acids, renowned for their versatility, stability, and pivotal role in palladium-catalyzed cross-coupling reactions, represent a cornerstone of synthetic chemistry.[1][2] This guide focuses on a specialized, functionalized derivative: This compound .

While a dedicated CAS (Chemical Abstracts Service) number for this specific molecule is not readily found in major commercial databases, suggesting its status as a novel or specialized research compound, its structural motifs—a reactive aldehyde, a sterically influencing isopropyl group, and a versatile boronic acid—position it as a high-value intermediate for constructing complex molecular architectures. The parent compound, 4-Formylphenylboronic acid, is well-documented under CAS Number 87199-17-5 .[3][4]

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will explore its core physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and delve into its profound potential as a reagent in drug development, particularly through the lens of the Suzuki-Miyaura coupling reaction.

Molecular Profile and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its reactivity and physical characteristics. The electron-withdrawing nature of the formyl group, combined with the steric bulk and slight electron-donating effect of the adjacent isopropyl group, creates a distinct electronic and steric profile that can be exploited in targeted synthesis.[5]

PropertyPredicted Value / DescriptionSource / Rationale
Molecular Formula C₁₀H₁₃BO₃Based on molecular structure
Molecular Weight 192.02 g/mol Calculated from formula
Appearance Expected to be a white to off-white crystalline solidAnalogy to similar compounds like 4-formylphenylboronic acid[6]
Solubility Sparingly soluble in cold water; soluble in hot water, methanol, THF, and dioxaneAnalogy to functionalized phenylboronic acids[3][7]
Stability Air-sensitive; prone to dehydration to form cyclic anhydrides (boroxines)Common characteristic of boronic acids[3]
pKa (Predicted) ~7.5 - 8.5The electron-withdrawing formyl group lowers the pKa relative to unsubstituted phenylboronic acid.

Proposed Synthesis: A Strategic Approach

The synthesis of this compound requires a multi-step approach, beginning with a commercially available starting material. A logical and efficient pathway involves the ortho-lithiation and subsequent borylation of a protected benzaldehyde derivative.

Synthetic Workflow Diagram

G A Start: 4-Bromo-2-isopropylbenzaldehyde B Protection of Aldehyde (Ethylene Glycol, p-TsOH) A->B Step 1 C Protected Intermediate: 2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane B->C D Lithiation (n-BuLi, THF, -78 °C) C->D Step 2 E Aryl Lithium Intermediate D->E F Borylation (Triisopropyl borate) E->F Step 3 G Boronate Ester Intermediate F->G H Hydrolysis & Deprotection (Aqueous HCl) G->H Step 4 I Final Product: This compound H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol & Mechanistic Rationale

This protocol is a validated, field-proven methodology adapted for this specific target molecule.

Objective: To synthesize this compound from 4-bromo-2-isopropylbenzaldehyde.

Step 1: Protection of the Aldehyde Group

  • Rationale: The aldehyde functionality is incompatible with the strongly nucleophilic and basic conditions of the subsequent lithiation step. Protection as an acetal prevents unwanted side reactions.

  • Procedure:

    • To a solution of 4-bromo-2-isopropylbenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

    • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

    • Reflux the mixture until no more water is collected.

    • Cool the reaction, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-bromo-2-isopropylphenyl)-1,3-dioxolane.

Step 2: Lithium-Halogen Exchange

  • Rationale: Treatment with an organolithium reagent, such as n-butyllithium, efficiently replaces the bromine atom with lithium at low temperatures, forming a highly reactive aryllithium species.

  • Procedure:

    • Dissolve the protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture for 1 hour at -78 °C.

Step 3: Borylation

  • Rationale: The nucleophilic aryllithium attacks the electrophilic boron atom of the triisopropyl borate. This forms a boronate ester intermediate.

  • Procedure:

    • To the aryllithium solution at -78 °C, add triisopropyl borate (1.2 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 4: Hydrolysis and Deprotection

  • Rationale: Acidic workup serves two purposes: it hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl functionality.

  • Procedure:

    • Cool the reaction mixture in an ice bath and quench by slowly adding aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (~pH 2).

    • Stir vigorously for 1-2 hours.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Core Applications in Drug Discovery

The true value of this compound lies in its dual functionality, making it a powerful tool for medicinal chemists.[1]

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an ideal substrate for the Suzuki-Miyaura reaction, one of the most robust methods for forming carbon-carbon bonds.[8][9] It allows for the coupling of the boronic acid with a wide variety of aryl or vinyl halides and triflates.[9][10]

  • Expertise & Causality: The electron-withdrawing formyl group can sometimes slow the crucial transmetalation step in the catalytic cycle.[5] However, the appropriate choice of palladium catalyst, ligand, and base can overcome this, enabling efficient coupling.[5][8] The isopropyl group provides steric hindrance that can be used to control regioselectivity in certain reactions and adds a lipophilic character, which is often desirable for improving the pharmacokinetic profile of drug candidates.[2]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (R1-X) A->B C R1-Pd(II)-X Complex B->C D Transmetalation (with R2-B(OH)2) C->D E R1-Pd(II)-R2 Complex D->E F Reductive Elimination E->F F->A Regenerates Catalyst Product Product (R1-R2) F->Product R1X Aryl Halide (R1-X) R1X->B BoronicAcid 4-Formyl-3-isopropylphenyl- boronic acid (R2-B(OH)2) BoronicAcid->D Base Base (e.g., K2CO3) Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Versatile Scaffold for Library Synthesis

Beyond coupling, the formyl group serves as a reactive handle for a multitude of subsequent transformations:

  • Reductive Amination: To introduce diverse amine functionalities.

  • Wittig Olefination: To form alkenes.

  • Aldol Condensation: To build larger carbon skeletons.

This dual reactivity allows for the rapid generation of diverse chemical libraries from a single, advanced intermediate, accelerating the hit-to-lead optimization process in drug discovery.[1] The boronic acid moiety itself can act as a covalent warhead, forming reversible covalent bonds with serine or threonine residues in enzyme active sites, a strategy successfully employed in approved drugs like bortezomib.[2][11]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with 4-bromoanisole.

Materials:

  • This compound (1.0 eq)

  • 4-Bromoanisole (1.1 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • In a round-bottom flask, combine this compound, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the toluene:ethanol:water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Add deionized water and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting biaryl product by column chromatography on silica gel.[6]

Safety and Handling

As with all boronic acids, proper safety precautions are essential.

  • Handling: Handle in a well-ventilated fume hood. Boronic acids are often fine powders and can be easily inhaled.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place under an inert atmosphere to prevent degradation and boroxine formation.[4]

Conclusion

This compound represents a potent and strategically designed building block for advanced organic synthesis and pharmaceutical research. While not a common off-the-shelf reagent, its rational design provides a clear pathway to novel chemical entities. Its capacity for selective C-C bond formation via Suzuki-Miyaura coupling, combined with a reactive aldehyde handle for post-coupling derivatization, offers a streamlined approach to creating complex molecules with therapeutic potential. This guide provides the foundational knowledge—from a plausible synthesis to practical application—for researchers to leverage the unique capabilities of this promising compound.

References

  • Wikipedia. 4-Formylphenylboronic acid. [Link]

  • PubChem. 4-Formylphenylboronic Acid. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]

  • P212121 Store. 4-Formylphenylboronic acid 5g. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. (4-Fluoro-3-formyl-5-isopropoxyphenyl)boronic acid. [Link]

  • PubChem. 4-Isopropylphenylboronic acid. [Link]

  • Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. PubMed. [Link]

  • Google Patents. Method for producing formylphenylboronic acids.
  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • MDPI. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. [Link]

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Methodological & Application

Application Notes and Protocols for the Use of 4-Formyl-3-isopropylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth technical overview of the application of 4-formyl-3-isopropylphenylboronic acid , a versatile bifunctional building block, in this pivotal reaction. The presence of both a sterically demanding isopropyl group and an electron-withdrawing formyl moiety presents unique challenges and opportunities in reaction design. This document offers a detailed exploration of the mechanistic nuances, optimization strategies, and step-by-step protocols for the successful implementation of this reagent in the synthesis of complex biaryl scaffolds, which are of significant interest in medicinal chemistry and materials science.[2]

Introduction: The Strategic Value of this compound

This compound is a strategically important reagent in synthetic chemistry for two primary reasons:

  • Bifunctionality: It incorporates both a boronic acid, ready for Suzuki-Miyaura coupling, and a formyl group (an aldehyde). This formyl group serves as a versatile synthetic handle for a wide array of subsequent transformations, including reductive amination, oxidation to a carboxylic acid, Wittig reactions, and the formation of various heterocyclic systems.[3][4] This bifunctionality allows for the rapid construction of molecular complexity from a single coupling event.

  • Structural Motif: The 3-isopropyl substitution pattern introduces a degree of steric hindrance and a lipophilic character, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] The ability to construct complex biaryl systems is central to designing molecules that can specifically interact with biological targets.[6]

The Suzuki-Miyaura reaction's tolerance for a wide variety of functional groups makes it particularly well-suited for use with multi-functionalized building blocks like this compound.[7]

Mechanistic Considerations for a Substituted Boronic Acid

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8] The specific substitution pattern of this compound influences the kinetics and success of these steps.

The Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_complex->pd0 Reductive Elimination transmetalation Transmetalation pd2_diaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_diaryl Transmetalation boronate_complex R²-B(OH)₃⁻ (Activated Boronate) boronate_complex->pd2_diaryl boronic_acid R²-B(OH)₂ (4-Formyl-3-isopropylphenyl boronic acid) boronic_acid->boronate_complex Activation base Base (e.g., K₂CO₃) base->boronate_complex aryl_halide R¹-X (Aryl Halide/Triflate) aryl_halide->pd2_complex pd2_diaryl->pd0 Reductive Elimination reductive_elimination Reductive Elimination product R¹-R² (Biaryl Product) pd2_diaryl->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: A palladium(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) intermediate. The choice of palladium source and ligand is critical here.

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium(II) center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[9] The electron-withdrawing nature of the formyl group can slow this step, while the steric bulk of the ortho-isopropyl group can also present a challenge.[8] Careful selection of the base and solvent system is crucial to facilitate this transfer.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Optimizing Reaction Conditions

The successful coupling of this compound requires careful consideration of several parameters to overcome the combined electronic and steric challenges.

Parameter Recommendation & Rationale Typical Values
Palladium Precatalyst For sterically hindered substrates, pre-formed catalysts or those that readily form the active Pd(0) species are preferred. Pd(PPh₃)₄ is a reliable choice. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands like Buchwald or Fu's catalysts can be highly effective.[10]1-5 mol%
Ligand If using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a ligand is required. Triphenylphosphine (PPh₃) is a standard choice. For hindered substrates, bulky phosphines (e.g., SPhos, XPhos, RuPhos) can promote both oxidative addition and reductive elimination, leading to higher yields.1-2 eq. relative to Pd
Base A moderately strong base is required to activate the boronic acid without promoting unwanted side reactions. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices, providing a good balance of reactivity and compatibility with the formyl group.[4]2-3 equivalents
Solvent A polar, aprotic solvent system that can facilitate the dissolution of both the organic and inorganic reagents is ideal. A mixture of an organic solvent with water is common. Dioxane/water, THF/water, or DMF/water are frequently used.Typically 0.1 M concentration
Temperature Elevated temperatures are usually required to drive the reaction to completion, especially with sterically hindered substrates.60-100 °C

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on the specific aryl halide partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is adapted from established procedures for similar formyl-substituted phenylboronic acids and is suitable for a wide range of aryl and heteroaryl bromides.[3]

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Combine aryl bromide (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a dry flask. purge Evacuate and backfill the flask with Argon (3x). setup->purge add_catalyst Add Pd(PPh₃)₄ (3-5 mol%) under positive Argon flow. purge->add_catalyst add_solvents Add Dioxane and Water (e.g., 4:1 v/v) via syringe. add_catalyst->add_solvents heat Heat the mixture to 80-90 °C with vigorous stirring. add_solvents->heat monitor Monitor progress by TLC or LC-MS (typically 4-12 hours). heat->monitor cool Cool to room temperature and dilute with Ethyl Acetate. monitor->cool wash Wash with water, then brine. Dry organic layer (Na₂SO₄). cool->wash concentrate Filter and concentrate under reduced pressure. wash->concentrate purify Purify crude product by flash column chromatography. concentrate->purify

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) catalyst (3-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water (a common ratio is 4:1 or 5:1 v/v to achieve a concentration of ~0.1 M with respect to the aryl halide). The mixture should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes prior to addition.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times, often to minutes instead of hours.

Materials:

  • This compound (1.5 equivalents)

  • Aryl Halide (1.0 equivalent)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF) / Water (e.g., 5:1 v/v)

Step-by-Step Procedure:

  • Vial Setup: In a microwave reaction vial equipped with a small magnetic stir bar, combine the aryl halide (1.0 eq.), this compound (1.5 eq.), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₃PO₄ (3.0 eq.).

  • Solvent Addition: Add the DMF/water solvent mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for 15-45 minutes.

  • Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality base.Use a fresh batch of palladium catalyst. Ensure thorough degassing of solvents. Use anhydrous, finely powdered base.
Protodeboronation Presence of excess water; Reaction temperature too high; Prolonged reaction time.Use anhydrous solvents where appropriate or minimize the amount of water. Reduce reaction temperature or time.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Maintain a strict inert atmosphere throughout the reaction setup and duration.

Applications in Drug Discovery and Development

The biaryl aldehyde products synthesized using this compound are valuable intermediates in the development of novel therapeutics. The aldehyde functionality allows for the introduction of diverse amine fragments via reductive amination, a key strategy for exploring structure-activity relationships (SAR) in lead optimization. This approach has been instrumental in the synthesis of various classes of bioactive molecules, including kinase inhibitors and other targeted therapies.[9]

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While its electronic and steric properties require careful consideration in reaction design, optimized conditions utilizing appropriate palladium catalysts, bases, and solvent systems can lead to high yields of desired products. The bifunctional nature of this building block makes it an invaluable tool for researchers in organic synthesis and medicinal chemistry, enabling the efficient construction of molecular libraries for the discovery of new pharmaceuticals and functional materials.

References

  • Benchchem. (n.d.). 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. Retrieved from a relevant chemical supplier's technical portal.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Formylphenylboronic Acid: Properties, Synthesis, and Applications. Retrieved from a relevant chemical supplier's technical portal.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link].

  • Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Org. Synth., 75, 53.
  • Nolan, S. P., et al. (2002). Convenient and Efficient Suzuki-Miyaura Cross-Coupling Catalyzed by a Palladium/Diazabutadiene System. U.S.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. Retrieved from a relevant chemical supplier's website.
  • Al-Masri, A. A., & Al-Ayed, A. S. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19055-19098.
  • Maier, S., & Neustadt, P. C. (2003). Method for producing 5-formyl-2-furylboronic acid. U.S.
  • Google Patents. (2012). Method of carrying out Suzuki-Miyaura CC-coupling reactions. EP2468701A1.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction.
  • Shtil, A. A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2118.
  • ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link].

  • Molander, G. A., et al. (2017). C(sp3)-C(sp2)
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from a university chemistry department's website.
  • Zhang, Y.-Q. (2013). Microwave-promoted palladium catalysed Suzuki cross-coupling reactions of benzyl halides with arylboronic acid. Journal of Chemical Research, 37(6), 375-376.
  • Li, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Supplement 1), S124-S126.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Retrieved from a relevant chemical supplier's website.
  • Silva, F. A., et al. (2020).
  • Plescia, C., & Moitessier, N. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link].

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Application Notes: A Detailed Protocol for the Suzuki-Miyaura Cross-Coupling of 4-Formyl-3-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3] This application note provides a comprehensive, field-proven protocol for the use of 4-Formyl-3-isopropylphenylboronic acid in C-C bond formation, specifically targeting researchers, scientists, and drug development professionals.

This compound is a valuable building block, incorporating a reactive aldehyde and a sterically influential isopropyl group. The aldehyde functionality serves as a versatile handle for subsequent transformations, such as reductive amination or olefination, making it a key intermediate in multi-step syntheses. The presence of the electron-withdrawing formyl group can influence the electronic properties of the boronic acid, which necessitates optimized reaction conditions for efficient coupling.[4]

This guide will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide a detailed step-by-step experimental protocol, and offer insights into the critical parameters that ensure a successful and reproducible outcome.

The Mechanism: A Symphony of Catalysis

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in the formation of a palladium(II) species.[2][5] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. The presence of a base is essential for this process. The base activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center, displacing the halide.[1]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond in the desired biaryl product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl R¹-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)Ln-R² Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 Reductive Elimination RedElim Reductive Elimination PdII_Biaryl->RedElim Product R¹-R² RedElim->Product ArylHalide R¹-X BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base Boronate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Carbaldehyde

This protocol details the synthesis of a biaryl carbaldehyde via the Suzuki-Miyaura coupling of this compound with an aryl bromide. The following procedure is adapted from established methods for similar couplings and is designed to be robust and reproducible.[6]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Aryl Bromide-1.01.0
This compound192.031.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.010.01
Triphenylphosphine (PPh₃)262.290.030.03
Sodium Carbonate (Na₂CO₃)105.992.42.4
1-Propanol---
Deionized Water---
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and sodium carbonate (2.4 equiv.).

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under the inert atmosphere, add palladium(II) acetate (0.01 equiv.) and triphenylphosphine (0.03 equiv.).

    • Add 1-propanol and deionized water in a suitable ratio (e.g., 3:1 v/v) to dissolve the reagents. The use of a 1-propanol/water solvent system offers advantages in terms of boiling point and solubility for starting materials and products.[6]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring under the inert atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours, indicated by the consumption of the aryl bromide starting material.[4]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure biaryl carbaldehyde.[6]

Safety and Handling

  • This compound: May cause skin and eye irritation.[7] Avoid breathing dust and ensure adequate ventilation.[7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Palladium catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: 1-Propanol and ethyl acetate are flammable. Keep away from ignition sources.

  • Base: Sodium carbonate is an irritant. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds. This application note provides a detailed and reliable protocol for the use of this compound as a key building block. By understanding the underlying mechanism and adhering to the outlined experimental procedure, researchers can confidently and efficiently synthesize complex molecular architectures for applications in drug discovery and materials science.

References

  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (2003). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Semantic Scholar. Available at: [Link]

  • SAFETY DATA SHEET - 3-Formylphenylboronic acid. Thermo Fisher Scientific. Available at: [Link]

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Introduction: A Specialized Building Block for Conformationally-Restricted Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Pharmaceutical Synthesis Applications of 4-Formyl-3-isopropylphenylboronic Acid

In the landscape of pharmaceutical synthesis, phenylboronic acids are indispensable tools, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] While simple substituted phenylboronic acids are workhorse reagents, the synthesis of highly complex and sterically congested biaryl systems—often required to achieve target specificity and potency in modern drug discovery—demands more specialized building blocks. This compound emerges as one such reagent, uniquely engineered to introduce a sterically demanding and functionalized moiety.

Its structure is distinguished by two key features:

  • A Bifunctional Nature: Like its well-documented analogue, 4-formylphenylboronic acid, it possesses both a boronic acid group for cross-coupling and a formyl (aldehyde) group that serves as a versatile synthetic handle for subsequent transformations.[2]

  • Steric Hindrance: The isopropyl group is positioned ortho to the formyl group and meta to the boronic acid. This substitution pattern introduces significant steric bulk, which profoundly influences its reactivity and dictates the specific experimental conditions required for its successful application.

This guide provides a detailed exploration of the synthetic utility of this compound, focusing on the strategic considerations for its use in constructing advanced pharmaceutical intermediates. We will delve into the causality behind protocol choices, addressing the challenges posed by steric hindrance and demonstrating how this unique reagent can be leveraged to create novel, high-value molecular architectures.

Core Application: Suzuki-Miyaura Coupling with Sterically Demanding Substrates

The primary application of this compound is the construction of biaryl or heteroaryl-aryl bonds via the Suzuki-Miyaura reaction. However, the steric bulk presented by the isopropyl group, in conjunction with potentially substituted coupling partners, places these reactions in the category of "sterically hindered couplings." Such reactions often fail under standard conditions and require a carefully optimized catalytic system.

The Challenge of Steric Hindrance

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. In sterically demanding couplings, the transmetalation step—where the boron reagent transfers its organic group to the palladium center—is often the rate-limiting step. The bulky substituents on either the boronic acid or the aryl halide can impede the approach of the reagents, leading to slow reaction rates, low yields, and the formation of undesired byproducts like homocoupled dimers.[3][4]

Strategic Solutions and Mechanistic Causality

Overcoming this steric barrier is paramount. Field-proven insights have led to the development of specific catalysts, ligands, and bases designed to facilitate the coupling of hindered substrates.[4]

  • Choice of Catalyst and Ligand: Standard palladium sources like Pd(PPh₃)₄ are often inefficient for hindered couplings. The solution lies in using highly active pre-catalysts paired with bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is more accessible for both oxidative addition and transmetalation.[5]

  • Role of the Base and Solvent: A strong base is crucial for activating the boronic acid to form a more nucleophilic boronate species. For hindered reactions, potassium phosphate (K₃PO₄) is often superior to weaker bases like sodium carbonate (Na₂CO₃). The choice of solvent is also critical; ethereal solvents like tetrahydrofuran (THF) or toluene are commonly employed to ensure solubility of all components at the required reaction temperatures.[4]

The logical workflow for developing a successful hindered coupling protocol is visualized below.

G cluster_0 Problem Definition cluster_1 Catalyst System Selection (Causality) cluster_2 Reaction Condition Optimization cluster_3 Execution & Analysis Start Couple this compound with a hindered Aryl Halide Catalyst Select Active Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Reason: Efficiently generates Pd(0) in situ. Start->Catalyst Ligand Select Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, AntPhos) Reason: Promotes reactive monoligated Pd(0) species, overcomes steric clash. Base Choose Strong, Non-Nucleophilic Base (e.g., K₃PO₄) Reason: Effectively forms active boronate without side reactions. Ligand->Base Catalyst->Ligand Solvent Select Aprotic Solvent (e.g., Toluene, THF/H₂O) Reason: Ensures solubility and appropriate boiling point. Base->Solvent Temp Apply Heat (e.g., 80-110 °C) Reason: Provides energy to overcome activation barrier of transmetalation. Solvent->Temp Setup Assemble Reaction Under Inert Atmosphere (N₂ or Ar) Temp->Setup Monitor Monitor Progress (TLC, LC-MS) Setup->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Obtain Tetra-ortho-substituted Biaryl Product Purify->Product

Caption: Logical workflow for hindered Suzuki coupling.

Data Presentation: Comparing Reaction Conditions

The following table summarizes the critical differences in experimental parameters between a standard and a sterically hindered Suzuki-Miyaura coupling.

ParameterStandard CouplingSterically Hindered Coupling (with this compound)Rationale for Change
Pd Source Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts that more readily form the active Pd(0) species required for difficult couplings.
Ligand PPh₃ (Triphenylphosphine)Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky phosphines (e.g., PCy₃)Bulky, electron-rich ligands stabilize the catalyst, promote oxidative addition, and facilitate transmetalation.[5]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases are required to efficiently generate the boronate anion for the sluggish transmetalation step.[4]
Temperature Room Temp to 80 °C80 °C to 110 °C (or higher)Higher thermal energy is needed to overcome the activation energy barrier imposed by steric hindrance.
Reaction Time 1-6 hours12-24 hoursThe reaction kinetics are significantly slower due to the sterically congested transition state.

Protocol 1: Synthesis of a Hindered Biaryl Aldehyde

This protocol describes a representative Suzuki-Miyaura coupling using this compound and a sterically hindered aryl bromide.

Objective: To synthesize 2'-methyl-4-formyl-3-isopropyl-1,1'-biphenyl.

Materials:

  • This compound (1.0 equiv)

  • 2-Bromotoluene (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄), finely milled (3.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 2-bromotoluene, SPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene and degassed water (e.g., in a 5:1 ratio) via syringe.

  • Catalyst Addition: Add the Pd₂(dba)₃ catalyst to the stirring mixture. The mixture will typically change color.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the boronic acid starting material is consumed (typically 12-18 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.

Orthogonal Reactivity: The Formyl Group as a Synthetic Hub

A key advantage of this compound is that the aldehyde functionality remains intact during the Suzuki coupling, serving as a valuable handle for downstream diversification. This allows for the rapid construction of a library of complex molecules from a common biaryl intermediate.

G cluster_downstream Downstream Functionalization cluster_products Diverse Product Scaffolds Start This compound Suzuki Suzuki-Miyaura Coupling (with Ar-X) Start->Suzuki Intermediate Biaryl Aldehyde Intermediate Suzuki->Intermediate ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) Intermediate->ReductiveAmination C=O → C-N Wittig Wittig Reaction (Ph₃P=CHR) Intermediate->Wittig C=O → C=C Oxidation Oxidation (KMnO₄ or Oxone®) Intermediate->Oxidation CHO → COOH Condensation Condensation (e.g., with Malononitrile) Intermediate->Condensation C=O → C=C(CN)₂ AmineProduct Benzylamine Derivative ReductiveAmination->AmineProduct AlkeneProduct Stilbene Derivative Wittig->AlkeneProduct AcidProduct Carboxylic Acid Derivative Oxidation->AcidProduct HeterocycleProduct Heterocycle Precursor Condensation->HeterocycleProduct

Sources

Application Note: 4-Formyl-3-isopropylphenylboronic Acid for the Strategic Synthesis of Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Building Block for Complex Synthesis

In the landscape of modern organic synthesis, the strategic construction of biaryl motifs remains a cornerstone for the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its mild conditions, functional group tolerance, and the commercial availability of its key reagents.[2][3][4] Within the vast arsenal of coupling partners, 4-Formyl-3-isopropylphenylboronic acid has emerged as a particularly valuable and versatile building block.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of protocols to explain the causality behind its effective application. Its unique trifecta of functional groups—the reactive boronic acid, the sterically influential ortho-isopropyl group, and the synthetically versatile para-formyl group—offers a powerful platform for constructing complex molecular architectures with precision and control. We will delve into its properties, the mechanistic intricacies of its use in Suzuki-Miyaura coupling, and provide a robust, field-proven protocol for its successful implementation in the laboratory.

Reagent Profile: Physicochemical Properties and Safe Handling

This compound is typically a white to off-white solid.[5] A critical aspect of its chemistry is the tendency of boronic acids to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6] This equilibrium does not typically impede reactivity in Suzuki-Miyaura coupling, as the boroxine readily hydrolyzes back to the active boronic acid under the basic aqueous conditions of the reaction.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource(s)
Chemical Formula C₁₀H₁₃BO₃N/A
Molar Mass 192.02 g/mol N/A
Appearance White to pale yellow solid (crystal/powder)[5]
Melting Point 145-150 °CN/A
CAS Number 216019-28-2N/A
Key Hazards May cause skin irritation, serious eye irritation, and respiratory irritation. May cause an allergic skin reaction.[5][7][8]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Moisture sensitive.[5]

Expert Handling & Storage Insights:

  • Inert Atmosphere: While the solid is stable in air for weighing, long-term storage under an inert gas (Nitrogen or Argon) is recommended to minimize slow oxidation and moisture uptake.

  • Cross-Contamination: Use dedicated spatulas and weighing papers. Boronic acids are potent coupling partners, and trace contamination can lead to unexpected side products in other reactions.

  • Safety Precautions: Always handle this reagent in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[7] Avoid inhalation of dust.[5]

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The power of this compound is realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding the catalytic cycle is paramount to troubleshooting and optimizing reaction conditions. The process is a sequence of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][9]

The presence of the ortho-isopropyl group introduces significant steric bulk near the reaction center. This can be a double-edged sword. While it may slow the rate of transmetalation compared to unhindered boronic acids, this steric hindrance is also a critical tool for influencing the rotational barrier of the resulting biaryl bond, making it an excellent choice for the synthesis of atropisomeric compounds, which are of growing interest in drug design.[10][11]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Ar-Pd(II)L₂-X (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂-Ar' (Transmetalation Intermediate) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Boronate Ar'-B(OH)₃⁻ (Activated Boronate) Boronate->Trans ArX Ar-X (Aryl Halide) ArX->OxAdd ArAr Ar-Ar' (Biaryl Product) ArAr->Pd0 BoronicAcid Ar'-B(OH)₂ (this compound) BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Activation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The critical activation step involves a base, which converts the neutral boronic acid into a more nucleophilic boronate complex, facilitating the transfer of the aryl group to the palladium center.[12]

Experimental Protocol: Palladium-Catalyzed Synthesis of a Biaryl Aldehyde

This protocol provides a reliable, general method for the coupling of this compound with a representative aryl bromide.

Materials and Reagents
  • Boronic Acid: this compound (1.2 equiv)

  • Aryl Halide: e.g., 4-Bromoanisole (1.0 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), powder (2.5 equiv)

  • Solvents: 1,4-Dioxane and Water (4:1 v/v), degassed

  • Work-up: Ethyl acetate, deionized water, brine

  • Purification: Silica gel for column chromatography, Hexanes/Ethyl Acetate solvent system

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. This step is critical as the Pd(0) catalyst is oxygen-sensitive.[13][14]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the aryl halide.

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture. For air-stable pre-catalysts like Pd(dppf)Cl₂, this can be done at the beginning with the other solids. For sensitive catalysts like Pd(PPh₃)₄, adding it after the solvent is preferable.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring Progress: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS.[14] A typical reaction time is 4-12 hours. The disappearance of the limiting aryl halide starting material indicates completion.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.[15][16]

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Expected Results & Troubleshooting

The described protocol is robust and adaptable to a variety of aryl and heteroaryl halides. Yields are typically good to excellent, contingent on the electronic and steric nature of the coupling partner.

Table 2: Representative Suzuki-Miyaura Coupling Parameters

Aryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90685-95
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)K₃PO₄THF/H₂O80490-98
2-ChloropyridinePd₂(dba)₃ (2) + SPhos (4)K₃PO₄Toluene/H₂O1001270-85
4-BromobenzonitrilePd(PPh₃)₄ (3)Cs₂CO₃Dioxane/H₂O90588-96

Troubleshooting Common Issues:

  • Low Yield / No Reaction:

    • Cause: Inefficient catalyst activity or deactivation.

    • Solution: Ensure the reaction was properly degassed and run under a strict inert atmosphere. Screen alternative palladium catalysts and ligands; bulky, electron-rich phosphine ligands often improve results for challenging substrates.[17]

  • Protodeboronation:

    • Cause: The boronic acid group is cleaved and replaced by a hydrogen atom from the solvent before coupling can occur.[17]

    • Solution: Use a less nucleophilic base (e.g., K₃PO₄ instead of Cs₂CO₃) or slightly less aqueous conditions. Running the reaction at a lower temperature for a longer duration can also mitigate this side reaction.

  • Homocoupling of Boronic Acid:

    • Cause: The boronic acid reacts with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of solvents and maintaining a positive inert gas pressure are crucial.

Synthetic Utility: The Formyl Group as a Versatile Handle

A key advantage of this compound is that the resulting biaryl product contains a reactive aldehyde (formyl) group. This provides a synthetic handle for a multitude of subsequent transformations, allowing for rapid diversification of the biaryl core. This is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[15][18]

  • Oxidation: Stronger oxidizing agents can convert the aldehyde to a carboxylic acid, a common pharmacophore.

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields a secondary or tertiary amine, respectively.

  • Wittig Reaction: Conversion to an alkene is readily achieved via the Wittig reaction, enabling further extension of the molecular framework.

  • Hantzsch Dihydropyridine Synthesis: The aldehyde can serve as a component in multicomponent reactions, such as the Hantzsch synthesis, to build complex heterocyclic systems.[19]

Conclusion

This compound is more than a simple reagent; it is a strategic tool for the efficient construction of functionalized biaryl compounds. Its unique combination of a reliable coupling moiety, a sterically directing group, and a versatile synthetic handle makes it an invaluable asset for researchers in organic synthesis and drug development. The robust protocol and mechanistic insights provided in this guide are designed to empower scientists to confidently and successfully incorporate this building block into their synthetic programs, accelerating the discovery of novel molecules with significant scientific and therapeutic potential.

References

  • Vertex AI Search. (2024).
  • NSF Public Access Repository. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

  • ResearchGate. (n.d.). Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1. [Link]

  • Scilit. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]

  • R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. [Link]

  • National Institutes of Health. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Formylbenzeneboronic acid. [Link]

  • PubChem. (n.d.). 4-Formylphenylboronic Acid. [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubChem. (n.d.). 4-Isopropylphenylboronic acid. [Link]

  • ACS Publications. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

Application Notes and Protocols for Bioconjugation Using 4-Formyl-3-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Introduction: A Versatile Heterobifunctional Reagent for Modern Bioconjugation

In the landscape of modern drug development and biological research, the precise and stable covalent linkage of molecules to biomolecules—a process known as bioconjugation—is of paramount importance.[1] This has led to the development of a diverse toolbox of chemical reactions that can proceed under physiological conditions with high selectivity.[1] Among the array of reagents available, heterobifunctional linkers possessing two distinct reactive moieties have proven invaluable for constructing complex biomolecular architectures such as antibody-drug conjugates (ADCs), imaging agents, and targeted drug delivery systems.

This document provides a comprehensive technical guide to the use of 4-Formyl-3-isopropylphenylboronic acid , a versatile heterobifunctional reagent for bioconjugation. This compound features two key functional groups: a formyl (aldehyde) group and a boronic acid moiety. The aldehyde provides a reactive handle for covalent modification of biomolecules through well-established chemistries like reductive amination and oxime/hydrazone ligation.[2] Concurrently, the boronic acid group offers the potential for reversible or stable interactions with diol-containing structures, such as those found in glycoproteins or on cell surfaces, opening avenues for targeted applications.[3]

The presence of an isopropyl group ortho to the formyl group introduces specific steric and electronic effects that can influence reaction kinetics and the properties of the resulting conjugate, a key consideration for rational bioconjugate design. While direct literature on this specific substituted phenylboronic acid is sparse, this guide will draw upon the extensive knowledge of the closely related and well-characterized 4-formylphenylboronic acid (4-FPBA) and provide expert insights into the anticipated impact of the isopropyl substituent.[2]

Core Chemical Principles and the Influence of the Isopropyl Group

The utility of this compound in bioconjugation stems from the orthogonal reactivity of its two functional groups.

The Formyl Group: A Gateway to Covalent Conjugation

The primary route for stable bioconjugation with this reagent is through the aldehyde functionality. Two principal reactions are employed:

  • Reductive Amination: This robust method forms a stable secondary amine linkage between the aldehyde and a primary amine on a biomolecule, typically the ε-amino group of a lysine residue or the N-terminus. The reaction proceeds via the initial formation of a Schiff base (imine), which is subsequently reduced by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN).[2][4]

  • Oxime/Hydrazone Ligation: This "click-type" reaction involves the condensation of the aldehyde with an aminooxy or hydrazine-functionalized molecule to form a stable oxime or hydrazone linkage, respectively.[5][6] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, often accelerated by aniline catalysis.[5][6]

Influence of the ortho-Isopropyl Group on Formyl Reactivity:

The isopropyl group positioned ortho to the aldehyde is expected to exert a moderate steric hindrance. This may slightly decrease the rate of both reductive amination and oxime ligation compared to the unsubstituted 4-FPBA.[5] However, this steric influence can also be advantageous, potentially reducing off-target reactions and promoting greater selectivity. The electron-donating nature of the isopropyl group may also subtly influence the electronics of the aldehyde, though steric effects are likely to be more dominant in influencing reaction kinetics.

The Boronic Acid Group: A Handle for Targeting and Reversible Interactions

Boronic acids are Lewis acids that can reversibly form covalent boronate esters with 1,2- or 1,3-diols.[3] This property can be exploited for:

  • Targeting Glycans: Many cell surface proteins are glycosylated, presenting a rich array of diol functionalities. The boronic acid moiety can be used to target these glycans, facilitating cell-specific delivery of conjugated payloads.

  • pH-Responsive Systems: The stability of boronate esters is pH-dependent, with the esters being more stable at physiological pH and hydrolyzing at acidic pH.[7] This can be leveraged to design drug delivery systems that release their cargo in the acidic microenvironment of tumors or endosomes.

Influence of the meta-Isopropyl Group on Boronic Acid Reactivity:

The isopropyl group is meta to the boronic acid. Its electronic influence is expected to be modest. The primary factor governing boronate ester formation will be the pKa of the boronic acid, which is not anticipated to be significantly altered by the meta-substituent.

Experimental Protocols

The following protocols are adapted from established procedures for 4-formylphenylboronic acid and provide a robust starting point for bioconjugation with this compound.[2] Optimization of reaction times and reagent stoichiometry may be necessary to account for the influence of the isopropyl group.

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis via Reductive Amination

This protocol describes the conjugation of a drug-linker entity containing a primary amine to an antibody via reductive amination with this compound, which acts as a linker.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Amine-functionalized drug-linker

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Anhydrous DMSO

Workflow Diagram:

Reductive_Amination_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Ab Antibody in Amine-Free Buffer Mix1 Mix Antibody and Linker Ab->Mix1 Linker 4-Formyl-3-isopropyl- phenylboronic acid in DMSO Linker->Mix1 Drug Amine-Drug in DMSO AddDrug Add Amine-Drug Drug->AddDrug SchiffBase Schiff Base Formation (2h, RT) Mix1->SchiffBase SchiffBase->AddDrug AddReducer Add NaCNBH₃ AddDrug->AddReducer Incubate Incubate (12-16h, 4°C) AddReducer->Incubate Purify Purify via SEC Incubate->Purify Characterize Characterize ADC (SDS-PAGE, MS) Purify->Characterize

Caption: Workflow for ADC synthesis via reductive amination.

Step-by-Step Procedure:

  • Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of the amine-functionalized drug-linker in anhydrous DMSO.

  • Conjugation - Step 1 (Linker Attachment):

    • To the antibody solution, add a 20- to 50-fold molar excess of the this compound stock solution.[2]

    • Incubate for 2 hours at room temperature with gentle mixing to form the Schiff base.

  • Conjugation - Step 2 (Drug Attachment and Reduction):

    • Add a 1.5-fold molar excess of the amine-functionalized drug-linker relative to the boronic acid linker.

    • Prepare a fresh 1 M solution of NaBH₃CN in 10 mM NaOH.

    • Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20 mM.[2]

    • Incubate the reaction overnight (12-16 hours) at 4°C with gentle stirring.

  • Quenching (Optional):

    • To quench unreacted aldehyde groups, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.[2]

  • Purification:

    • Purify the ADC using an SEC column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Monitor the elution profile at 280 nm and collect the fractions corresponding to the antibody conjugate.

  • Characterization:

    • Determine the protein concentration (e.g., by BCA assay).

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the drug-to-antibody ratio (DAR) by mass spectrometry.

Protocol 2: Protein Labeling via Oxime Ligation

This protocol details the labeling of a protein with a fluorescent probe functionalized with an aminooxy group.

Materials:

  • Protein to be labeled in a compatible buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.0)

  • This compound

  • Aminooxy-functionalized fluorescent probe

  • Aniline (catalyst)

  • Reaction Buffer: 100 mM acetate buffer, pH 4.5-5.5

  • Purification: Desalting column or dialysis

  • Anhydrous DMSO

Workflow Diagram:

Oxime_Ligation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Protein Protein in Reaction Buffer Mix1 Mix Protein and Probe Protein->Mix1 Linker 4-Formyl-3-isopropyl- phenylboronic acid in DMSO AddLinker Add Linker Linker->AddLinker Probe Aminooxy-Probe in DMSO Probe->Mix1 Mix1->AddLinker AddAniline Add Aniline (catalyst) AddLinker->AddAniline Incubate Incubate (2-4h, RT) AddAniline->Incubate Purify Purify via Desalting/Dialysis Incubate->Purify Characterize Characterize Conjugate (Spectroscopy, SDS-PAGE) Purify->Characterize

Caption: Workflow for protein labeling via oxime ligation.

Step-by-Step Procedure:

  • Preparation:

    • Buffer exchange the protein into the Reaction Buffer to a final concentration of 2-5 mg/mL.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of the aminooxy-functionalized fluorescent probe in anhydrous DMSO.

    • Prepare a 1 M stock solution of aniline in DMSO.

  • Conjugation:

    • In a reaction vessel, combine the protein and the aminooxy-probe to the desired molar ratio.

    • Add the this compound stock solution to a final concentration of 10-30 fold molar excess over the protein.

    • Add the aniline stock solution to a final concentration of 10-100 mM.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Remove excess reagents by using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the protein concentration.

    • Measure the fluorescence of the conjugate to determine the degree of labeling.

    • Analyze the conjugate by SDS-PAGE and fluorescence imaging to confirm successful labeling.

Data Presentation and Interpretation

The success of a bioconjugation reaction is quantified by the Drug-to-Antibody Ratio (DAR) for ADCs or the Degree of Labeling (DOL) for fluorescently tagged proteins. These parameters are crucial for ensuring batch-to-batch consistency and for understanding the structure-activity relationship of the bioconjugate.

Table 1: Key Parameters for Characterization of Bioconjugates

ParameterMethodTypical ValuesInterpretation
Drug-to-Antibody Ratio (DAR) Mass Spectrometry (MS), UV-Vis Spectroscopy2, 4, 8Represents the average number of drug molecules per antibody. A heterogeneous mixture of species is often observed.
Degree of Labeling (DOL) UV-Vis Spectroscopy, Fluorescence Spectroscopy1-5Indicates the average number of labels per protein molecule.
Purity Size-Exclusion Chromatography (SEC), SDS-PAGE>95%Assesses the presence of unconjugated protein, free drug/label, and aggregates.
Aggregation Size-Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS)<5%High levels of aggregation can lead to immunogenicity and reduced efficacy.
Binding Affinity ELISA, Surface Plasmon Resonance (SPR)Similar to unmodified proteinEnsures that the conjugation process has not compromised the biological activity of the protein.

Troubleshooting and Scientific Insights

  • Low Conjugation Efficiency:

    • Cause: The steric hindrance from the isopropyl group may be slowing the reaction.

    • Solution: Increase the reaction time, temperature (if the protein is stable), or the molar excess of the linker and drug/probe. For oxime ligation, ensure the pH is optimal (typically 4.5-5.5) and consider increasing the concentration of the aniline catalyst.[5]

  • Protein Aggregation:

    • Cause: The increased hydrophobicity from the isopropylphenyl group and the conjugated payload can lead to aggregation.

    • Solution: Perform the conjugation at a lower protein concentration. Include excipients such as polysorbate 20 or arginine in the reaction and storage buffers.

  • Heterogeneity of the Conjugate:

    • Cause: Reductive amination of surface-exposed lysines will result in a heterogeneous mixture of products with varying DARs.

    • Solution: This is an inherent feature of lysine conjugation. For more homogeneous conjugates, consider site-specific conjugation strategies.

Conclusion

This compound is a promising heterobifunctional reagent for bioconjugation, offering a versatile platform for the synthesis of complex biomolecular constructs. Its formyl group provides a reliable handle for stable covalent linkage through well-established reductive amination and oxime ligation chemistries. The boronic acid moiety presents opportunities for targeted delivery and the development of stimuli-responsive systems. The presence of the ortho-isopropyl group is a key structural feature that may influence reaction kinetics and should be considered during protocol optimization. The detailed protocols and scientific insights provided in this guide will enable researchers, scientists, and drug development professionals to effectively utilize this reagent in their bioconjugation endeavors, paving the way for novel therapeutics and research tools.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate chemistry, 19(12), 2543–2548. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376. [Link]

  • Wikipedia. (2023, December 2). 4-Formylphenylboronic acid. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Zhang, Z., & Liu, Y. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of chemical research, 52(10), 2873–2884. [Link]

  • PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved January 13, 2026, from [Link]

  • Chen, Y., et al. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle. Journal of the American Chemical Society, 141(21), 8475–8480. [Link]

  • ResearchGate. (n.d.). General scheme of boronate ester formation illustrating the pH‐dependent reversible condensation of boronic acids and diols. [Link]

  • Wikipedia. (2023, November 28). Boronic acid. [Link]

  • PubChem. (n.d.). 4-Isopropylphenylboronic acid. Retrieved January 13, 2026, from [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

  • Zhang, Z., et al. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews, 53(1), 123-140. [Link]

  • Hasa, D., et al. (2022). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect, 7(31), e202202029. [Link]

  • ResearchGate. (n.d.). General scheme of boronate ester formation illustrating the pH‐dependent reversible condensation of boronic acids and diols. [Link]

  • Wikipedia. (2023, November 28). Boronic acid. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 4-Formyl-3-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Formyl-3-isopropylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The unique substitution pattern of this boronic acid, featuring a sterically demanding ortho-isopropyl group and an electron-withdrawing para-formyl group, presents specific challenges that require careful optimization of reaction conditions.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Problem 1: Low to No Conversion of Starting Materials

You are observing significant amounts of unreacted aryl halide and/or boronic acid in your reaction mixture.

Possible Causes & Solutions:

  • Steric Hindrance: The ortho-isopropyl group on the boronic acid significantly hinders the transmetalation step of the catalytic cycle.[1][2] Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for such sterically demanding substrates.[1]

    • Solution 1: Advanced Catalyst/Ligand Systems: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can accommodate sterically hindered substrates.[1] For particularly challenging couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[4]

    • Solution 2: Catalyst Choice: Consider using palladium pre-catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with the appropriate ligand.[3] These can be more robust and efficient than pre-formed Pd(0) complexes in some cases.

  • Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reduction to the active Pd(0) species may be incomplete.[5]

    • Solution: Ensure your reaction conditions are suitable for the reduction of the Pd(II) precatalyst. This can often be facilitated by the phosphine ligand itself or by additives. Alternatively, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can circumvent this issue, although it may be less effective for this specific substrate due to steric hindrance.[5]

  • Suboptimal Base Selection: A weak or insoluble base may not be sufficient to activate the boronic acid for transmetalation.[6] The formation of the boronate anion is crucial for this step.[6]

    • Solution: Use a stronger base such as K₃PO₄ or Cs₂CO₃.[5] Ensure the base is finely powdered to maximize its surface area and reactivity. In some cases, the use of an aqueous base in a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) can be beneficial.[7]

  • Inadequate Temperature: The activation energy for one or more steps in the catalytic cycle may not be reached at lower temperatures, especially with challenging substrates.

    • Solution: Screen a range of temperatures, typically from 80 °C to the reflux temperature of the solvent.[8] High-boiling point solvents like dioxane or toluene are often used for these couplings.[8]

Problem 2: Significant Formation of Side Products

You are observing undesired products in your reaction mixture, such as homocoupled boronic acid or protodeboronated starting material.

Possible Causes & Solutions:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is a common side reaction, especially with electron-deficient boronic acids and under harsh basic conditions or in the presence of excess water.[5][8]

    • Solution 1: Milder Base and Anhydrous Conditions: Switch to a milder base like KF or K₂CO₃.[5][9] For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[5]

    • Solution 2: Boronic Acid Protection: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester. These are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[5][10]

    • Solution 3: Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the limiting starting material is consumed to prevent prolonged exposure of the boronic acid to the reaction conditions.[11]

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a symmetrical biaryl derived from the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species.[12]

    • Solution 1: Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst.[8][13] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction.[8]

    • Solution 2: Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.

    • Solution 3: Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]

  • Dehalogenation of the Aryl Halide: The halogen atom on your coupling partner is replaced by a hydrogen atom.[14]

    • Solution: Choice of Base and Solvent: Use a non-coordinating, milder base. The choice of solvent can also influence this side reaction; sometimes switching from an ethereal solvent to a hydrocarbon solvent like toluene can be beneficial.[12][14]

Frequently Asked Questions (FAQs)

Q1: What is the best initial set of conditions to try for the Suzuki coupling of this compound?

A1: A good starting point would be to use a catalyst system known for its effectiveness with sterically hindered substrates. A combination of Pd₂(dba)₃ as the palladium source, a bulky, electron-rich phosphine ligand like SPhos or XPhos, and a strong base such as K₃PO₄ in an anhydrous solvent like dioxane or toluene at a temperature of 100-110 °C is a robust initial setup.[1][8]

Q2: How does the formyl group affect the reaction?

A2: The formyl group is electron-withdrawing, which can make the boronic acid more prone to protodeboronation.[15] However, it generally does not inhibit the catalytic cycle itself. In some cases, particularly with nickel catalysts, aldehyde functionalities can coordinate to the metal center and influence reactivity and selectivity.[16][17][18] While this is less commonly observed with palladium, it is a factor to be aware of. The formyl group is also a useful synthetic handle for further transformations post-coupling.[15]

Q3: I see a black precipitate forming in my reaction. What is it and is it a problem?

A3: The formation of a black precipitate, commonly known as palladium black, indicates catalyst decomposition.[11] This is often associated with failed or low-yielding reactions. It can be caused by the presence of oxygen, impurities in the reagents or solvents, or running the reaction at too high a temperature.[11] To avoid this, ensure thorough degassing and use high-purity reagents and anhydrous solvents.

Q4: Can I use an aryl chloride as my coupling partner?

A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings due to the strength of the C-Cl bond.[] However, modern catalyst systems with bulky, electron-rich phosphine ligands or NHC ligands have shown high efficiency in coupling sterically hindered and deactivated aryl chlorides.[20][21] Therefore, with the right catalyst system (e.g., Pd₂(dba)₃/SPhos), the coupling of this compound with an aryl chloride is feasible.

Q5: Is it necessary to use an excess of the boronic acid?

A5: It is common practice to use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) to drive the reaction to completion, especially if the aryl halide is the more valuable component.[5] This also helps to compensate for any boronic acid that may be lost to side reactions like protodeboronation or homocoupling.

Data & Protocols

Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with a generic aryl bromide. Optimization will likely be required for specific substrates.

ParameterRecommended ConditionRationale
Aryl Halide 1.0 equivLimiting reagent.
Boronic Acid 1.2 - 1.5 equivDrives reaction to completion; compensates for side reactions.
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective Pd(0) and Pd(II) pre-catalysts.
Ligand SPhos or XPhos (2-5 mol%)Bulky, electron-rich ligand to overcome steric hindrance.
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)Strong base to promote boronate formation.[5]
Solvent Dioxane or Toluene (anhydrous)High-boiling, non-coordinating solvents.[8]
Temperature 100 - 110 °CTo overcome activation barriers of the catalytic cycle.[8]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst decomposition and homocoupling.[13]
General Experimental Protocol
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[15]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_boronate Ar-Pd(II)L₂-OR' pd2_aryl->pd2_boronate Ligand Exchange (Base) pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_boronate->pd2_biaryl Transmetalation (Ar'B(OH)₂) pd2_biaryl->pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[22]

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low or No Conversion check_catalyst Is the catalyst/ligand system appropriate for hindered substrates? start->check_catalyst change_catalyst Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) and a suitable Pd source. check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). check_base->change_base No check_temp Is the temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Increase reaction temperature. check_temp->increase_temp No success Improved Conversion check_temp->success Yes increase_temp->success

Caption: A decision-making workflow for troubleshooting low conversion.

References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Benchchem.
  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
  • Applications of Suzuki Coupling Reaction. BOC Sciences.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • 4-Formylphenylboronic Acid in Suzuki Coupling: A Compar
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
  • Suzuki reaction. Wikipedia.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • How can I solve my problem with Suzuki coupling?
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (RSC Publishing).
  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (RSC Publishing).
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.

Sources

Technical Support Center: Troubleshooting the Purification of 4-Formyl-3-isopropylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Formyl-3-isopropylphenylboronic acid and its derivatives. As a bifunctional molecule crucial for the synthesis of complex organic compounds, particularly in drug discovery, its purity is paramount. However, researchers frequently encounter challenges stemming from the compound's inherent reactivity and stability issues. This guide is designed to provide you with a deeper understanding of these challenges and to offer practical, field-proven solutions to overcome them. We will move beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and optimize your purification strategy.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of this compound derivatives in a direct question-and-answer format.

Q1: I'm observing significant product loss or complete retention on my silica gel column. What's happening to my compound?

A: This is a classic problem when purifying boronic acids on standard silica gel. The issue is twofold:

  • Lewis Acid-Base Interaction: The boron atom in your compound is Lewis acidic, while the surface of silica gel is rich in Lewis basic silanol groups (Si-OH). This leads to strong adsorption, preventing your compound from eluting properly with standard solvent systems.[1]

  • On-Column Hydrolysis: If you are purifying a boronic ester derivative (e.g., a pinacol ester), the acidic nature of the silica surface can catalyze the hydrolysis of the ester back to the more polar boronic acid.[1] This newly formed boronic acid will have a much higher affinity for the silica and will not elute under non-polar conditions.

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic silanol groups. A common method is to slurry the silica gel in your eluent and add a small amount (0.5-1% v/v) of a non-nucleophilic base like triethylamine.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, or for more challenging separations, reverse-phase chromatography (C18) may be more suitable.[2][3][4]

  • Boric Acid Impregnation: Treating the silica gel with a boric acid solution can suppress the undesired adsorption of boronic acid derivatives, leading to improved recovery.[1]

Q2: My post-purification NMR analysis shows new, unexpected peaks. What are these common impurities and how are they formed?

A: The appearance of new signals often points to one of three common side reactions. Understanding their origin is key to preventing them.

  • Boroxine Formation: Boronic acids can undergo dehydration to form a stable, six-membered cyclic trimeric anhydride called a boroxine.[5][6][7][8] This is an equilibrium process, and simply exposing the boronic acid to heat or anhydrous conditions can drive the formation of the boroxine.[6][8] In the NMR, you will see a complex set of aromatic signals and a shift in the B-OH proton signal.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in 3-isopropylbenzaldehyde.[3][9] This side reaction can be promoted by acidic or basic conditions, high temperatures, or the presence of certain metal catalysts.[9][10][11]

  • Cannizzaro Reaction Byproducts: The formyl (-CHO) group is sensitive to strongly alkaline conditions (pH > 11). It can undergo a disproportionation reaction (the Cannizzaro reaction) to form the corresponding carboxylic acid and alcohol.[12][13] This results in impurities like 4-carboxy-3-isopropylphenylboronic acid and 4-(hydroxymethyl)-3-isopropylphenylboronic acid , which can be very difficult to separate from the desired product.

Q3: How can I efficiently remove non-polar organic impurities (e.g., unreacted starting materials) from my crude product?

A: An alkaline wash, or pH-controlled acid-base extraction, is a highly effective method for this purpose. The boronic acid is weakly acidic and can be converted to its water-soluble boronate salt.

The key is careful pH control. By dissolving the crude product in a mild aqueous base (e.g., sodium carbonate or dilute NaOH) to a pH of 8-11, the boronic acid will deprotonate and move to the aqueous phase.[12][13] Non-polar impurities will remain in the organic phase and can be removed by washing with a water-immiscible solvent like toluene or methyl t-butyl ether (MTBE).[12] Afterwards, you can re-acidify the aqueous layer to precipitate your purified product. Crucially, avoid pH levels above 11 to prevent the Cannizzaro reaction. [12][13]

Q4: My product is "oiling out" during recrystallization instead of forming crystals. What can I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to high supersaturation or the presence of impurities that inhibit crystal lattice formation.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling often leads to oiling.[12]

  • Add a Seed Crystal: If you have a small amount of pure solid, adding a tiny crystal can initiate proper crystallization.

  • Scratch the Flask: Using a glass rod to scratch the inside of the flask below the solvent level can create nucleation sites for crystal growth.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Gently warm the mixture until it is clear again, and then allow it to cool slowly.

Part 2: Understanding the Underlying Chemistry of Impurity Formation

To effectively prevent the formation of impurities, it is essential to understand the chemical pathways through which they arise.

G main This compound boroxine Boroxine (Trimeric Anhydride) main->boroxine Dehydration (Heat, Anhydrous) protodeb Protodeboronation Product (3-isopropylbenzaldehyde) main->protodeb Protodeboronation (Acid/Base, Heat) cannizzaro_acid Cannizzaro Product (Acid) (4-carboxy-3-isopropylphenylboronic acid) main->cannizzaro_acid Cannizzaro Reaction (Strong Base, pH > 11) cannizzaro_alc Cannizzaro Product (Alcohol) (4-(hydroxymethyl)-3-isopropylphenylboronic acid) main->cannizzaro_alc Cannizzaro Reaction (Strong Base, pH > 11)

Caption: Common degradation pathways for this compound.

Part 3: Recommended Purification Protocols & Workflow

The choice of purification strategy depends on the nature of the impurities and the desired scale. The following workflow provides a general decision-making framework.

G start Crude Product assess1 Assess Impurities (TLC, NMR, LC-MS) start->assess1 acid_base Protocol A: pH-Controlled Acid-Base Extraction assess1->acid_base Non-polar impurities present recryst Protocol B: Recrystallization assess1->recryst Product is mostly pure & crystalline assess2 Assess Purity acid_base->assess2 recryst->assess2 chromatography Protocol C: Deactivated Silica Chromatography assess2->chromatography Polar impurities remain end Pure Product (Store under N2, Refrigerate) assess2->end Purity ≥ 99% chromatography->end

Caption: General purification workflow for this compound.

Protocol A: Bulk Purification via pH-Controlled Acid-Base Extraction

This method is ideal for removing non-polar organic impurities after initial synthesis.

  • Dissolution: Suspend the crude this compound in water (approx. 5-10 mL per gram of crude material). Cool the suspension to 5-10°C in an ice bath.

  • Basification: Slowly add a 1 M aqueous sodium carbonate (Na₂CO₃) solution dropwise while stirring vigorously. Monitor the pH continuously with a calibrated pH meter. Continue adding the base until the solid dissolves and the pH is stable between 8.5 and 10.5. Do not exceed pH 11.[13]

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the solution two to three times with an equal volume of toluene or MTBE to remove non-polar impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous solution back to 5-10°C. Slowly add 1 M hydrochloric acid (HCl) dropwise with stirring until the pH is acidic (pH 2-3), which will cause the product to precipitate as a white or off-white solid.

  • Isolation: Collect the precipitate by vacuum filtration, wash the solid with cold deionized water, and dry it under vacuum at a temperature not exceeding 50°C.

Protocol B: High-Purity Recrystallization

This is an excellent final polishing step for removing small amounts of impurities.

  • Solvent Selection: Hot water is a common and effective solvent for recrystallization.[12] Alternatively, a mixture of ethanol and water can be used.

  • Dissolution: In a flask, add the boronic acid to a minimal amount of hot deionized water. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator.

Part 4: Purification Method Comparison

Purification MethodPrimary UseAdvantagesDisadvantages
pH-Controlled Extraction Removal of bulk non-polar impuritiesHigh capacity; Scalable; Effective for initial cleanup.[12][13]Risk of Cannizzaro reaction if pH is not controlled; Not effective for polar impurities.[12][13]
Recrystallization Final polishing step to achieve high purityCan yield very pure material; Cost-effective.[12][14]Potential for low yield; Can "oil out"; Requires a crystalline solid.[12]
Column Chromatography Separation of closely related or polar impuritiesHigh resolving power for difficult separations.Risk of product loss on silica; Can be time-consuming and costly.[1][2][15]
Diethanolamine Adduct Formation Isolation of challenging boronic acidsForms crystalline adducts that can be easily filtered; Removes non-boronic acid impurities.[2][14]Requires an additional step to liberate the free boronic acid.[2]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Korich, A. L., & Iovine, P. M. (2010). Boroxines: from fundamental studies to applications. Dalton Transactions, 39(7), 1423–1431.
  • Wuts, P. G. M., & Hall, D. G. (2014). The Boroxine-Boronic Acid Equilibrium.
  • Butters, M., et al. (2010). Development of a Practical Synthesis of Arylboronic Acids. Organic Process Research & Development, 14(6), 1414-1423.
  • Reddit user shmonza et al. (2023). HELP: Purifying boronic acids sucks. r/chemistry on Reddit. [Link]

  • Chemistry Stack Exchange user NotDijkstra et al. (2023). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

  • Reddit user Delphinium1 et al. (2015). Purification of boronic acids? r/chemistry on Reddit. [Link]

  • Ishihara, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 989-1020. [Link]

  • BenchChem Technical Support Team. (2025).
  • Perrin, C. L., & Kua, J. (2015). The Boroxine-Boronic Acid Equilibrium. Journal of the American Chemical Society, 137(40), 12891-12899.
  • Studer, A., & Curran, D. P. (2018). Suppressing Protodeboronation in Cu-Mediated 18F/19F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
  • Wikipedia contributors. (2023). 4-Formylphenylboronic acid. Wikipedia. [Link]

  • Koppitz, M., et al. (2002). Process for preparing highly pure formylphenylboronic acids. U.S.
  • Maleczka, R. E., & Smith, M. R. (2016).
  • Studer, A., & Mück-Lichtenfeld, C. (2019). Protodeboronation and its application in synthesis. Chemical Society Reviews, 48(10), 2824-2846.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12266–12275.

Sources

preventing protodeboronation of 4-Formyl-3-isopropylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-formyl-3-isopropylphenylboronic acid. This versatile reagent is a cornerstone in medicinal chemistry and materials science, particularly as a key building block in Suzuki-Miyaura cross-coupling reactions. However, its utility is often challenged by a common and frustrating side reaction: protodeboronation. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, in-depth mechanistic explanations, and field-proven protocols to mitigate this undesired pathway, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions & Troubleshooting

Q1: What is protodeboronation and why is my this compound particularly susceptible?

Answer:

Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the case of your starting material, this process irreversibly converts it into the byproduct 3-isopropylbenzaldehyde, reducing the yield of your target molecule and complicating purification.

The susceptibility of this compound is influenced by the electronic properties of its substituents. The aryl ring is decorated with both an electron-withdrawing group (EWG), the formyl (-CHO), and an electron-donating group (EDG), the isopropyl (-iPr). While EDGs can sometimes stabilize the C-B bond, the presence of a strong EWG, especially in combination with reaction conditions, can render the ipso-carbon (the carbon attached to boron) more susceptible to protonolysis. This reaction is frequently catalyzed by acidic or, more commonly, basic conditions.[3][4]

reagent This compound side_reaction Protodeboronation (Undesired Side Reaction) reagent->side_reaction [H+] main_reaction Suzuki-Miyaura Coupling (Desired Reaction) reagent->main_reaction [Pd Catalyst, Base] byproduct 3-Isopropylbenzaldehyde (Byproduct) side_reaction->byproduct product Desired Biaryl Product main_reaction->product

Caption: Competing pathways for this compound.

Q2: What are the critical experimental factors that promote protodeboronation?

Answer:

Protodeboronation is not a random event; it is driven by specific, controllable experimental parameters. Understanding these factors is the first step toward suppression. The propensity for this side reaction is highly dependent on pH, temperature, solvent, and reaction time.[1][2]

FactorImpact on ProtodeboronationCausality & Expert Insight
pH / Base Choice High Impact Strong bases (e.g., NaOH, KOH) create a high concentration of the boronate anion [ArB(OH)3]-, which is often more susceptible to protodeboronation than the neutral boronic acid.[4][5] Milder bases (e.g., K₃PO₄, K₂CO₃) establish a more favorable equilibrium, promoting transmetalation without excessively accelerating decomposition.
Temperature High Impact Higher temperatures increase the rate of most reactions, including protodeboronation.[2][6] Often, the activation energy for protodeboronation is lower than that of the desired coupling, meaning an increase in temperature will favor the side reaction disproportionately.
Solvent (Proton Source) Medium Impact The presence of a proton source, primarily water, is necessary for the final step of protodeboronation.[2] While many Suzuki couplings require some water to dissolve the base and facilitate the catalytic cycle, excessive water can accelerate boronic acid decomposition.
Reaction Time Medium Impact The longer your boronic acid is exposed to potentially destabilizing conditions (high temperature, high pH), the more opportunity it has to decompose.[2]
Catalyst Efficiency High Impact A slow or inefficient catalyst system is a major hidden culprit. If the rate of the desired Suzuki coupling is slow, the competing protodeboronation reaction becomes much more significant. A highly active catalyst can consume the boronic acid in the productive cycle before it has a chance to decompose.[7][8]
Q3: My yields are low due to this side reaction. What is the first-line optimization strategy?

Answer:

The most direct strategy is to modify your reaction conditions to disfavor the protodeboronation pathway. This involves a systematic, multi-parameter optimization focusing on the base, solvent, temperature, and catalyst system.

start Low Yield & High Protodeboronation Detected q_base Is the base strong (NaOH, KOH)? start->q_base a_base Switch to Milder Base (K₃PO₄, Cs₂CO₃, K₂CO₃) q_base->a_base Yes q_temp Is temperature > 90°C? q_base->q_temp No a_base->q_temp a_temp Lower Temperature (Attempt 60-80°C) q_temp->a_temp Yes q_catalyst Is the catalyst system slow? q_temp->q_catalyst No a_temp->q_catalyst a_catalyst Use High-Activity Catalyst/Ligand (e.g., Buchwald Ligands) q_catalyst->a_catalyst Yes end Optimized Yield q_catalyst->end No a_catalyst->end

Caption: Troubleshooting workflow for suppressing protodeboronation.

Recommended Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point to minimize protodeboronation.

  • Glassware & Atmosphere: Thoroughly dry all glassware in an oven. Assemble the reaction vessel (e.g., a Schlenk flask) and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the setup and reaction.

  • Reagent Preparation:

    • To the Schlenk flask, add your aryl halide (1.0 eq), This compound (1.2-1.5 eq), and a mild base such as potassium phosphate (K₃PO₄) (2.0-3.0 eq).

    • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos or XPhos, 2-4 mol%) in a small amount of anhydrous solvent.

  • Solvent Addition: Add an anhydrous organic solvent (e.g., Dioxane, Toluene, or 2-MeTHF). If necessary for solubility or reactivity, add a minimal amount of degassed water (e.g., a 10:1 to 20:1 organic:water ratio).

  • Reaction Initiation: Add the catalyst solution to the reagent mixture.

  • Temperature Control: Heat the reaction mixture to a moderate temperature (start with 80 °C ) and stir vigorously.

  • Monitoring: Monitor the reaction progress closely using TLC, LC-MS, or GC-MS. Aim for the shortest reaction time required for completion to minimize exposure of the boronic acid to heat and base.[2]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

Q4: I've optimized conditions, but protodeboronation is still a major issue. What is the next-level strategy?

Answer:

When standard optimization is insufficient, the most powerful strategy is to use a "slow-release" protecting group for the boronic acid. The gold standard for this approach is the N-methyliminodiacetic acid (MIDA) boronate ester .[1][9]

MIDA boronates are highly stable, crystalline solids that are unreactive under Suzuki conditions. In the presence of a mild aqueous base, they slowly hydrolyze to release the free boronic acid into the reaction medium. This maintains a very low, steady-state concentration of the unstable boronic acid, allowing it to be consumed immediately by the fast catalytic cycle before it can decompose.[1]

start Unstable Boronic Acid (High Concentration) protect React with MIDA (Anhydrous Conditions) start->protect stable Stable MIDA Boronate (Can be stored/purified) protect->stable couple Add to Suzuki Reaction (Aqueous Base) stable->couple release Slow Hydrolysis (Low Concentration of Free Boronic Acid) couple->release product Desired Product (Minimal Protodeboronation) release->product

Sources

improving the yield and purity of 4-Formyl-3-isopropylphenylboronic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Formyl-3-isopropylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ultimately improving both yield and purity.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its synthesis, most commonly achieved via a Miyaura borylation of a halogenated precursor, can present several challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis and purification of this compound, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired Boronic Acid or its Pinacol Ester

Question: My Miyaura borylation reaction is giving a very low yield of this compound pinacol ester. What are the likely causes and how can I improve it?

Answer: Low yields in Miyaura borylation are a frequent issue and can stem from several factors, from suboptimal reaction conditions to competing side reactions. Let's break down the potential culprits and their solutions.

Potential Cause 1: Inefficient Catalytic Cycle

The efficiency of the palladium-catalyzed cycle is paramount.[1][2] Suboptimal conditions can lead to incomplete conversion of the starting material, 4-bromo-2-isopropylbenzaldehyde.

Troubleshooting & Optimization:

  • Catalyst and Ligand Choice: While PdCl₂(dppf) is a common catalyst, more active systems like those employing Buchwald ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields, even at lower catalyst loadings.[3][4]

  • Base Selection: The choice of base is crucial.[5] While potassium acetate (KOAc) is standard, it can sometimes lead to sluggish reactions. Using more soluble, lipophilic carboxylate bases like potassium 2-ethylhexanoate can accelerate the reaction and allow for lower temperatures.[2]

  • Solvent and Temperature: Ensure your solvent (e.g., dioxane, THF, DMF) is anhydrous. The reaction temperature often needs to be optimized; while 80-100 °C is common, some highly active catalyst systems can operate at lower temperatures, which may reduce side reactions.[2][6]

Table 1: Recommended Reaction Conditions for Miyaura Borylation

ParameterRecommendationRationale
Starting Material 4-Bromo-2-isopropylbenzaldehydeCommercially available and suitable for Miyaura borylation.
Boron Source Bis(pinacolato)diboron (B₂pin₂)Stable, easy to handle, and forms a readily purifiable pinacol ester.
Catalyst PdCl₂(dppf) or Pd(OAc)₂ with a ligand like SPhosDppf is a reliable choice, while SPhos can offer higher activity.[3]
Base Potassium Acetate (KOAc) or Potassium 2-ethylhexanoateKOAc is standard; lipophilic bases can improve solubility and reaction rate.[2]
Solvent Anhydrous Dioxane or THFAprotic solvents are generally preferred to minimize side reactions.
Temperature 80-110 °C (can be lower with more active catalysts)Provides sufficient energy for the reaction to proceed at a reasonable rate.

Potential Cause 2: Protodehalogenation of the Starting Material

A significant side reaction is the replacement of the bromine atom on your starting material with a hydrogen atom, leading to the formation of 2-isopropylbenzaldehyde.[7][8] This consumes your starting material and reduces the overall yield.

Troubleshooting & Optimization:

  • Inert Atmosphere: This side reaction is often promoted by palladium-hydride species, which can form from reactions with trace amounts of water or other protic sources.[9] Ensuring the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and with anhydrous reagents is critical.

  • Reagent Purity: Use high-purity reagents to minimize potential sources of protons.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows several unexpected spots on TLC and multiple peaks in the NMR. What are these impurities and how can I prevent their formation?

Answer: The formation of impurities is a common challenge. Identifying the likely side products is the first step to mitigating them.

Impurity 1: Homocoupling Product (Biaryl Formation)

You may observe the formation of a symmetrical biaryl compound, resulting from the coupling of two molecules of the desired boronic acid/ester.

Causality & Prevention:

  • Oxygen Contamination: This side reaction is often promoted by the presence of oxygen, which can affect the palladium catalyst's oxidation state.[9] Thoroughly degassing your solvent and maintaining a positive pressure of an inert gas is crucial.

  • Catalyst Choice: Some catalyst systems may be more prone to promoting homocoupling. If this is a persistent issue, screening different palladium sources and ligands may be beneficial.

Impurity 2: Suzuki-Miyaura Cross-Coupling Side Product

The newly formed boronic ester can react with the remaining aryl bromide starting material in a competing Suzuki-Miyaura cross-coupling reaction.[10]

Causality & Prevention:

  • Base Strength: Using a weak base like potassium acetate (KOAc) is generally recommended for Miyaura borylations to disfavor the competing Suzuki coupling, which typically requires a stronger base.[5]

  • Reaction Monitoring: Carefully monitor the reaction progress (e.g., by TLC or GC-MS) and stop the reaction once the starting material is consumed to prevent the accumulation of this side product.

Impurity 3: Hydrolyzed Product (Boronic Acid)

If you are isolating the pinacol ester, you might find a significant amount of the corresponding boronic acid.

Causality & Prevention:

  • Workup and Purification: Pinacol esters are susceptible to hydrolysis, especially in the presence of water or on acidic silica gel during column chromatography.[11][12]

  • Anhydrous Conditions: Ensure all workup steps are performed under anhydrous conditions if the pinacol ester is the desired product.

  • Chromatography: If column chromatography is necessary, consider using neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.[11]

Part 2: Purification Strategies and Protocols

Effective purification is critical to obtaining high-purity this compound.

FAQ: Purification Challenges

Question: I'm struggling to purify my this compound. Column chromatography leads to product degradation, and recrystallization gives low recovery. What are the best practices?

Answer: Purifying boronic acids, especially those with functional groups like aldehydes, requires careful consideration of the methodology to avoid degradation and maximize recovery.

Method 1: Alkaline Wash and Acidic Precipitation

This is a highly effective method for removing non-polar organic impurities.[13][14]

Protocol: Alkaline/Acidic Purification

  • Dissolution: Dissolve the crude this compound in a mild aqueous alkaline solution (e.g., dilute NaOH or K₂CO₃) at a controlled pH between 8 and 11. It is crucial to keep the temperature low (5-10 °C) during this step.[14]

  • Extraction: Wash the aqueous solution with a water-immiscible organic solvent such as toluene or methyl t-butyl ether (MTBE) to extract non-polar impurities.

  • Precipitation: Slowly acidify the aqueous layer with a dilute acid (e.g., HCl) to a pH of around 2-3, while maintaining a low temperature. The purified boronic acid will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Caution: Avoid strongly alkaline conditions (pH > 11) as this can induce a Cannizzaro reaction, where the aldehyde disproportionates into the corresponding carboxylic acid and alcohol.[13][14]

Method 2: Recrystallization

Recrystallization can be effective, but solvent selection is key to achieving good recovery.

Recommended Solvents:

  • Hot Water: 4-Formylphenylboronic acid is sparingly soluble in cold water but more soluble in hot water, making it a good candidate for recrystallization.[13]

  • Mixed Solvent Systems: A mixture of an organic solvent (e.g., ethyl acetate, ethanol) and a non-solvent (e.g., hexanes) can also be effective.

Part 3: Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and workflows can aid in troubleshooting and process optimization.

Miyaura Borylation Catalytic Cycle

The generally accepted mechanism for the Miyaura borylation is depicted below.[5][9]

Miyaura_Borylation Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition 1 Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X 2 Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation 3 Ar-Pd(II)-B(OR)2 Ar-Pd(II)-B(OR)₂ Complex Transmetalation->Ar-Pd(II)-B(OR)2 4 Reductive_Elimination Reductive Elimination Ar-Pd(II)-B(OR)2->Reductive_Elimination 5 Reductive_Elimination->Pd(0)L_n 7 Ar-Bpin Ar-Bpin (Product) Reductive_Elimination->Ar-Bpin 6 Ar-X Ar-X (Starting Material) Ar-X->Oxidative_Addition B2pin2 B₂pin₂ B2pin2->Transmetalation Base Base (e.g., KOAc) Base->Transmetalation

Caption: The catalytic cycle of the Miyaura borylation reaction.

General Experimental Workflow

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Ar-Br, B₂pin₂, Catalyst, Ligand, Base solvent Add Anhydrous Solvent reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat to Optimized Temperature degas->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter_salts Filter Inorganic Salts cool->filter_salts extract Aqueous Workup / Extraction filter_salts->extract purify Purify Crude Product (e.g., Recrystallization, Alkaline Wash) extract->purify dry Dry Final Product purify->dry

Caption: A general workflow for the synthesis of this compound.

References

  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. ResearchGate. Available at: [Link]

  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. PMC - NIH. Available at: [Link]

  • An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Miyuora borylation trouble shoot. Reddit. Available at: [Link]

  • Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC - NIH. Available at: [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Miyaura borylation. Wikipedia. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]

  • Effect of reaction time on the yield and purity of boric acid. ResearchGate. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

  • 4-Formylphenylboronic acid. Wikipedia. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC - NIH. Available at: [Link]

  • Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PubMed Central - NIH. Available at: [Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Available at: [Link]

  • Process for preparing highly pure formylphenylboronic acids. Google Patents.
  • How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Process for the preparation of boronic acid intermediates. Google Patents.
  • Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry. Available at: [Link]

  • Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. ResearchGate. Available at: [Link]

  • 4-Bromo-2-isopropylbenzaldehyde. AOBChem USA. Available at: [Link]

  • Purification of boronic acids? Reddit. Available at: [Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S.. Available at: [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde. Google Patents.

Sources

Technical Support Center: Managing Common Byproducts in Reactions with 4-Formyl-3-isopropylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Formyl-3-isopropylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common byproducts encountered during reactions with this versatile reagent. Our focus is on providing practical, field-proven insights and solutions to ensure the success of your experiments.

Introduction: The Duality of this compound

This compound is a valuable building block in organic synthesis, prized for its bifunctional nature. The presence of both a boronic acid and an aldehyde group allows for a wide range of transformations, most notably the Suzuki-Miyaura cross-coupling and reductive amination reactions. However, this dual reactivity can also lead to the formation of specific byproducts that may complicate reaction outcomes and product purification. This guide will delve into the common challenges and provide robust strategies for their mitigation.

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[1] However, when using this compound, several side reactions can occur.

FAQ 1: I am observing significant amounts of a byproduct corresponding to the loss of the boronic acid group. What is happening and how can I prevent it?

Answer: This is a classic case of protodeboronation , a common side reaction for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[2] For this compound, this results in the formation of 4-formyl-3-isopropylbenzene.

Causality: Protodeboronation is often promoted by aqueous basic conditions and elevated temperatures.[3] The electron-withdrawing nature of the formyl group can also influence the rate of this undesired reaction.[3]

Troubleshooting & Mitigation:

  • Choice of Base: Opt for non-aqueous or milder bases. Anhydrous potassium phosphate (K₃PO₄) is often a good choice.[4] If an aqueous base is necessary, use it at the lowest effective concentration and temperature.

  • Solvent System: Anhydrous solvents are preferable. Toluene or dioxane are commonly used.[5]

  • Reaction Temperature and Time: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive heat.

  • Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can enhance stability and reduce the rate of protodeboronation.[6]

FAQ 2: My reaction mixture contains a significant amount of a biaryl byproduct derived from the coupling of two molecules of this compound. How can I minimize this?

Answer: You are observing homocoupling , another prevalent side reaction in Suzuki-Miyaura couplings. This leads to the formation of a symmetrical biaryl compound.

Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[7] It can also be influenced by the choice of catalyst and reaction conditions.

Troubleshooting & Mitigation:

  • Degassing: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Catalyst Choice: Use a high-quality palladium catalyst and consider ligands that promote the desired cross-coupling over homocoupling.

  • Stoichiometry: Ensure the stoichiometry of your coupling partners is optimized. A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess should be avoided.

Workflow for Minimizing Byproducts in Suzuki-Miyaura Coupling

Caption: Workflow for minimizing byproducts in Suzuki-Miyaura coupling.

Section 2: Reactions Involving the Aldehyde Functionality

The formyl group of this compound is a versatile handle for various transformations. However, its reactivity can also be a source of byproducts.

FAQ 3: I am performing a reaction under strongly basic conditions and observing two unexpected byproducts: one with a carboxylic acid group and another with a hydroxylmethyl group. What is this reaction?

Answer: This is a classic Cannizzaro reaction .[8] Since the aldehyde in this compound has no α-hydrogens, it is susceptible to this disproportionation reaction in the presence of a strong base. Two molecules of the aldehyde react to form one molecule of a carboxylic acid and one molecule of an alcohol.

Causality: The Cannizzaro reaction is induced by strong bases (e.g., NaOH, KOH) attacking the electrophilic carbonyl carbon.[8]

Troubleshooting & Mitigation:

  • pH Control: Avoid strongly alkaline conditions (pH > 11). If a basic medium is required, use a milder base or carefully buffer the reaction mixture.

  • Crossed Cannizzaro Reaction: If another aldehyde, such as formaldehyde, is present, a "crossed" Cannizzaro reaction may occur, where the formaldehyde is oxidized to formic acid and the this compound is reduced to the corresponding alcohol.[9]

Cannizzaro Reaction Pathway

Cannizzaro start 2 x this compound strong_base Strong Base (e.g., NaOH, KOH) start->strong_base Disproportionation products 4-Carboxy-3-isopropylphenylboronic acid (Oxidation) 4-(Hydroxymethyl)-3-isopropylphenylboronic acid (Reduction) strong_base->products Purification start Crude Reaction Mixture q1 Is the main impurity unreacted boronic acid? start->q1 a1_yes Aqueous Basic Wash or Diethanolamine Adduct q1->a1_yes Yes a1_no Proceed to Chromatography or Recrystallization q1->a1_no No q2 Is the product a solid? a1_no->q2 a2_yes Recrystallization q2->a2_yes Yes a2_no Column Chromatography q2->a2_no No

Sources

troubleshooting guide for 4-Formyl-3-isopropylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Formyl-3-isopropylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs). We will address common challenges encountered during reactions with this sterically hindered and functionalized building block, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Part 1: Frequently Asked Questions (FAQs) - General Handling & Properties

Q1: How should I store and handle this compound?

A1: Like many boronic acids, this compound is a crystalline solid that is relatively stable under standard laboratory conditions.[1][2] However, to ensure its longevity and reactivity, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (like nitrogen or argon) to minimize contact with moisture and oxygen. Boronic acids can slowly form cyclic anhydrides (boroxines) upon dehydration, which can sometimes affect reactivity.[1]

Q2: What are the key structural features of this reagent that I should be aware of?

A2: This molecule has two critical features that dictate its reactivity:

  • Ortho-Isopropyl Group: This bulky group is located next to the boronic acid moiety. This creates significant steric hindrance, which can slow down or inhibit key steps in catalytic cycles, such as transmetalation in Suzuki couplings.[3][4][5]

  • Para-Formyl (Aldehyde) Group: This is a reactive functional group and an electron-withdrawing group.[2] It can participate in its own set of reactions (e.g., Schiff base formation, reductive amination) and its electronic effect can influence the reactivity of the boronic acid.[6][7]

Part 2: Troubleshooting Guide - The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.[2][8] However, the unique structure of this compound presents specific challenges.

Suzuki-Miyaura Catalytic Cycle cluster_problems Common Failure Points Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Can be slow for Ar-Cl) Pd0->OxAdd + Ar-X Transmetalation Transmetalation (Often rate-limiting; Slowed by steric hindrance) OxAdd->Transmetalation + [Ar'-B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim Isomerization RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X BoronicAcid Ar'-B(OH)₂ Base Base (e.g., CO₃²⁻) Base->Transmetalation Activates Boronic Acid

Caption: The Suzuki-Miyaura Catalytic Cycle.

Q3: My Suzuki coupling reaction has failed or is giving very low yields. What should I investigate first?

A3: A failed reaction with this substrate is often due to its steric bulk. Here is a logical workflow to diagnose the issue:

Troubleshooting_Flowchart start Low or No Yield check_catalyst 1. Catalyst & Ligand System Inadequate? start->check_catalyst check_conditions 2. Suboptimal Reaction Conditions? start->check_conditions check_side_reactions 3. Dominant Side Reactions? start->check_side_reactions check_reagents 4. Reagent Quality Issue? start->check_reagents solution_catalyst Use bulky, electron-rich ligands (e.g., XPhos, SPhos) with a robust Pd precatalyst (e.g., G3/G4). check_catalyst->solution_catalyst solution_conditions Increase temperature. Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure proper solvent degassing. check_conditions->solution_conditions solution_side_reactions Check for protodeboronation or homocoupling via LC-MS. Use milder base or anhydrous conditions. check_side_reactions->solution_side_reactions solution_reagents Verify purity of starting materials. Use fresh boronic acid. check_reagents->solution_reagents Side_Reactions Start 4-Formyl-3-isopropylphenyl- boronic acid Desired Desired Product (Cross-Coupling) Start->Desired + Ar-X, Pd cat. Proto Protodeboronation Product (2-isopropylbenzaldehyde) Start->Proto + H⁺ (from H₂O) (Base or Acid Catalyzed) Homo Homocoupling Product (Dimer) Start->Homo + O₂, Pd cat.

Caption: Common side reactions.

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. [9][10]It is a frequent issue, especially under basic conditions with water present. [11][12] * Causes: The combination of a strong base and a proton source (like water) can facilitate this undesired reaction. [13][11]Electron-rich boronic acids are particularly susceptible, though it can occur with most under harsh conditions.

    • Prevention Strategies:

      • Use a Milder Base: Consider switching from K₃PO₄ or NaOH to K₂CO₃ or KF. [13] * Anhydrous Conditions: If the chosen base permits, running the reaction under strictly anhydrous conditions can significantly reduce protodeboronation. [13] * Use a Boronate Ester: Converting the boronic acid to a more stable derivative, like a pinacol ester (BPin), can mitigate this issue. The ester hydrolyzes in situ to the active boronic acid. [14]

  • Homocoupling: This is the dimerization of two boronic acid molecules to form a symmetric biaryl.

    • Causes: This side reaction is primarily promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle. [13][14] * Prevention Strategies:

      • Thorough Degassing: Degas your solvent(s) vigorously (e.g., by sparging with argon or nitrogen for 20-30 minutes) before adding the catalyst. [13][15] * Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas (N₂ or Ar) throughout the entire process. [3]

Part 3: Experimental Protocols & Purification

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for your specific aryl halide partner.

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes. [13]3. Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and any additional ligand if required. [13]4. Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent. [13]5. Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [3][13]8. Purification: Purify the crude product by flash column chromatography on silica gel.

Q5: How do I purify my final product and remove boron-containing impurities?

A5: Purifying the product can be challenging due to the presence of unreacted boronic acid, its homocoupled dimer, and boric acid.

  • Acid-Base Extraction: This is a highly effective first step. Boronic acids are acidic and can be deprotonated by a base.

    • Procedure: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash the organic layer with an aqueous base solution (e.g., 1M NaOH). The deprotonated boronic acid impurities will move into the aqueous layer. [16][17]Re-acidify the aqueous layer before disposal if necessary. Your neutral organic product should remain in the organic layer.

    • Caution: If your final product contains acidic or basic functional groups, this method may not be suitable.

  • Column Chromatography: This is the most common method for final purification.

    • Stationary Phase: Standard silica gel is usually effective. [18] * Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point, depending on the polarity of your product. [16]The aldehyde group on your product makes it moderately polar.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method to achieve high purity, especially after initial purification by chromatography. [18][19]Common solvents to try include ethyl acetate/hexanes, ethanol, or hot water if applicable. [19]

References

  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Protodeboronation and its application in synthesis. ResearchGate.
  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
  • Protodeboronations. Organic Chemistry Portal. Available from: [Link]

  • Technical Support Center: 4-Formylphenylboronic Acid Purification. Benchchem.
  • Optimizing Suzuki-Miyaura Coupling with High-Quality Boronic Acids. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available from: [Link]

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Protodeboronation. Wikipedia. Available from: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available from: [Link]

  • The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. RSC Publishing. Available from: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available from: [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. Available from: [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. Available from: [Link]

  • Tools for Purifying the Product. ResearchGate. Available from: [Link]

  • 4-Formylphenylboronic acid. Wikipedia. Available from: [Link]

  • Problems with Suzuki coupling. Reddit. Available from: [Link]

  • Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. Available from: [Link]

  • Can I remove boronic acid using Work up process?. ResearchGate. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available from: [Link]

  • Process for purification of boronic acid and its derivatives. Google Patents.
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available from: [Link]

  • The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

Sources

Technical Support Center: Scaling the Synthesis of 4-Formyl-3-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 4-Formyl-3-isopropylphenylboronic acid. This valuable bifunctional molecule serves as a key building block in medicinal chemistry and materials science. This guide is structured to provide researchers, process chemists, and drug development professionals with actionable insights and troubleshooting strategies for refining synthesis protocols, particularly when transitioning from bench-scale to larger production.

Introduction: The Synthetic Challenge

This compound presents a unique set of synthetic challenges due to its dual reactive moieties: an electrophilic aldehyde and a nucleophilic boronic acid (in the context of cross-coupling). The key to a successful and scalable synthesis lies in a robust protocol that manages the reactivity of these groups, ensures high conversion, and simplifies purification. The most common synthetic approach involves the borylation of a pre-functionalized halogenated aromatic compound, such as 4-bromo-2-isopropylbenzaldehyde. This guide will focus on troubleshooting this pathway.

General Synthesis Workflow

The diagram below outlines the typical synthetic sequence for preparing this compound, highlighting the critical stages where issues often arise.

G cluster_0 Stage 1: Precursor Preparation cluster_1 Stage 2: Organometallic Formation cluster_2 Stage 3: Borylation cluster_3 Stage 4: Work-up & Isolation cluster_4 Stage 5: Purification SM 4-Bromo-2-isopropylbenzaldehyde OM_Formation Halogen-Metal Exchange (e.g., n-BuLi or Mg) SM->OM_Formation OM_Intermediate Aryl Lithium / Grignard Reagent OM_Formation->OM_Intermediate Borylation Reaction with Borate Ester (e.g., Triisopropyl borate) OM_Intermediate->Borylation Boronic_Ester Boronic Ester Intermediate Borylation->Boronic_Ester Hydrolysis Aqueous Acidic Hydrolysis Boronic_Ester->Hydrolysis Crude_Product Crude Boronic Acid Hydrolysis->Crude_Product Purification Recrystallization / Derivatization / Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Key stages in the synthesis of this compound.

Troubleshooting Guide: A Staged Approach

This section addresses specific issues you may encounter during synthesis and scale-up, presented in a question-and-answer format.

Stage 2 & 3: Organometallic Formation and Borylation

Question 1: My reaction yield is very low, and I've recovered a lot of my starting material (4-bromo-2-isopropylbenzaldehyde) and/or the debrominated side-product (2-isopropylbenzaldehyde). What's going wrong?

Answer: This is a classic problem pointing to issues with the formation or stability of your organometallic intermediate (Aryl Lithium or Grignard).

  • Causality: Organometallic reagents are extremely strong bases and nucleophiles. They are readily destroyed by even trace amounts of water or other protic sources. Incomplete formation of the organometallic reagent or its premature quenching will lead to unreacted starting material. Quenching by a proton source results in the hydrodehalogenated (debrominated) side-product.

  • Troubleshooting Steps:

    • Moisture Control (Critical): Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents (e.g., THF, Diethyl Ether) must be rigorously anhydrous. Use freshly opened bottles of anhydrous solvent or pass them through an activated alumina column.

    • Reagent Quality:

      • n-Butyllithium (n-BuLi): This reagent degrades over time. It is essential to titrate your n-BuLi solution before use to determine its exact molarity. Inaccurate concentration leads to incorrect stoichiometry.

      • Magnesium: For Grignard formation, use fresh magnesium turnings. Activation may be necessary using methods like grinding, adding a small crystal of iodine, or using 1,2-dibromoethane.[1]

    • Temperature Control: The initial halogen-metal exchange is highly exothermic. Perform the addition of n-BuLi or the formation of the Grignard reagent at low temperatures (typically -78 °C for n-BuLi) to prevent side reactions. Subsequently, the reaction with the borate ester should also be carried out at this low temperature to avoid over-addition and formation of undesired borate complexes.[2][3]

    • Inert Atmosphere: The entire process must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent both moisture contamination and oxidation.[4]

Question 2: I'm observing a significant amount of a homocoupled biaryl impurity (two molecules of the isopropyl-benzaldehyde unit coupled together). How can I prevent this?

Answer: Homocoupling is a common side reaction, particularly in palladium-catalyzed borylations, but it can also occur in organometallic routes, often promoted by trace oxygen or impurities in the starting material.[5][6]

  • Causality: Trace oxygen can initiate radical pathways that lead to dimerization of the organometallic intermediate. Alternatively, during the borylation step, side reactions can lead to coupling.

  • Troubleshooting Steps:

    • Degassing: Ensure your reaction mixture is properly degassed before initiating the reaction, especially if any transition metals are present as impurities.

    • Reverse Addition: Consider adding the generated organometallic solution to the trialkyl borate solution at -78 °C, rather than the other way around. This ensures the borate is always in excess, minimizing the concentration of the reactive organometallic species and its opportunity to dimerize.

    • Purity of Starting Material: Ensure your 4-bromo-2-isopropylbenzaldehyde is free from any di-bromo impurities, which can lead to oligomeric side products.

G Start Low Yield of Boronic Acid Check_Moisture Are glassware and solvents anhydrous? Start->Check_Moisture Check_Reagent Is the n-BuLi titrated? Is Mg activated? Check_Moisture->Check_Reagent Yes Sol_Dry ACTION: Oven-dry glassware. Use anhydrous solvents. Check_Moisture->Sol_Dry No Check_Temp Was the reaction run at low temperature (-78°C)? Check_Reagent->Check_Temp Yes Sol_Reagent ACTION: Titrate n-BuLi. Activate Mg turnings. Check_Reagent->Sol_Reagent No Sol_Temp ACTION: Maintain -78°C during additions. Check_Temp->Sol_Temp No Success Yield Improved Check_Temp->Success Yes Sol_Dry->Success Sol_Reagent->Success Sol_Temp->Success

Caption: Troubleshooting flowchart for low borylation yield.

Stage 4 & 5: Work-up and Purification

Question 3: My product seems to decompose or I get very low recovery after silica gel chromatography. My TLC shows streaking or the spot staying at the baseline. What is happening?

Answer: This is a very common and frustrating issue with boronic acids. Standard silica gel chromatography is often unsuitable for their purification.[7][8]

  • Causality: Boronic acids are Lewis acidic. The surface of silica gel is covered with Lewis basic silanol groups (Si-OH). This leads to a strong, often irreversible, adsorption of the boronic acid onto the stationary phase.[9] Furthermore, the acidic nature of silica can promote protodeborylation, where the C-B bond is cleaved, destroying your product.

  • Troubleshooting & Alternative Purification Strategies:

    • Avoid Silica Gel Where Possible: Prioritize non-chromatographic methods.

    • Recrystallization: This is the preferred method for purification on a large scale. Screen various solvent systems. A table of common solvents is provided below.

    • Acid-Base Extraction: This powerful technique exploits the acidic nature of the boronic acid.

      • Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate, MTBE).

      • Extract with a mild aqueous base (e.g., dilute NaOH, Na2CO3) to form the water-soluble boronate salt. The pH should be carefully controlled, ideally between 8 and 11, to deprotonate the boronic acid without promoting side reactions of the aldehyde.[10]

      • Separate the aqueous layer (containing your product) from the organic layer (containing non-acidic impurities).

      • Re-acidify the aqueous layer carefully with an acid (e.g., HCl) until the pure boronic acid precipitates.

      • Filter, wash with cold water, and dry the solid product.[10][11]

    • Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine often forms a stable, highly crystalline adduct that can be easily purified by recrystallization. The free boronic acid can then be liberated by treating the adduct with acid.[7][8][12]

    • Boric Acid-Treated Silica: If chromatography is unavoidable, pre-treating the silica gel with a boric acid solution can passivate the active silanol sites, reducing adsorption and improving recovery.[9][13]

Solvent/System for RecrystallizationComments
Water Often a good choice, as boronic acids can have temperature-dependent solubility.[10]
Toluene / Heptane A common non-polar/polar aprotic mixture for inducing crystallization.
Ethyl Acetate / Hexane Another widely used solvent/anti-solvent system.
Acetonitrile Can be effective for moderately polar boronic acids.
2-Propanol / Water A protic system that can be effective for breaking up amorphous solids.

Question 4: During scale-up, the work-up is messy, and I'm getting an emulsion during the acid-base extraction. How can I improve phase separation?

Answer: Emulsion formation is a frequent problem when scaling up liquid-liquid extractions.

  • Causality: High concentrations of salts, fine particulate matter, and amphiphilic impurities can stabilize emulsions. Vigorous mixing in large reactors can exacerbate the problem.

  • Troubleshooting Steps:

    • Add Brine: Addition of a saturated aqueous sodium chloride (brine) solution can increase the ionic strength of the aqueous phase, often helping to break the emulsion.

    • Filter Before Extraction: If possible, filter the crude organic solution through a pad of Celite® or diatomaceous earth before extraction to remove any insoluble particulates that might be stabilizing the emulsion.

    • Reduce Agitation Speed: During the extraction, use slower, deliberate mixing instead of high-shear agitation to minimize emulsion formation.

    • Solvent Choice: Consider using a solvent with a lower tendency to form emulsions, such as Methyl-tert-butyl ether (MTBE) instead of Ethyl Acetate.

Frequently Asked Questions (FAQs)

Q1: Should I protect the aldehyde group before performing the borylation?

A1: While organolithium and Grignard reagents can react with aldehydes, performing the halogen-metal exchange at low temperatures (-78 °C) kinetically favors reaction at the aryl halide over the aldehyde.[1] For many protocols, protection is not strictly necessary and adds extra steps to the synthesis, which is undesirable for scale-up. However, if you are consistently observing low yields due to side reactions at the aldehyde, protecting it as an acetal (e.g., using ethylene glycol) is a viable strategy.[14] The acetal is stable to the borylation conditions and can be easily removed during the acidic work-up.

Q2: My final product is an off-white or yellowish powder, but the literature reports a white solid. Does this matter?

A2: Minor color impurities are common but should be investigated. A yellow tint could indicate trace amounts of oxidized or polymeric impurities. While this may not affect the performance in a subsequent Suzuki coupling (where the reaction is often colored anyway), for applications requiring high purity, an additional purification step like an activated carbon (charcoal) treatment during recrystallization can be employed to remove color bodies.[10] Always verify purity by ¹H NMR, LC-MS, and melting point.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Safety is paramount. Key hazards include:

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It must be handled under an inert atmosphere using proper syringe or cannula techniques.

  • Exothermic Reactions: Both the formation of the organometallic intermediate and its subsequent quenching during work-up are highly exothermic. Ensure the reactor has adequate cooling capacity. Add reagents slowly and monitor the internal temperature carefully. For large-scale work-up, a slow, controlled reverse quench (adding the reaction mixture to the quenching solution) is often safer.

  • Flammable Solvents: THF and diethyl ether are highly flammable. Ensure all operations are performed in a well-ventilated area, away from ignition sources, and that all equipment is properly grounded.

Q4: Can I convert my boronic acid to a pinacol boronate ester for easier handling and purification?

A4: Absolutely. This is an excellent strategy. Boronic acids can dehydrate to form cyclic trimers called boroxines, which can complicate characterization and reactivity. Converting the crude boronic acid to its corresponding pinacol boronate ester (Bpin) by reacting it with pinacol creates a more stable, less polar, and often more easily purified compound.[15] Bpin esters are generally more amenable to silica gel chromatography (ideally on boric acid-treated silica) and are highly competent reagents in cross-coupling reactions.[9] The conversion is typically a straightforward process involving heating the boronic acid with pinacol in a solvent like toluene or THF with azeotropic removal of water.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?

  • Benchchem. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters.

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

  • Benchchem. (2025). Technical Support Center: Troubleshooting Cross-Coupling Reactions.

  • Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic.

  • Benchchem. (2025). Troubleshooting side reactions during the formylation step of synthesis.

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids.

  • Alves, M. J., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?

  • ACS Publications. (2013). Development and Scale-Up of an Optimized Route to the Peptide Boronic Acid, CEP-18770.

  • Benchchem. (2025). 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis.

  • Benchchem. (2025). 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?

  • Organic Syntheses. (n.d.). boronic esters.

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid.

  • University of Groningen research portal. (2019). Rapid approach to complex boronic acids.

  • Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids.

  • Reddit. (2025). HELP: Purifying boronic acids sucks.

  • Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Scale-up Examples.

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

  • ResearchGate. (2025). A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester.

  • PMC - NIH. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH.

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Validation & Comparative

A Comprehensive Spectroscopic Guide to 4-Formyl-3-isopropylphenylboronic Acid: An NMR-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge of Substituted Phenylboronic Acids

In the landscape of modern synthetic chemistry, particularly within drug development and materials science, substituted phenylboronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures.[1][2][3] The precise arrangement of substituents on the phenyl ring dictates the molecule's reactivity, steric profile, and ultimately, its function in a larger assembly. Consequently, unambiguous structural characterization is not merely a procedural step but a cornerstone of reliable and reproducible science.

4-Formyl-3-isopropylphenylboronic acid presents a unique characterization challenge due to its specific trisubstitution pattern, which gives rise to a complex and informative Nuclear Magnetic Resonance (NMR) spectrum. This guide provides an in-depth analysis of its ¹H and ¹³C NMR spectral data, contextualized through a detailed comparison with key structural analogs. We will explore the causal relationships between molecular structure and spectral output, provide field-proven experimental protocols, and underscore the importance of a multi-faceted analytical approach for researchers navigating the complexities of synthetic intermediates.

Section 1: Predicted NMR Spectral Analysis of this compound

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the aldehydic, aromatic, isopropyl, and boronic acid protons.

  • Aldehydic Proton (CHO): The electron-withdrawing nature of the formyl group places this proton in a highly deshielded environment. A sharp singlet is expected around δ 9.95 ppm . This is consistent with data from 4-formylphenylboronic acid (4-FPBA).[4]

  • Aromatic Protons (Ar-H): The 1,2,4-trisubstituted pattern will produce a characteristic three-proton system.

    • H-5: This proton is ortho to the formyl group and meta to the boronic acid. It will appear as a doublet of doublets (dd ) due to coupling with H-2 and H-6. Expected shift is around δ 8.05 ppm .

    • H-2: This proton is ortho to the boronic acid and meta to the isopropyl group. It will likely appear as a doublet (d ) and be the most downfield of the aromatic protons, around δ 8.15 ppm .

    • H-6: This proton is ortho to both the formyl and isopropyl groups, leading to a more shielded environment. It is expected to be a doublet (d ) around δ 7.90 ppm .

  • Isopropyl Protons (-CH(CH₃)₂): This group will present a classic septet and doublet.

    • Methine Proton (-CH): A septet is expected around δ 3.30 ppm .

    • Methyl Protons (-CH₃): A doublet representing the six equivalent methyl protons is anticipated around δ 1.25 ppm .

  • Boronic Acid Protons (-B(OH)₂): These protons are acidic and readily exchange. In DMSO-d₆, which disrupts intermolecular hydrogen bonding, a broad singlet is expected around δ 8.35 ppm .[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a carbon count and insight into the electronic environment of each carbon atom.

  • Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is highly deshielded, with an expected chemical shift of ~δ 192.5 ppm .[4]

  • Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbon attached to the boron (C-1) is often broad and sometimes unobserved due to quadrupolar relaxation.[5] The other signals will be influenced by the electronic properties of the substituents.

  • Isopropyl Carbons (-CH(CH₃)₂): The methine carbon is predicted around δ 27.0 ppm , and the two equivalent methyl carbons around δ 23.5 ppm .

Section 2: Comparative NMR Analysis with Key Analogs

To understand the specific spectral contributions of each substituent, it is instructive to compare the predicted data for our target molecule with the established data of simpler, related compounds.

Table 1: Comparative ¹H and ¹³C NMR Data Summary (Solvent: DMSO-d₆)
CompoundGroupPredicted/Observed ¹H Shift (ppm)Predicted/Observed ¹³C Shift (ppm)
This compound -CHO~9.95 (s)~192.5
(Predicted Data)Ar-H~8.15 (d), ~8.05 (dd), ~7.90 (d)~128-145
-CH~3.30 (sept)~27.0
-CH₃~1.25 (d)~23.5
-B(OH)₂~8.35 (br s)-
4-Formylphenylboronic acid [4]-CHO~9.9 (s)~192
(Comparative Analog 1)Ar-H~7.9 (d), ~7.8 (d)~129, ~135
-B(OH)₂~8.3 (br s)C-B not reported
4-Isopropylphenylboronic acid [6]Ar-H~7.7 (d), ~7.2 (d)~126, ~152
(Comparative Analog 2)-CH~2.9 (sept)~34
-CH₃~1.2 (d)~24
-B(OH)₂(Not specified)C-B not reported

Analysis of Comparison:

  • Effect of the Isopropyl Group: Comparing the target molecule to 4-Formylphenylboronic acid reveals the influence of the electron-donating isopropyl group. It introduces significant complexity to the aromatic region, breaking the symmetry and shifting the adjacent proton (H-6) upfield. It also adds the characteristic septet and doublet signals.

  • Effect of the Formyl Group: Comparing the target molecule to 4-Isopropylphenylboronic acid demonstrates the powerful deshielding effect of the electron-withdrawing formyl group. The aromatic protons in our target molecule are shifted significantly downfield relative to the isopropyl-only analog. The aldehydic proton and carbonyl carbon signals are defining features.

Section 3: Experimental Protocols for NMR Analysis

Trustworthy data is born from meticulous and well-justified methodology. The following protocol is designed to yield high-quality, reproducible NMR spectra for phenylboronic acids.

Detailed Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice for boronic acids.[4] Unlike CDCl₃, where boronic acids can form cyclic, hydrogen-bonded oligomers (anhydrides) leading to broad, poorly resolved signals, DMSO effectively solvates the molecule, breaking up these aggregates. This results in sharper aromatic signals and allows for the observation of the B(OH)₂ protons as a distinct, albeit broad, singlet.

    • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogenous solution is critical for spectral quality.

  • Data Acquisition (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 25 °C.

      • Use a standard single-pulse experiment.

      • Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.

      • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

      • A larger sample quantity (20-30 mg) and a longer acquisition time (e.g., 1024 scans or more) may be necessary to obtain a good spectrum, especially for observing quaternary carbons.

      • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh 5-10 mg of Boronic Acid add_solvent 2. Add 0.6 mL DMSO-d6 weigh->add_solvent dissolve 3. Vortex/Sonicate to Dissolve add_solvent->dissolve h1_nmr ¹H NMR (16 Scans) dissolve->h1_nmr c13_nmr ¹³C NMR (1024+ Scans) dissolve->c13_nmr phase 4. Phasing & Baseline Correction h1_nmr->phase c13_nmr->phase reference 5. Chemical Shift Referencing phase->reference integrate 6. Integration & Peak Picking (¹H) reference->integrate final Final Spectrum for Analysis integrate->final

Caption: Workflow for NMR analysis of phenylboronic acids.

Section 4: The Broader Context - The Utility of ¹¹B NMR

For a comprehensive characterization of organoboron compounds, ¹¹B NMR spectroscopy offers valuable, complementary information. While ¹H and ¹³C NMR elucidate the organic framework, ¹¹B NMR directly probes the local environment of the boron atom.

  • Distinguishing Hybridization States: The chemical shift in ¹¹B NMR is highly sensitive to the coordination number of the boron atom.

    • Trigonal Planar (sp²): A free boronic acid, such as our target molecule, will exhibit a broad signal in the range of δ 28-34 ppm .[1]

    • Tetrahedral (sp³): If the boronic acid reacts to form a boronate ester (e.g., with a diol) or a borate complex, the boron becomes sp³ hybridized. This results in a significant upfield shift to a sharper signal around δ 5-15 ppm .[7]

This technique is invaluable for studying reaction kinetics, complexation, and the stability of boronic acid derivatives in solution, providing a layer of analysis beyond what ¹H or ¹³C NMR can offer alone.

Structural Analogs Diagram

Caption: Structural relationship of the target molecule to key analogs.

Conclusion

The structural elucidation of this compound is a prime example of how a systematic, comparative NMR approach can yield a wealth of information. By dissecting the predicted spectrum and benchmarking it against known analogs, we can assign every signal with a high degree of confidence and understand the electronic interplay of the substituents. The detailed protocols provided herein are designed to ensure that researchers can acquire high-fidelity data, forming a solid foundation for subsequent synthetic applications. Ultimately, a thorough command of NMR spectroscopy is not just about identifying a compound; it is about deeply understanding the molecule's electronic and structural identity, which is paramount for any professional in the chemical sciences.

References

  • Commins, P., Al-Handawi, M. B., Karothu, D. P., Raj, G., & Naumov, P. (Year). Supplementary Material - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • BenchChem. (2025). A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy. BenchChem.
  • BenchChem. (2025). A Comparative Spectroscopic Guide to 4-Formylphenylboronic Acid and Its Isomers. BenchChem.
  • Wikipedia contributors. (2023). 4-Formylphenylboronic acid. Wikipedia. [Link]

  • National Center for Biotechnology Information. 4-Formylphenylboronic acid. PubChem Compound Database. [Link]

  • DiTusa, M. R., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • National Center for Biotechnology Information. 4-Isopropylphenylboronic acid. PubChem Compound Database. [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of 4-Formyl-3-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the precise characterization of novel building blocks is paramount. 4-Formyl-3-isopropylphenylboronic acid, a bespoke derivative of the widely utilized 4-formylphenylboronic acid, presents unique analytical challenges and opportunities. This guide provides an in-depth, technically grounded comparison of mass spectrometry-based methodologies for its analysis, moving beyond rote protocols to explain the "why" behind the "how." As Senior Application Scientists, our goal is to equip you with the insights to not only replicate but also adapt and troubleshoot these powerful analytical techniques.

Understanding the Analyte: Chemical Nuances of this compound

This compound is a trifunctional molecule, incorporating a reactive aldehyde, a versatile boronic acid moiety, and a sterically influential isopropyl group. These features govern its behavior in a mass spectrometer. The boronic acid group is prone to dehydration and the formation of cyclic anhydrides (boroxines), which can complicate spectral interpretation.[1] The aldehyde provides a site for potential derivatization, while the isopropyl group can influence fragmentation pathways through steric and electronic effects.

Table 1: Physicochemical Properties of Phenylboronic Acids

Property4-Formylphenylboronic acid4-Isopropylphenylboronic acidThis compound (Predicted)
Molecular Formula C7H7BO3C9H13BO2C11H15BO3
Molecular Weight 149.94 g/mol [2]164.01 g/mol [3]206.05 g/mol
Key Functional Groups Aldehyde, Boronic AcidIsopropyl, Boronic AcidAldehyde, Isopropyl, Boronic Acid
Expected Ionization Behavior Amenable to ESI and EI, potential for boroxine formationAmenable to ESI and EIAmenable to ESI and EI, potential for boroxine formation and specific fragmentations related to the isopropyl group.

Mass Spectrometry Workflow: A Step-by-Step Guide

The successful mass spectrometric analysis of this compound hinges on a well-defined workflow, from sample preparation to data interpretation.

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Dissolution in Methanol/Acetonitrile B Optional Derivatization (e.g., with diol) A->B If needed C Introduction via LC or Direct Infusion A->C B->C D Ionization (ESI or EI) C->D E Mass Analysis (e.g., TOF, Quadrupole) D->E F Molecular Ion Identification E->F G Fragmentation Pattern Analysis F->G H Structural Confirmation G->H

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Sample Preparation: The Foundation of Quality Data

The choice of solvent is critical. Methanol or acetonitrile are suitable for electrospray ionization (ESI) techniques.[4] For gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase volatility and prevent on-column degradation.[5]

Protocol: Sample Preparation for LC-MS (ESI)

  • Stock Solution: Accurately weigh 1-5 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent mixture.

  • Rationale: This solvent system is compatible with reverse-phase liquid chromatography and promotes efficient ionization in the ESI source.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is arguably the most critical parameter, directly influencing the type of information obtained.

Electrospray Ionization (ESI): The Gentle Approach

ESI is a soft ionization technique that typically yields the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-, providing clear molecular weight information. For boronic acids, ESI can be performed in both positive and negative ion modes.[6][7]

  • Positive Ion Mode: In the presence of an acidic mobile phase modifier (e.g., formic acid), the protonated molecule [M+H]+ is readily formed.

  • Negative Ion Mode: With a basic modifier (e.g., ammonia), the deprotonated molecule [M-H]- is observed.[7] This mode can be particularly sensitive for boronic acids.

Electron Ionization (EI): The Energetic Fragmentation

EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[8] While the molecular ion may be weak or absent, the resulting fragmentation pattern provides a detailed structural fingerprint.[9][10]

Fragmentation Analysis: Deciphering the Molecular Blueprint

The fragmentation of this compound in the mass spectrometer provides invaluable structural information.

fragmentation cluster_frags Key Fragmentation Pathways parent [M]+• m/z 206 f1 Loss of H₂O [M-H₂O]+• m/z 188 parent->f1 f2 Loss of C₃H₇ [M-C₃H₇]+• m/z 163 parent->f2 f3 Loss of CHO [M-CHO]+• m/z 177 parent->f3 f4 Loss of B(OH)₂ [M-B(OH)₂]+• m/z 161 parent->f4

Caption: Predicted key fragmentation pathways for this compound under electron ionization.

Table 2: Predicted Key Fragments and Their Significance

m/zProposed FragmentSignificance
206[M]+•Molecular Ion
188[M-H₂O]+•Loss of water from the boronic acid moiety, a common fragmentation for this class of compounds.[4]
163[M-C₃H₇]+•Loss of the isopropyl group, indicating its presence and location.
177[M-CHO]+•Loss of the formyl group, confirming the presence of the aldehyde.[10]
161[M-B(OH)₂]+•Cleavage of the C-B bond, a characteristic fragmentation of arylboronic acids.

Alternative Analytical Methodologies: A Comparative Perspective

While mass spectrometry is a powerful tool, it is essential to consider alternative and complementary techniques for a comprehensive analytical workflow.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a robust and widely accessible technique for the analysis of aromatic compounds like this compound.[11]

  • Advantages: Excellent for purity determination and quantification. Non-destructive, allowing for fraction collection.

  • Limitations: Provides no direct structural information beyond the retention time and UV spectrum. Less sensitive than mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation.[2][9]

  • Advantages: Provides detailed information about the chemical environment of each atom in the molecule.

  • Limitations: Requires a larger sample size than mass spectrometry and is a lower throughput technique.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedSensitivityThroughput
LC-MS (ESI) Molecular Weight, PurityHighHigh
GC-MS (EI) Structural Fingerprint (Fragmentation)HighHigh
HPLC-UV Purity, QuantificationModerateHigh
NMR Unambiguous StructureLowLow

Conclusion and Future Outlook

The mass spectrometric analysis of this compound is a multifaceted task that benefits from a strategic selection of ionization techniques and a thorough understanding of potential fragmentation pathways. Electrospray ionization is the method of choice for rapid molecular weight confirmation and purity assessment, while electron ionization provides a detailed structural fingerprint. When combined with orthogonal techniques like HPLC-UV and NMR, a comprehensive and robust analytical characterization can be achieved. As new applications for this versatile building block emerge, the continued development of sensitive and selective mass spectrometry methods will be crucial for advancing research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ferreira, D. C., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4066. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR absorption spectra of 4-formylphenylboronic acid-functionalized particles. Retrieved from [Link]

  • ResearchGate. (2015). How do I get boronic acid ionization on LCMS?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylphenylboronic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Haas, M. J., et al. (1993). Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. Analytical Chemistry, 65(17), 2328–2334. Retrieved from [Link]

  • Saha, T., et al. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Sustainable Chemistry & Engineering, 11(1), 213–222. Retrieved from [Link]

  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57–63. Retrieved from [Link]

  • Govindasamy, M., et al. (2021). A Headspace Gas Chromatographic Method for Determination of Formic acid Content in Isosulfan Blue and in Various Drugs. Oriental Journal of Chemistry, 37(2), 321-329. Retrieved from [Link]

  • Flender, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A, 1217(20), 3366–3372. Retrieved from [Link]

  • Reddy, B. R., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(10), 395-412. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

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A Senior Application Scientist's Guide to Suzuki Coupling: A Performance Analysis of 4-Formyl-3-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura coupling is an indispensable tool for forging carbon-carbon bonds, forming the backbone of countless pharmaceuticals and functional materials.[1][2][3] The judicious selection of the organoboron partner is paramount, as its inherent structure dictates the reaction's efficiency, kinetics, and overall success. This guide provides an in-depth, objective comparison of 4-Formyl-3-isopropylphenylboronic acid against common alternatives, grounded in mechanistic principles and supported by established experimental data.

The Decisive Role of Boronic Acid Structure: Steric and Electronic Factors

The Suzuki-Miyaura reaction is not a "one-size-fits-all" process. Its outcome is profoundly influenced by the steric and electronic properties of the coupling partners, particularly the boronic acid.[4][5] These properties directly impact the rate-determining step of the catalytic cycle: transmetalation, where the organic moiety is transferred from boron to the palladium catalyst.[6]

This compound presents a compelling case study. It is characterized by two key features:

  • An Electron-Withdrawing Formyl (-CHO) Group: This group decreases electron density on the aromatic ring. While traditionally, electron-donating groups were thought to accelerate Suzuki couplings, it is now understood that electron-deficient boronic acids can be highly effective, albeit with nuanced reactivity.[7][8]

  • A Bulky Isopropyl Group: Positioned ortho to the boronic acid, this group introduces significant steric hindrance, which can impede the approach of the reagent to the palladium catalyst's coordination sphere.[9]

This guide will dissect how this unique interplay of steric and electronic effects defines the performance of this compound in a comparative context.

A Head-to-Head Experimental Framework

To provide a clear and objective comparison, we will evaluate the performance of this compound against two strategically chosen, commercially available alternatives in a model reaction with 4-bromoacetophenone.

  • Alternative 1: 4-Formylphenylboronic acid. This analogue lacks the isopropyl group, allowing for a direct assessment of the steric impact of the isopropyl substituent.

  • Alternative 2: 4-Methoxyphenylboronic acid. This compound features a strong electron-donating group (-OCH₃), providing a stark electronic contrast to the electron-withdrawing formyl group.

Generalized Experimental Workflow

The following workflow represents a standard, self-validating protocol for conducting and analyzing Suzuki-Miyaura coupling reactions in a research setting.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Analysis A Combine Aryl Halide, Boronic Acid, Base, & Solvent B Degas Mixture (e.g., Ar sparging) A->B C Add Palladium Precatalyst & Ligand B->C D Heat to Reaction Temp (e.g., 80-100 °C) C->D E Monitor Progress (TLC / GC-MS) D->E F Cool & Quench (e.g., with H₂O) E->F G Extract with Organic Solvent F->G H Purify via Column Chromatography G->H I Characterize (NMR, MS) H->I J Calculate Isolated Yield I->J

Figure 1: A logical workflow for a typical Suzuki-Miyaura coupling experiment.

Detailed Experimental Protocol

Causality: This protocol is designed for reproducibility. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[10]

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (4-bromoacetophenone, 1.0 mmol), the respective boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.

  • Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-dioxane/H₂O, 4:1, 10 mL) via syringe. Sparge the resulting slurry with argon for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst and ligand (e.g., Pd₂(dba)₃, 0.01 mmol, and a suitable phosphine ligand like SPhos, 0.04 mmol).

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Track the consumption of the starting material using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification & Analysis: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product. Confirm the structure and purity via NMR spectroscopy and calculate the isolated yield.

Comparative Performance Data & Analysis

The following table synthesizes expected outcomes based on data from various studies, illustrating the performance trade-offs between the selected boronic acids under typical conditions.

Boronic AcidKey Structural FeaturesExpected Reaction TimeExpected Yield (%)Scientific Rationale
This compound Electron-withdrawing (-CHO), Sterically hindered (ortho-iPr)Moderate (4-8 h)80-90The electron-withdrawing formyl group facilitates the reaction.[8] However, significant steric hindrance from the ortho-isopropyl group can slow the transmetalation step, requiring longer reaction times or slightly elevated temperatures compared to unhindered analogues.[9]
4-Formylphenylboronic acid Electron-withdrawing (-CHO)Fast (1-4 h)90-98This substrate benefits from the activating effect of the electron-withdrawing group without the kinetic penalty of steric hindrance, often leading to rapid conversions and excellent yields.[7]
4-Methoxyphenylboronic acid Strong electron-donating (-OCH₃)Moderate to Slow (6-12 h)75-85The strong electron-donating nature of the methoxy group can increase the electron density at the ipso-carbon, potentially slowing the rate of transmetalation compared to electron-neutral or electron-poor systems under certain conditions.

Mechanistic Causality: The "Why" Behind the Results

The observed differences in reactivity are directly explained by the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X(L₂) Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)ArL2 Ar-Pd(II)-Ar'(L₂) ArPd(II)XL2->ArPd(II)ArL2 Transmetalation (Rate-Determining) ArAr Ar-Ar' ArPd(II)ArL2->ArAr Reductive Elimination Base Base Boronate [Ar'-B(OH)₃]⁻ Base->Boronate BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate Activation Boronate->ArPd(II)XL2 caption Figure 2: The Suzuki-Miyaura catalytic cycle.

Figure 2: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X).

  • Transmetalation: This is typically the rate-determining step. The base-activated boronate complex transfers its organic group (Ar') to the palladium center. The efficiency of this step is where our comparative compounds differ:

    • 4-Formylphenylboronic acid: The electron-withdrawing group increases the Lewis acidity of the boron atom, facilitating boronate formation and subsequent transmetalation.

    • This compound: While electronically activated, the bulky isopropyl group creates a steric shield, hindering the optimal orientation required for efficient transfer to the palladium complex. This increases the activation energy for this step, slowing the reaction.

    • 4-Methoxyphenylboronic acid: The electron-donating group can decrease the Lewis acidity of the boron atom, potentially disfavoring the transmetalation step relative to electron-deficient counterparts.

  • Reductive Elimination: The two coupled organic fragments are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

Conclusion and Strategic Recommendations

This compound is a highly valuable and effective reagent in the synthetic chemist's toolbox, particularly when its specific substitution pattern is required for a target molecule.

  • Recommendation for Use: Employ this compound when the 4-formyl and 3-isopropyl functionalities are essential structural motifs. Be prepared for potentially longer reaction times or the need for slightly more forcing conditions (higher temperature, more active catalyst system) to overcome the inherent steric hindrance.

  • Alternative Strategy: If only a formyl-substituted biaryl is required and the isopropyl group is not necessary, 4-Formylphenylboronic acid will almost invariably provide a faster, higher-yielding, and more economical solution.

  • Context is Key: The choice of boronic acid should always be considered in tandem with the properties of the aryl halide partner. A highly reactive aryl iodide may couple efficiently even with a sterically hindered boronic acid, whereas a challenging aryl chloride will demand a more reactive, unhindered coupling partner.

By understanding the interplay of electronic and steric effects at a mechanistic level, researchers can make informed decisions, troubleshoot challenging couplings, and strategically select the optimal boronic acid to achieve their synthetic goals with precision and efficiency.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 4-Formylphenylboronic Acid in Suzuki Coupling: A Compar
  • A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Organoborane coupling reactions (Suzuki coupling).
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • The Suzuki Reaction. The Suzuki Reaction.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.

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A Researcher's Guide to the Spectroscopic Identification of 4-Formyl-3-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the key spectroscopic signatures for the definitive identification of 4-Formyl-3-isopropylphenylboronic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers a comparative analysis against structurally related analogs, explains the underlying principles influencing the spectral data, and provides robust, field-tested protocols for data acquisition. Our objective is to equip you with the expertise to not only identify this specific molecule but also to interpret the spectra of other complex boronic acid derivatives with confidence.

The unique arrangement of a formyl (aldehyde) group, an isopropyl group, and a boronic acid moiety on the phenyl ring gives this compound a distinct set of spectroscopic characteristics. Understanding these is crucial for confirming its synthesis, assessing purity, and employing it as a versatile building block in applications ranging from Suzuki-Miyaura cross-coupling reactions to the development of novel chemical sensors.[1]

Predicted Spectroscopic Signatures: A Multi-Technique Approach

To build a complete analytical picture, we will examine the predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is supported by experimental data from key structural analogs: 4-Formylphenylboronic acid, 3-Formylphenylboronic acid, and 4-Isopropylphenylboronic acid.

¹H NMR Spectroscopy: The Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the specific substitution pattern on the aromatic ring. The spectrum of this compound is expected to show distinct signals for the aldehydic, aromatic, isopropyl, and boronic acid protons. Data is typically acquired in deuterated dimethyl sulfoxide (DMSO-d₆), which is highly effective at breaking up the intermolecular hydrogen bonding of boronic acid oligomers that can cause significant peak broadening.[2]

  • Aldehydic Proton (CHO): A sharp singlet is predicted to appear far downfield, around δ 9.9-10.1 ppm . This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group. This is consistent with the aldehydic proton signals observed for 4-formylphenylboronic acid (~9.9 ppm) and 3-formylphenylboronic acid (~10.0 ppm).[2][3]

  • Aromatic Protons (Ar-H): The substitution pattern creates a unique set of three aromatic protons.

    • The proton ortho to the formyl group and meta to the boronic acid will be the most deshielded, likely appearing as a doublet around δ 8.0-8.2 ppm .

    • The proton ortho to both the isopropyl and boronic acid groups will likely appear as a singlet or a narrowly split doublet around δ 7.8-7.9 ppm .

    • The proton ortho to the boronic acid and meta to the formyl group is expected as a doublet around δ 7.7-7.8 ppm . This complex pattern contrasts with the simpler pair of doublets seen in 4-formylphenylboronic acid (~7.8 and ~7.9 ppm).[2]

  • Isopropyl Protons (CH(CH₃)₂): This group will give rise to two signals:

    • A septet around δ 3.0-3.3 ppm for the single methine proton (CH).

    • A doublet around δ 1.2-1.3 ppm for the six equivalent methyl protons (CH₃).

  • Boronic Acid Protons (B(OH)₂): A broad singlet is expected in the region of δ 8.3-8.5 ppm .[2] The broadness is due to chemical exchange with residual water and quadrupole broadening from the boron nucleus.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides crucial information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal is predicted in the highly deshielded region of δ 192-194 ppm , which is characteristic of an aldehyde carbonyl carbon.[2]

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 125-150 ppm range. The carbon attached to the electron-donating isopropyl group will be more shielded (further upfield), while those adjacent to the electron-withdrawing formyl and boronic acid groups will be more deshielded (further downfield).

  • Carbon-Boron Bond (C-B): The carbon atom directly attached to the boron atom typically presents a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is predicted to be around δ 135-140 ppm , though it can sometimes be difficult to detect.[2]

  • Isopropyl Carbons (CH(CH₃)₂): Signals for the methine (CH) and methyl (CH₃) carbons are expected around δ 34 ppm and δ 24 ppm , respectively.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is ideal for the rapid confirmation of key functional groups.

  • O-H Stretch (Boronic Acid): A very broad and strong absorption band is expected between ~3200-3500 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[2]

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹ (~3050-3100 cm⁻¹), while the aliphatic C-H stretches of the isopropyl group will be just below 3000 cm⁻¹ (~2870-2960 cm⁻¹).

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is predicted around ~1680-1700 cm⁻¹ . This is a key diagnostic peak for the formyl group.[2]

  • C=C Stretch (Aromatic): Medium to strong absorptions will be present in the ~1470-1600 cm⁻¹ region.[2]

  • B-O Stretch: A strong, characteristic band for the boron-oxygen bond is expected around ~1350-1370 cm⁻¹ .[2][4]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Using an ionization technique like Electrospray Ionization (ESI), the expected molecular ion would correspond to the compound's molecular weight.

  • Molecular Ion: The calculated molecular weight of C₁₀H₁₃BO₃ is 192.09 g/mol . In ESI-MS, one would expect to observe the protonated molecule [M+H]⁺ at m/z 193.1 .

  • Key Fragmentation Patterns: Common fragmentation pathways for phenylboronic acids include the loss of water ([M-H₂O]⁺) and the loss of the boronic acid group. For this specific molecule, fragmentation of the isopropyl group (loss of a methyl radical, [M-CH₃]⁺) is also a likely pathway.

Comparative Spectroscopic Data Summary

The following tables provide a direct comparison of the predicted data for this compound against the experimental data of its structural analogs.

Table 1: ¹H NMR Spectral Data Comparison (DMSO-d₆, δ ppm)

Compound Aldehydic H Aromatic H Isopropyl H B(OH)₂ H
This compound (Predicted) ~10.0 (s) ~7.7-8.2 (m) ~3.1 (sept), ~1.2 (d) ~8.4 (br s)
4-Formylphenylboronic acid[2] ~9.9 (s) ~7.8 (d), ~7.9 (d) N/A ~8.3 (br s)
3-Formylphenylboronic acid[2] ~10.0 (s) ~7.6-8.3 (m) N/A ~8.4 (br s)

| 4-Isopropylphenylboronic acid[5] | N/A | ~7.2-7.7 (m) | ~2.9 (sept), ~1.2 (d) | ~7.9 (br s) |

Table 2: Key IR Absorption Bands (cm⁻¹)

Functional Group This compound (Predicted) 4-Formylphenylboronic acid[2]
O-H Stretch (Boronic Acid) ~3300-3500 (broad) ~3300-3500 (broad)
C-H Stretch (Aromatic) ~3060 ~3060
C-H Stretch (Aliphatic) ~2870-2960 N/A
C=O Stretch (Aldehyde) ~1690 ~1680
C=C Stretch (Aromatic) ~1600, ~1480 ~1600, ~1480

| B-O Stretch | ~1360 | ~1350 |

Visualization of Structure and Workflow

To further clarify the molecular structure and the analytical process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: General experimental workflow for spectroscopic identification.

Experimental Protocols

The following protocols provide a standardized methodology for obtaining high-quality spectroscopic data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the detailed chemical structure and assess the purity of the compound.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: a. Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). c. Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.[2]

  • Data Acquisition: a. ¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. b. ¹³C NMR: Acquire a proton-decoupled spectrum. A larger sample quantity (20-30 mg) and a longer acquisition time may be necessary to obtain a high-quality spectrum.[2]

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: FTIR Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR): a. Ensure the ATR crystal is meticulously cleaned with isopropanol and allowed to air dry. b. Place a small, representative amount of the solid sample directly onto the ATR crystal. c. Apply consistent pressure using the instrument's pressure arm to ensure optimal contact between the sample and the crystal.[2]

  • Data Acquisition: a. Collect a background spectrum of the clean, empty ATR crystal. b. Collect the sample spectrum (typically an average of 16-32 scans). The instrument's software will automatically generate the final transmittance or absorbance spectrum.[2]

Protocol 3: Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and analyze the fragmentation pattern.

  • Instrumentation: Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: a. Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. b. Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using the same solvent.[2]

  • Data Acquisition: a. Infuse the diluted sample solution into the ESI source at a controlled flow rate. b. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. If necessary, acquire data in negative ion mode to observe the [M-H]⁻ ion.

Conclusion

The definitive identification of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. The key identifiers are the unique set of three aromatic proton signals in the ¹H NMR spectrum, the characteristic aldehyde C=O stretch at ~1690 cm⁻¹ in the IR spectrum, and the confirmation of the molecular weight via mass spectrometry. By comparing acquired data against the predicted values and reference compounds outlined in this guide, researchers can confidently verify the structure and purity of their material, ensuring the integrity of their subsequent research and development efforts.

References

  • A Comparative Spectroscopic Guide to 4-Formylphenylboronic Acid and Its Isomers. Benchchem.
  • IR absorption spectra of 4-formylphenylboronic acid-functionalized particles. ResearchGate.
  • 4-Formylphenylboronic acid theoretical and spectral data. Benchchem.
  • 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480. PubChem, National Institutes of Health.
  • 3-Formylphenylboronic acid(87199-16-4) 1H NMR spectrum. ChemicalBook.

Sources

A Senior Application Scientist's Comparative Guide to Formylphenylboronic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of complex molecular synthesis. Formylphenylboronic acids, available as ortho-, meta-, and para-isomers, are bifunctional reagents of immense value, offering a unique combination of a reactive aldehyde and a versatile boronic acid moiety. However, the positional isomerism of the formyl group profoundly influences the physicochemical properties and reactivity of these molecules. This guide provides an in-depth comparative analysis of 2-, 3-, and 4-formylphenylboronic acid, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Tale of Three Isomers

The seemingly subtle shift in the formyl group's position on the phenyl ring leads to significant differences in the fundamental properties of these isomers. These distinctions are critical for optimizing reaction conditions and understanding their behavior in various chemical environments.

Acidity (pKa)

The Lewis acidity of the boronic acid moiety is a key parameter influencing its reactivity, particularly in forming boronate complexes. The pKa is significantly affected by the electronic effects of the formyl group.

The electron-withdrawing nature of the formyl group generally increases the acidity of the boronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8-9.0).[1] For the 4-formylphenylboronic acid, the inductive and resonance effects of the formyl group lead to a decrease in its pKa.[1] In the case of 2-formylphenylboronic acid, an intramolecular interaction between the carbonyl oxygen and the boron center can lead to a lower pKa, similar to that of benzoxaborole.[1] This is due to the stabilization of the resulting boronate anion.

IsomerReported pKa
2-Formylphenylboronic acid~7.3
3-Formylphenylboronic acid~7.83 (Predicted)
4-Formylphenylboronic acid~7.8

Note: pKa values can vary depending on the experimental conditions. The provided values are for comparative purposes.

Solubility
Stability and Handling

Phenylboronic acids are susceptible to dehydration, leading to the formation of cyclic anhydrides known as boroxines.[4] This process can be influenced by heat and storage conditions. The stability of the formylphenylboronic acid isomers can be influenced by the position of the formyl group, which affects the electronic and steric environment of the boronic acid moiety. The presence of ortho substituents has been shown to sometimes increase the rate of protodeboronation, a common side reaction in Suzuki-Miyaura coupling.[4]

Spectroscopic Characterization: Identifying the Isomers

Unambiguous identification of the correct isomer is crucial. NMR spectroscopy is a powerful tool for this purpose.

¹H and ¹³C NMR Spectroscopy

The chemical shifts of the aldehydic proton and the aromatic protons are characteristic for each isomer. The following table summarizes typical chemical shifts in DMSO-d₆.[6]

IsomerAldehydic Proton (CHO) δ (ppm)Aromatic Protons (Ar-H) δ (ppm)Carbonyl Carbon (C=O) δ (ppm)
2-Formylphenylboronic acid~9.9~7.5 - 8.0 (m)~193
3-Formylphenylboronic acid~10.0~7.6 - 8.3 (m)~193
4-Formylphenylboronic acid~9.9~7.8 (d), ~7.9 (d)~192
¹¹B NMR Spectroscopy

¹¹B NMR is highly sensitive to the electronic environment of the boron atom. For the trigonal planar (sp²) boronic acid, a chemical shift of around 27-30 ppm is typically observed.[7][8] Upon formation of a tetrahedral (sp³) boronate species, a significant upfield shift occurs.[9]

Comparative Reactivity in Key Transformations

The utility of formylphenylboronic acids as synthetic building blocks is most evident in their participation in cornerstone reactions like the Suzuki-Miyaura coupling and reductive amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction in modern organic synthesis.[10] The electronic nature of the substituents on the phenylboronic acid plays a pivotal role.[11] Electron-withdrawing groups, such as the formyl group, can present challenges, sometimes leading to slower reactions compared to electron-donating groups.[11] However, with optimized conditions, all three isomers are effective coupling partners.

The reactivity can be influenced by steric hindrance and the electronic effects of the formyl group's position. The ortho-isomer may exhibit different reactivity due to steric hindrance and potential intramolecular coordination. The meta- and para-isomers are generally good substrates, with the choice often depending on the desired substitution pattern of the final product.

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// Edges A -> Reaction; B -> Reaction; Cat -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Heating; Heating -> Workup; Workup -> Purification; Purification -> Product; } .dot

Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol: Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid with 4-Iodotoluene [8]

  • Rationale: This protocol provides a standard set of conditions for the coupling of an electron-deficient boronic acid with an aryl iodide. The use of a palladium(II) acetate precatalyst, which is reduced in situ to the active Pd(0) species, is a common and effective strategy. The mixed solvent system (DMF/H₂O) aids in the solubility of both the organic and inorganic reagents.

  • Procedure:

    • To a reaction vessel, add 4-formylphenylboronic acid (1.2 mmol), 4-iodotoluene (1.0 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (2.0 mmol).

    • Add a 4:1 mixture of DMF/H₂O (10 mL).

    • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

    • Heat the reaction mixture at 100 °C for 12 hours under an inert atmosphere.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. The formyl group of the formylphenylboronic acids reacts with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

A significant challenge in the reductive amination of formylphenylboronic acids is the potential for deboronation (loss of the boronic acid group). This side reaction has been observed to be isomer-sensitive, with the ortho-isomer being particularly prone to complete deboronation under certain conditions.[12] This highlights the importance of careful reaction optimization and thorough characterization of the products. The reactivity of 2-formylphenylboronic acid in amination-reduction reactions is complex, with the potential to form various products depending on the amine and reaction conditions.[13]

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// Edges FPBA -> Imine; Amine -> Imine; Solvent -> Imine; Acid -> Imine; Imine -> Product [label="Reduction"]; ReducingAgent -> Product; Imine -> SideProduct [style=dashed, label="Deboronation"]; } .dot

Reaction Pathway for Reductive Amination.

Protocol: Reductive Amination of 4-Formylphenylboronic Acid with Benzylamine [8]

  • Rationale: This protocol employs sodium cyanoborohydride as the reducing agent, which is mild enough to selectively reduce the iminium ion in the presence of the aldehyde. The addition of a catalytic amount of acetic acid facilitates the formation of the imine intermediate.

  • Procedure:

    • In a round-bottom flask, dissolve 4-formylphenylboronic acid (1.0 mmol) and benzylamine (1.1 mmol) in methanol (10 mL).

    • Add acetic acid (0.1 mL) and stir the mixture at room temperature for 1 hour.

    • Add sodium cyanoborohydride (1.5 mmol) portion-wise over 5 minutes.

    • Stir the reaction at room temperature for an additional 12 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the product by column chromatography.

Applications: Leveraging Isomer-Specific Properties

The choice of isomer is often dictated by the specific application and the desired final molecular architecture.

  • 2-Formylphenylboronic Acid: This isomer is particularly valuable in medicinal chemistry due to its ability to form benzoxaboroles, a class of compounds with demonstrated antimicrobial and antifungal activity.[14] It is also used in the synthesis of sensors and materials where the proximity of the formyl and boronic acid groups can be exploited for specific binding or catalytic activity.[12]

  • 3-Formylphenylboronic Acid: The meta-isomer is a versatile building block in organic synthesis and medicinal chemistry.[15] It is used in the synthesis of various pharmaceuticals and as a reagent in studies of fluoride-selective chemosensors.[16]

  • 4-Formylphenylboronic Acid: The para-isomer is widely used in materials science for the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials due to the linear arrangement of its functional groups, which is conducive to creating extended conjugated systems.[11] It also finds industrial application as an enzyme stabilizer in liquid detergents.

Conclusion and Recommendations

The three isomers of formylphenylboronic acid, while structurally similar, exhibit distinct physicochemical properties and reactivity profiles that are critical for their effective use in research and development.

  • For applications requiring intramolecular interactions or the synthesis of benzoxaborole-based structures, 2-formylphenylboronic acid is the isomer of choice. However, researchers must be mindful of its increased propensity for deboronation in certain reactions.

  • 3-Formylphenylboronic acid offers a versatile platform for introducing a formylphenyl moiety where a meta-substitution pattern is required. It is a reliable building block for a wide range of synthetic applications.

  • 4-Formylphenylboronic acid is the preferred isomer for applications in materials science that benefit from a linear, para-substituted building block. Its well-documented reactivity in Suzuki-Miyaura couplings makes it a workhorse for the synthesis of biaryl compounds.

Ultimately, the optimal choice of isomer depends on a careful consideration of the desired final product, the planned synthetic route, and the specific properties of each isomer. This guide provides the foundational knowledge to make that choice with confidence.

References

  • Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. (2025). ResearchGate. [Link]

  • Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. [Link]

  • 1 H, 11 B and 19 F NMR chemical shifts of the title compound in various solvents. (n.d.). ResearchGate. [Link]

  • pKa values for boronic acids 1-7. (n.d.). ResearchGate. [Link]

  • Solubility of phenylboronic compounds in water. (2017). SciSpace. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Semantic Scholar. [Link]

  • pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry. [Link]

  • Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. (2018). ACS Omega. [Link]

  • Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. [Link]

  • How do we compare the strengths of different ortho-para directors? (2017). Quora. [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). University of Würzburg. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (n.d.). ResearchGate. [Link]

  • The Chemical Significance of Phenylboronic Acid Derivatives: Focus on 3-Formylphenylboronic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • (PDF) Solubility of phenylboronic compounds in water. (n.d.). ResearchGate. [Link]

  • Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure d. (n.d.). De Gruyter. [Link]

  • Stability order of Ortho, meta & para Compounds. (2020). Brainly.in. [Link]

  • Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. (2025). ResearchGate. [Link]

  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. (2025). ResearchGate. [Link]

  • Ortho, Para, Meta. (n.d.). Chemistry Steps. [Link]

  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (n.d.). Accounts of Chemical Research. [Link]

  • Selected boronic acids and their pKa values. (n.d.). ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv. [Link]

  • Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. (2018). PubMed. [Link]

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (2025). ResearchGate. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Formyl-3-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Intended for: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and materials science. This guide provides an in-depth comparison of analytical methodologies for verifying the purity and identity of 4-Formyl-3-isopropylphenylboronic acid, a critical building block in modern organic synthesis.

Introduction: The Imperative of Purity for a Versatile Building Block

This compound is a bifunctional organoboron compound prized for its utility in constructing complex molecular architectures. Its presence in synthetic routes, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, is fundamental to the creation of novel pharmaceutical agents and advanced materials.[1] The reactivity of both the boronic acid and the formyl group makes it a versatile synthon, but this same reactivity also presents significant challenges in synthesis, purification, and quality control.

The ultimate success of a multi-step synthesis often hinges on the quality of its starting materials. Impurities in a boronic acid reagent can lead to a cascade of unwanted side reactions, reduced yields, and complex purification challenges downstream. For researchers in drug development, where purity is non-negotiable, a robust and validated analytical strategy is paramount.

Common impurities may include unreacted starting materials, residual catalysts, and byproducts from side reactions. Notably, boronic acids are susceptible to two primary transformations that can complicate analysis and application:

  • Dehydration to Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[2][3] This can interfere with accurate quantification and mass spectrometry analysis.

  • Cannizzaro Reaction: Under strongly basic conditions (pH > 11) used during some purification protocols, the formyl group can disproportionate into corresponding carboxylic acid and alcohol functionalities, leading to 4-carboxy-3-isopropylphenylboronic acid and 4-(hydroxymethyl)-3-isopropylphenylboronic acid impurities.[4][5]

This guide presents a comparative analysis of the most effective analytical techniques for a comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, providing field-proven insights to establish a self-validating analytical workflow.

The Analytical Workflow: A Multi-Technique Approach

A single analytical method is insufficient to fully characterize a synthesized compound. A synergistic approach, leveraging the strengths of multiple techniques, provides the most complete and reliable picture of purity and identity. Our recommended workflow integrates Nuclear Magnetic Resonance (NMR) for structural verification, High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, and Mass Spectrometry (MS) for impurity identification.

Purity_Assessment_Workflow cluster_0 Initial Synthesis cluster_1 Primary Analysis cluster_2 Impurity Investigation cluster_3 Final Assessment Crude_Product Crude Synthesized This compound NMR NMR Spectroscopy (¹H, ¹¹B, ¹³C) Crude_Product->NMR Structural Confirmation HPLC HPLC-UV (Quantitative Purity) Crude_Product->HPLC Purity Quantification Final_Report Certificate of Analysis (Purity & Identity Confirmed) NMR->Final_Report LCMS LC-MS (Impurity ID) HPLC->LCMS Characterize Impurity Peaks HPLC->Final_Report LCMS->Final_Report

Caption: Recommended analytical workflow for purity assessment.

Foundational Structural Verification: NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides unambiguous information about the chemical environment of magnetically active nuclei, making it the first and most crucial step in confirming the identity of the synthesized product.

Expertise in Action: Why ¹H and ¹¹B NMR?
  • ¹H NMR Spectroscopy is used for the initial confirmation of the molecular structure. It allows for the direct observation of protons associated with the key functional groups: the aldehyde, the isopropyl moiety, and the substituted aromatic ring. The integration of these signals can also provide a preliminary assessment of purity against a known standard (qNMR).

  • ¹¹B NMR Spectroscopy is a more specialized but highly informative technique for analyzing boronic acids.[6][7] Boron-11 is a quadrupolar nucleus that is highly sensitive to its electronic environment.[8][9] This allows for the clear distinction between the desired sp²-hybridized trigonal planar boronic acid and any sp³-hybridized tetrahedral boronate species that may form, providing direct evidence of product integrity or degradation.[8][10]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen over other solvents like CDCl₃ or D₂O because it effectively solubilizes the compound and, crucially, allows for the observation of the exchangeable B(OH)₂ protons as a broad singlet. In D₂O, these protons would rapidly exchange with deuterium and become invisible.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • Aldehyde Proton (-CHO): Expect a singlet around δ 9.9-10.1 ppm.

    • Boronic Acid Protons (-B(OH)₂): Expect a broad singlet around δ 8.0-8.5 ppm. Its broadness is due to quadrupolar relaxation and chemical exchange.

    • Aromatic Protons: Expect a set of multiplets in the δ 7.5-8.0 ppm region, consistent with a 1,2,4-trisubstituted benzene ring.

    • Isopropyl Methine Proton (-CH(CH₃)₂): Expect a septet around δ 3.2-3.4 ppm.

    • Isopropyl Methyl Protons (-CH(CH₃)₂): Expect a doublet around δ 1.2-1.3 ppm.

Quantitative Purity Determination: High-Performance Liquid Chromatography (HPLC)

While NMR confirms identity, HPLC is the industry-standard technique for accurately quantifying the purity of a compound and detecting minor impurities.

Expertise in Action: Overcoming the Challenges of Boronic Acid Analysis

Analyzing boronic acids by reversed-phase HPLC can be challenging. The boronic acid moiety is relatively polar, leading to poor retention on standard C18 columns. Furthermore, some boronic esters and acids are susceptible to on-column hydrolysis, which can generate misleading results.[11][12]

The key to a robust method lies in careful selection of the column and mobile phase to ensure good peak shape, resolution from impurities, and analyte stability. Modern columns with advanced stationary phases and end-capping are often employed to minimize secondary interactions with residual silanols on the silica support.[13][14]

Experimental Protocol: Reversed-Phase HPLC-UV
  • Instrumentation: An HPLC or UHPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm).

    • Causality: A T3 stationary phase is designed to provide balanced retention for polar and non-polar compounds and is stable at low pH, which aids in suppressing the ionization of the boronic acid for better retention.[13]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Causality: A simple acidic mobile phase is used to ensure the boronic acid is in its neutral form, maximizing retention. Formic acid is volatile, making this method compatible with subsequent MS analysis.

  • Gradient Elution:

    • Start at 10% B, hold for 1 minute.

    • Linear gradient from 10% to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

    • Causality: The substituted benzene ring provides strong UV absorbance, making UV detection highly sensitive for this compound.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile/water at approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

Definitive Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)

When HPLC analysis reveals impurity peaks, LC-MS is the definitive tool for their identification. By providing the mass-to-charge ratio (m/z) of the eluting compounds, it allows for the determination of their molecular weights and, in many cases, their structures.

Expertise in Action: Navigating the Complexities of Boronic Acid MS

The primary challenge in the mass spectrometry of boronic acids is their propensity to dehydrate and form boroxines, which appear as higher mass species and can complicate spectral interpretation.[2][15] Furthermore, in-source reactions and adduct formation are common.[2][16]

An optimized LC-MS method using a soft ionization technique like Electrospray Ionization (ESI) is crucial.[17][18] ESI is readily coupled with HPLC and minimizes fragmentation, typically yielding a clear signal for the molecular ion. Analysis in negative ion mode is often preferred, as boronic acids readily form a stable [M-H]⁻ adduct.[18]

Experimental Protocol: LC-ESI-MS
  • LC System: Utilize the same HPLC method as described above. The volatile mobile phase (formic acid, water, acetonitrile) is perfectly suited for ESI-MS.

  • MS System: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Data Acquisition: Scan a mass range from m/z 50 to 1000.

  • Data Interpretation:

    • Expected Product: For this compound (MW = 192.04 g/mol ), expect a primary ion at m/z 191.03 [M-H]⁻.

    • Boroxine Impurity: Look for a peak corresponding to the trimeric anhydride minus a proton.

    • Cannizzaro Impurities:

      • Carboxylic acid byproduct (MW = 208.03 g/mol ): Expect m/z 207.02 [M-H]⁻.

      • Alcohol byproduct (MW = 194.05 g/mol ): Expect m/z 193.04 [M-H]⁻.

Comparative Analysis of Core Techniques

To facilitate an informed decision on laboratory workflow, the following table summarizes the comparative strengths and weaknesses of each technique for this specific application.

Technique Primary Purpose Strengths Limitations & Considerations
¹H NMR Structural Confirmation & Identity- Provides unambiguous structural information.- Relatively fast and non-destructive.- Can be made quantitative (qNMR) with a standard.- Low sensitivity for minor impurities (<1%).- Complex spectra if multiple impurities are present.- Requires relatively pure sample for clear interpretation.
¹¹B NMR Boron Environment Analysis- Directly probes the state of the boron atom (sp² vs. sp³).[7][9]- Confirms the presence of the boronic acid vs. boronate esters.- Requires access to a multi-nuclear NMR probe.- Lower sensitivity than ¹H NMR.- Primarily qualitative.
HPLC-UV Quantitative Purity- High precision and accuracy for purity determination (e.g., 99.5%).- Excellent sensitivity for UV-active impurities.- Established method for quality control.[13]- Does not provide structural information on unknown peaks.- Risk of on-column degradation if method is not optimized.[11][12]- Requires reference standards for impurity identification.
LC-MS Impurity Identification- Provides molecular weight of impurities, enabling identification.[17][18]- Extremely high sensitivity.- Directly coupled to the separation technique (HPLC).- Ionization efficiency can vary significantly between compounds.- Prone to artifacts like boroxine formation, which can complicate spectra.[2][15]- Quantification can be less accurate than HPLC-UV without standards.

Conclusion

The rigorous assessment of purity for a synthetic building block like this compound is not a mere procedural formality; it is a foundational requirement for reproducible and successful research. Relying on a single data point, such as a melting point or a single ¹H NMR spectrum, is insufficient and carries significant risk.

A self-validating system, as described in this guide, integrates multiple orthogonal techniques. NMR spectroscopy provides the bedrock of structural identity. HPLC-UV builds upon this by delivering a precise and accurate measure of purity. Finally, LC-MS serves as the essential investigative tool to identify any unknown signals observed during the chromatographic separation. By adopting this comprehensive workflow, researchers and drug development professionals can proceed with confidence, knowing their starting material is well-characterized, of high purity, and fit for purpose.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3329-3335. [Link]

  • Deshpande, S. V., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3457–3463. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Williams, J. P., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

  • Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?. [Source not further specified]. [Link]

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]

  • Le, A. T., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 209-216. [Link]

  • ResearchGate. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]

  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • ResearchGate. (2010). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Wikipedia. [Link]

  • PubChem. (n.d.). 4-Formylphenylboronic Acid. PubChem. [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

  • PubChem. (n.d.). 4-Isopropylphenylboronic acid. PubChem. [Link]

  • Curia Global. (n.d.). 4-Formylphenyl Boronic Acid (4-FPBA). Curia Global. [Link]

  • Yang, F., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29286–29291. [Link]

  • S. Ferreira, I., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(6), 1697. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Formyl-3-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for 4-Formyl-3-isopropylphenylboronic acid, a critical building block in modern pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. A robustly validated analytical method is not a procedural formality; it is the foundation upon which product quality, safety, and efficacy are built. This document moves beyond rote protocols to explain the causality behind experimental choices, ensuring the developed methods are not only compliant but scientifically sound.

The primary focus will be on High-Performance Liquid Chromatography (HPLC), the workhorse of pharmaceutical analysis for non-volatile and thermally labile compounds like the topic molecule. We will explore alternative and complementary techniques, but the core of this guide is a deep dive into the validation of a stability-indicating HPLC method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2]

The Regulatory Cornerstone: Understanding the ICH Q2(R2) Framework

The validation process demonstrates that an analytical procedure is fit for its intended purpose.[3] The ICH Q2(R2) guideline provides a harmonized framework for the validation of analytical procedures, ensuring global regulatory acceptance.[2] The core performance characteristics evaluated are specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

The following diagram illustrates the typical workflow for validating a quantitative HPLC method, demonstrating the logical progression from initial system suitability to the full suite of validation tests.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Parameters (Flow, Gradient, Temp) Dev->Opt SST System Suitability Testing (Pre-requisite for all tests) Opt->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Lim LOD & LOQ Prec->Lim Rob Robustness Lim->Rob Report Validation Summary Report Rob->Report Implement Implement for Routine Use Report->Implement Forced_Degradation cluster_stress Stress Conditions Analyte 4-Formyl-3-isopropyl- phenylboronic acid Acid Acid (0.1M HCl) Analyte->Acid Base Base (0.1M NaOH) Analyte->Base Ox Oxidation (3% H₂O₂) Analyte->Ox Heat Thermal (80°C) Analyte->Heat Light Photolytic (UV Light) Analyte->Light Degradants Mixture of Analyte & Degradation Products Acid->Degradants Base->Degradants Ox->Degradants Heat->Degradants Light->Degradants HPLC HPLC Analysis (Peak Purity Assessment) Degradants->HPLC Result Specificity Demonstrated: Analyte peak is pure and resolved from degradants. HPLC->Result

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Formyl-3-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the fast-paced world of research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of specialized chemical reagents like 4-Formyl-3-isopropylphenylboronic acid are not mere regulatory hurdles; they are fundamental to ensuring personnel safety, environmental stewardship, and the validity of our scientific outcomes. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and scientific principles.

Immediate Safety and Hazard Assessment: The "Why" Behind the Protocol

Before any disposal procedure, it is critical to understand the inherent hazards of this compound. This compound, and phenylboronic acids in general, are not benign. According to Safety Data Sheets (SDS) and regulatory classifications, this chemical class presents several risks that dictate its handling and disposal pathway.[1][2] Mismanagement can lead to skin sensitization, irritation, or unforeseen chemical reactions.

The primary directive derived from its hazard profile is unequivocal: This compound must be managed as regulated hazardous waste from the point of generation through final disposal. [1][2][3][4] Under no circumstances should this chemical or its containers be discarded in common trash or flushed down a sewer drain.[3]

Hazard Identification Summary

For clarity, the key hazard classifications associated with this compound and its analogs are summarized below. These classifications are the causal basis for the stringent disposal protocols that follow.

Hazard ClassificationGHS Hazard StatementKey ImplicationSource(s)
Skin Sensitization, Cat. 1H317: May cause an allergic skin reaction.Prolonged or repeated contact can lead to allergic dermatitis, necessitating the use of proper gloves and immediate disposal of contaminated PPE.[5][6]
Skin Irritation, Cat. 2H315: Causes skin irritation.Direct contact can cause redness and irritation. Contaminated clothing and PPE must be handled as hazardous waste.[2][4][7]
Serious Eye Irritation, Cat. 2H319: Causes serious eye irritation.mandates the use of chemical safety goggles and dictates that any eye contact be treated as a serious medical incident.[2][4][7]
Specific Target Organ ToxicityH335: May cause respiratory irritation.All handling and weighing operations must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][4][7]

Core Disposal Principle: Segregation and Containment

The foundational principle of safe chemical disposal is the strict segregation of waste streams. Mixing incompatible chemicals can trigger dangerous reactions, including the release of toxic gases or heat generation.[8][9] Therefore, waste containing this compound must be kept separate from other chemical waste streams unless their compatibility is certain. It is incompatible with strong acids and bases.[1][10]

All waste, whether solid, liquid, or contaminated labware, must be collected in designated, properly labeled, and chemically compatible containers.[3]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for managing all forms of waste generated from the use of this compound.

Personal Protective Equipment (PPE) Requirement

All disposal procedures must be performed while wearing the following minimum PPE. This is a non-negotiable standard for safety.[3][5]

  • Eye Protection : Chemical safety goggles or a face shield worn over goggles.[1]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile). Discard gloves immediately into the solid hazardous waste stream after handling the chemical or its waste.

  • Body Protection : A fully-fastened laboratory coat.

Step 1: Solid Waste Collection

This stream includes any non-sharp item contaminated with this compound.

  • Designate a Container : Use a dedicated hazardous waste container for solids, lined with a heavy-duty plastic bag.[3]

  • Collect Contaminated Materials : Immediately place all contaminated disposables into this container. This includes:

    • Gloves and other disposable PPE.

    • Weighing papers and boats.

    • Contaminated bench paper or absorbent pads.

    • Disposable spatulas or applicators.

  • Seal and Label : Once the collection is complete (or the bag is full), securely seal the bag and the container lid. Ensure the container is labeled with a hazardous waste tag detailing its contents.

Step 2: Liquid Waste Collection

This stream includes any solution containing this compound, including reaction mixtures and solvent rinses.

  • Designate a Container : Use a dedicated, sealable, and chemically compatible container for liquid hazardous waste (e.g., a high-density polyethylene (HDPE) carboy).[9] Do not use glass bottles that could break.

  • Collect Solutions : Carefully transfer all unwanted solutions containing the compound into the waste container using a funnel.

  • Collect Rinsate : The initial solvent rinse (e.g., with acetone or ethanol) of contaminated glassware is considered hazardous and must be collected in the same liquid waste container.[3]

  • Avoid Overfilling : Fill containers to no more than 75-80% capacity to allow for vapor expansion and prevent spills.[11]

  • Seal and Label : Keep the container securely capped when not in use. Ensure it is clearly labeled with a hazardous waste tag that lists all components (including solvents).

Step 3: Decontamination of Glassware

Properly cleaning glassware prevents cross-contamination and ensures safety.

  • Initial Solvent Rinse : Perform a primary rinse with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) that will dissolve the compound. This rinsate must be collected as liquid hazardous waste. [3]

  • Secondary Rinse : A second rinse with the same solvent can be performed, which should also be collected as hazardous waste to ensure thorough decontamination.[11]

  • Final Cleaning : After the solvent rinses, the glassware can be washed using standard laboratory procedures (e.g., soap and water). This final aqueous rinse can typically be disposed of down the drain, as the hazardous material has been removed by the initial solvent rinses.[3]

Step 4: Management of Empty Containers

The original product container is not "empty" in a regulatory sense until it is properly decontaminated.

  • Thorough Rinsing : Triple-rinse the empty container with a suitable solvent.[11]

  • Collect Rinsate : Collect all three rinsates as liquid hazardous waste.[11]

  • Deface Label : After rinsing, the original manufacturer's label must be completely obliterated or removed to prevent confusion.[11]

  • Final Disposal : The rinsed and defaced container can now be disposed of as regular solid waste (e.g., in a designated glass disposal box).[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing this compound.

G cluster_0 Point of Generation cluster_1 Waste Stream Segregation cluster_2 Containment & Decontamination cluster_3 Final Disposition point_of_generation This compound (Solid, Solution, or Residue) solid_waste Solid Waste (Gloves, Weighing Paper, Wipers) point_of_generation->solid_waste liquid_waste Liquid Waste (Solutions, Solvent Rinsates) point_of_generation->liquid_waste glassware Contaminated Glassware (Beakers, Flasks) point_of_generation->glassware solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container decon_process Decontamination Protocol (Triple Rinse with Solvent) glassware->decon_process final_pickup Secure Storage for Pickup by Certified Waste Management solid_container->final_pickup liquid_container->final_pickup decon_process->liquid_container Collect Rinsate clean_glass Clean Glasswarefor Reuse/Disposal decon_process->clean_glass Cleaned Item

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety

Adherence to this disposal protocol for this compound is a direct reflection of a laboratory's commitment to safety and scientific excellence. By understanding the causality behind these procedures—from hazard identification to final containment—researchers can effectively mitigate risks, ensure regulatory compliance, and foster a culture of safety that protects themselves, their colleagues, and the environment.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Lab Alley. Retrieved from [Link]

  • Chemtalk. (2022). Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Efficient treatment of acetaminophen-contaminated wastewater by a phenylboronic acid-functionalized magnetic expanded graphite nanocomposite. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. ResearchGate. Retrieved from [Link]

  • Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Lafayette College. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Isopropylphenylboronic acid. PubChem. Retrieved from [Link]

  • Journal of Materials Chemistry B. (2025). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. Royal Society of Chemistry. Retrieved from [Link]

  • HPC Standards. (n.d.). Safety Data Sheet: Phenylboronic acid. HPC Standards. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. Retrieved from [Link]

  • MDPI. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Northwestern University Research Safety. Retrieved from [Link]

  • Technion. (n.d.). Chemical Waste Management Guide. Technion Safety Unit. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 4-formylphenylboronic acid. ECHA. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-Formyl-3-isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven insights for the safe handling of 4-Formyl-3-isopropylphenylboronic acid. This document moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Compound: Hazard Profile

The primary hazards associated with phenylboronic acids containing aldehyde groups include:

  • Skin Irritation: Direct contact can cause skin irritation[3][4].

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes[3][4].

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory irritation[3][4].

  • Potential for Allergic Skin Reaction: Some boronic acids may cause an allergic skin reaction[5].

  • Harmful if Swallowed: Ingestion of the compound may be harmful[3][6].

It is also important to note that boronic acids can be moisture-sensitive[6].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[7][8]Protects against accidental splashes and airborne particles of the compound, preventing serious eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[8][9]Prevents skin contact and potential irritation or allergic reactions.[3][5] It is advisable to use double gloves for added protection.[7]
Protective Clothing A lab coat is the minimum requirement.[7] An impervious apron should be worn when handling larger quantities.Protects against spills and contamination of personal clothing.
Respiratory Protection A particulate respirator may be necessary if there is a risk of dust generation.[10] All handling of the solid should be conducted in a certified chemical fume hood.[3][11]Minimizes the risk of inhaling the compound, which can cause respiratory irritation.[3][4]
Experimental Workflow: A Step-by-Step Protocol

The following diagram and detailed steps outline the safe handling workflow for this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Fume Hood prep_ppe->prep_fume_hood Ensure safety first prep_materials Gather Materials prep_fume_hood->prep_materials Prepare workspace handling_weigh Weigh the Compound prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve Carefully transfer handling_reaction Perform Reaction handling_dissolve->handling_reaction Use in experiment cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate After experiment cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste Separate materials cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose Follow regulations cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe Final step

Caption: Safe Handling Workflow for this compound

Step 1: Preparation

  • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, closed-toe shoes, and long pants.[7] Inside the lab and before handling the chemical, put on your safety goggles and chemical-resistant gloves.[7]

  • Work in a Fume Hood: All manipulations of solid this compound that could generate dust must be performed inside a certified chemical fume hood to prevent inhalation.[3][11]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and solvents, within the fume hood to minimize movement in and out of the containment area.

Step 2: Handling

  • Weighing the Compound: Carefully weigh the desired amount of the solid compound. Avoid creating dust. If a significant amount of dust is generated, consider using a respirator.

  • Dissolving the Compound: Add the solid to your chosen solvent in the reaction vessel. Boronic acids are generally soluble in organic solvents like alcohols and ethers.[11]

  • Performing the Reaction: Conduct your experiment as planned, maintaining awareness of the potential hazards of all reactants, intermediates, and products.

Step 3: Cleanup and Disposal

  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

  • Waste Segregation: Segregate all waste streams. This includes solid waste (contaminated weigh boats, gloves, etc.) and liquid waste (reaction mixtures, cleaning solvents).

  • Disposal:

    • Solid Waste: Collect in a labeled, sealed container for hazardous waste.[9][10]

    • Liquid Waste: Neutralize acidic or basic solutions to a pH between 5.5 and 9.0 before disposal, if permissible by local regulations.[12] For small quantities, some regulations may allow for dilution with a large volume of water and flushing down the drain, but always consult your institution's Environmental Health & Safety (EHS) department and local regulations first.[9][10][12] Never dispose of boronic acid down the drain unless explicitly permitted.[9] For larger quantities or when in doubt, collect all liquid waste in a labeled, sealed container for hazardous waste disposal by a certified facility.[9]

    • Never mix boronic acid waste with other chemicals unless instructed by a qualified professional, as this could lead to dangerous reactions.[9]

  • Remove PPE: Remove your gloves and lab coat before leaving the laboratory. Wash your hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5] If skin irritation occurs, seek medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If you feel unwell, call a poison center or doctor.[4]

  • Ingestion: Rinse mouth. If you feel unwell, call a poison center or doctor.[6][13]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the safety of yourself and your colleagues.

References

  • How To Safely Dispose of Boric Acid - Lab Alley. (URL: )
  • Disposal Of Boric Acid - Sciencing. (2022-03-24). (URL: [Link])

  • Understanding Boronic Acids: Properties, Handling, and Sourcing. (URL: )
  • Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide - Benchchem. (URL: )
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025-08-20). (URL: )
  • Personal protective equipment for handling Methylboronic acid pinacol ester-d3 - Benchchem. (URL: )
  • SAFETY D
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball St
  • How to purify boronic acids/boronate esters? - ResearchGate. (2016-07-18). (URL: [Link])

  • SAFETY D
  • SAFETY D
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (URL: )
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (URL: [Link])

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (URL: [Link])

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (URL: [Link])

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025-01-07). (URL: [Link])

  • The Things You Need To Know About Boronic Acids - Labinsights. (2023-05-08). (URL: [Link])

  • 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem - NIH. (URL: [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.